6-amino-4-hydroxy-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSZWSQRFLEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41896-01-9 | |
| Record name | 6-amino-4-hydroxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-amino-4-hydroxy-2H-chromen-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-4-hydroxy-2H-chromen-2-one, a derivative of the versatile 4-hydroxycoumarin scaffold, represents a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in current literature, this guide provides a comprehensive overview of its predicted chemical properties, along with detailed experimental data and protocols for closely related and structurally similar compounds. By examining these analogs, researchers can infer potential characteristics and methodologies applicable to the study of this compound. This document aims to serve as a foundational resource for professionals engaged in the research and development of novel coumarin-based therapeutic agents.
Introduction to 4-Hydroxycoumarin Derivatives
The 4-hydroxycoumarin (also known as 2H-1-benzopyran-2-one) framework is a prominent feature in a multitude of natural and synthetic molecules renowned for their broad spectrum of biological activities.[1] These compounds are of great interest due to their conjugated molecular architecture.[1] Derivatives of 4-hydroxycoumarin are widely recognized for their anticoagulant properties, famously exemplified by warfarin.[1] Beyond this, their pharmacological applications extend to anti-inflammatory, antibacterial, antiviral, and anticancer activities.[2][3] The introduction of an amino group, as in this compound, can significantly modulate the compound's physicochemical properties and biological functions, making it a target of interest for drug discovery and development.
Physicochemical Properties
Predicted Properties of this compound
The following table summarizes the computationally predicted properties for this compound. These values are estimations and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[4] |
| Monoisotopic Mass | 177.04259 Da | PubChem[4] |
| XlogP (predicted) | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Topological Polar Surface Area | 72.6 Ų | PubChem[4] |
Experimental Properties of a Structurally Related Analog: 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
To provide a practical reference, the experimentally determined properties of the closely related compound, 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, are presented below. The presence of a methyl group at the 4-position and a hydroxyl group at the 7-position will influence these properties relative to the target compound.
| Property | Value | Source |
| CAS Number | 68047-36-9 | CymitQuimica[5] |
| Molecular Formula | C₁₀H₉NO₃ | CymitQuimica[5] |
| Molecular Weight | 191.18 g/mol | CymitQuimica[5] |
| Melting Point | 273–274 °C | Benchchem[6] |
| Appearance | Yellow solid | CymitQuimica[5] |
| Solubility | Soluble in acetone, DMSO, and DMF | Benchchem[6] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic strategy can be inferred from established methods for related coumarin derivatives. A plausible approach involves the nitration of a 4-hydroxycoumarin precursor, followed by the reduction of the nitro group to an amine.
General Synthesis Workflow
A potential synthetic pathway for 6-amino-4-hydroxycoumarin can be conceptualized as a two-step process starting from 4-hydroxycoumarin. This involves an electrophilic nitration followed by a reduction.
Caption: A conceptual workflow for the synthesis of 6-amino-4-hydroxycoumarin.
Detailed Protocol for a Related Analog: Synthesis of 6-amino-7-hydroxy-4-methylcoumarin
The following protocol for the synthesis of 6-amino-7-hydroxy-4-methylcoumarin provides a detailed example of the chemical transformations that could be adapted for the synthesis of this compound.[6]
Step 1: Nitration of 7-hydroxy-4-methylcoumarin
-
Dissolve 1 gram of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid, ensuring the solution is cooled to below 10°C.
-
Prepare a nitrating mixture by adding 1 mL of nitric acid to 3 mL of sulfuric acid, and pre-cool this mixture.
-
Add the nitrating mixture dropwise to the coumarin solution, maintaining the temperature below 10°C.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction by pouring the mixture over ice.
-
The crude product will contain a mixture of 6-nitro and 8-nitro isomers. Separate the 6-nitro isomer by selective recrystallization from boiling ethanol, where it is less soluble. This yields 6-nitro-7-hydroxy-4-methylcoumarin.[6]
Step 2: Reduction of 6-nitro-7-hydroxy-4-methylcoumarin
-
Reflux a mixture of 2.21 g (0.01 mol) of 6-nitro-7-hydroxy-4-methylcoumarin with 4 g of iron powder in 10 mL of ethanol and 15 mL of concentrated hydrochloric acid for 6 hours.
-
Filter the resulting precipitate, wash, and recrystallize to obtain 6-amino-7-hydroxy-4-methylcoumarin.[6]
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. While experimental spectra for this compound are not available, data for a related analog is provided for reference.
Spectral Data for 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
The following table summarizes the key spectral data for 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one.
| Spectroscopy | Key Features | Source |
| Infrared (IR) | 3546 cm⁻¹ (O-H stretch), 3392 cm⁻¹ (N-H stretch) | Benchchem[6] |
Biological Activity and Signaling Pathways
The biological activities of 4-hydroxycoumarin derivatives are diverse and well-documented.[1] They are known to exhibit anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[2][3] The introduction of an amino group can enhance or modify these activities.
General Biological Activities of Amino-Coumarins
Coumarin derivatives are known to interact with various biological targets. For instance, some amino-coumarins have shown potential as antibacterial agents by inhibiting DNA gyrase.[5][7] Others exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase.[6]
Potential Signaling Pathway Interactions
Given the known activities of related compounds, it is plausible that this compound could interact with various signaling pathways. The diagram below illustrates a generalized logical flow of how such a compound might be investigated for its biological effects, from initial screening to mechanism of action studies.
Caption: A workflow for investigating the biological activity of a novel compound.
Conclusion
While this compound remains a compound with limited specific experimental data, this guide provides a comprehensive starting point for researchers. By leveraging the predicted properties and the detailed information available for structurally similar analogs, scientists and drug development professionals can design experiments, develop synthetic strategies, and anticipate potential biological activities. The rich chemistry and diverse pharmacology of the 4-hydroxycoumarin family suggest that this compound is a promising candidate for further investigation in the quest for novel therapeutic agents. Future experimental work is necessary to fully elucidate its chemical properties and biological potential.
References
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. scielo.br [scielo.br]
- 4. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | 68047-36-9 | Benchchem [benchchem.com]
- 7. 6-Amino-7-hydroxy-4-methylcoumarin | 68047-36-9 | FA45295 [biosynth.com]
A Technical Guide to 6-amino-4-hydroxy-2H-chromen-2-one and Related Aminocoumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Data
While specific experimental data for 6-amino-4-hydroxy-2H-chromen-2-one is limited, data for the parent and related aminocoumarin structures are available. PubChem provides computed properties for the target molecule.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | Not Available | C₉H₇NO₃ | 177.16 (Computed) | Not Available |
| 7-amino-4-hydroxy-2H-chromen-2-one | 41896-03-1 | C₉H₇NO₃ | 177.16 | Not Available |
| 4-Aminocoumarin | 22135-23-7 | C₉H₇NO₂ | 161.16 | 235-243 |
| 6-Aminocoumarin | 14415-44-2 | C₉H₇NO₂ | 161.16 | Not Available |
| 6-amino-4,7-dimethylchromen-2-one | 29001-25-0 | C₁₁H₁₁NO₂ | 189.21 | Not Available |
| 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one | 64729-38-0 | C₁₀H₇ClO₃ | 210.61 | Not Available |
Synthesis and Experimental Protocols
The synthesis of 6-aminocoumarins typically involves the reduction of the corresponding 6-nitrocoumarin. A general pathway for the synthesis of 6-hydroxycoumarins from 6-aminocoumarins has also been described, which proceeds through a diazonium salt intermediate.[1] The synthesis of 4-aminocoumarins can be achieved from 4-hydroxycoumarins.
Protocol 1: Synthesis of 4-Aminocoumarin from 4-Hydroxycoumarin[2]
This protocol describes a method for the amination of 4-hydroxycoumarin.
Materials:
-
4-hydroxycoumarin (0.01 mol)
-
Ammonium acetate (0.01 mol)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
A mixture of 4-hydroxycoumarin and ammonium acetate is stirred in DMF at 160°C for 3 hours.[2]
-
After the reaction is complete, the mixture is cooled to room temperature.[2]
-
The cooled mixture is then poured into water and stirred for 10 minutes.[2]
-
The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield 4-aminocoumarin.[2]
Protocol 2: Alternative Synthesis of 4-Aminocoumarin via Mesylate Intermediate[3]
This method involves the formation of a mesylate intermediate followed by nucleophilic substitution with ammonia.
Step 1: Synthesis of 2-oxo-2H-1-benzopyran-4-yl methanesulfonate
-
To a stirred solution of 4-hydroxycoumarin (3.08 mmol) in dichloromethane (DCM, 20.0 mL), add N,N-diisopropylethylamine (7.71 mmol).[3]
-
Cool the reaction mixture to 0-5°C.[3]
-
Add methanesulfonyl chloride (6.12 mmol) dropwise at 0-5°C.[3]
-
Allow the reaction to warm to 20-30°C and stir for 1 hour.[3]
-
Quench the reaction with a 5% sodium bicarbonate solution (10.0 mL) and separate the layers.[3]
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.[3]
-
Concentrate the organic layer under vacuum to obtain the mesylate intermediate.[3]
Step 2: Synthesis of 4-Aminocoumarin
-
Add a solution of ammonia in methanol to the crude mesylate intermediate.[3]
-
Heat the reaction mixture to 60°C and maintain for 24 hours.[3]
-
Concentrate the reaction mixture under vacuum.[3]
-
Triturate the crude product with ethyl acetate.[3]
-
Filter the solid, dissolve it in water, and cool to 5-10°C.[3]
-
Basify the mixture with a 5% aqueous sodium bicarbonate solution.[3]
-
Extract the product with ethyl acetate and concentrate the organic layer under vacuum to obtain 4-aminocoumarin.[3]
Synthesis of 4-Aminocoumarin via a Mesylate Intermediate.
Biological Activity and Mechanism of Action
Aminocoumarins are a class of antibiotics that primarily function by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and recombination.[4] They compete with ATP for binding to the GyrB subunit of the DNA gyrase, thereby inhibiting its ATPase activity and preventing the supercoiling of DNA.[4][5] This mechanism of action is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit.[4]
The biological activity of aminocoumarins has been evaluated using various in vitro assays.
Protocol 3: DNA Gyrase ATPase Assay[5]
This assay measures the ATP hydrolyzing activity of the GyrB subunit of DNA gyrase and its inhibition by aminocoumarin compounds.
Materials:
-
E. coli DNA gyrase B subunit
-
ATP
-
Assay buffer
-
Aminocoumarin compound to be tested
-
Method for detecting ATP hydrolysis (e.g., colorimetric or fluorescent)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the E. coli DNA gyrase B subunit.[5]
-
Add varying concentrations of the aminocoumarin compound to the reaction mixture.[5]
-
Incubate the mixture under appropriate conditions (temperature and time).
-
Measure the rate of ATP hydrolysis.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the ATPase activity.
Protocol 4: DNA Supercoiling Assay[5]
This assay measures the ability of the intact DNA gyrase heterotetramer to introduce negative supercoils into relaxed circular DNA.
Materials:
-
Intact E. coli DNA gyrase heterotetramer
-
Relaxed circular DNA (e.g., plasmid DNA)
-
ATP
-
Assay buffer
-
Aminocoumarin compound to be tested
-
Agarose gel electrophoresis equipment
Procedure:
-
Set up reaction mixtures containing relaxed circular DNA, ATP, assay buffer, and varying concentrations of the aminocoumarin compound.[5]
-
Add the intact E. coli DNA gyrase to initiate the reaction.[5]
-
Incubate the reactions to allow for DNA supercoiling.
-
Stop the reactions and analyze the DNA topology by agarose gel electrophoresis. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Determine the concentration of the compound that inhibits the supercoiling activity.
Inhibition of DNA Gyrase by Aminocoumarins.
Quantitative Biological Data
The inhibitory activities of various aminocoumarin derivatives against E. coli DNA gyrase have been determined, highlighting the structure-activity relationships within this class of compounds.
Table 2: In Vitro Inhibitory Activities of Aminocoumarin Derivatives against E. coli DNA Gyrase [5]
| Compound | IC₅₀ in ATPase Assay (µM) | IC₅₀ in Supercoiling Assay (µM) |
| Novobiocin | 0.01 | 0.01 |
| Clorobiocin | 0.003 | 0.004 |
| Novclobiocin 601 | 0.004 | 0.004 |
| Novclobiocin 603 | 0.03 | 0.02 |
| Novclobiocin 606 | > 100 | > 100 |
IC₅₀ values represent the concentration required for 50% inhibition.
Conclusion
This compound belongs to the promising class of aminocoumarins with potential as antibacterial agents. While data on this specific molecule is sparse, the extensive research on related 4-hydroxycoumarin and aminocoumarin derivatives provides a solid foundation for its synthesis and biological evaluation. The established protocols for synthesis and bioactivity testing, along with the known mechanism of action targeting DNA gyrase, offer clear pathways for further investigation and development of novel therapeutic agents based on this scaffold.
References
- 1. CN106946827A - The preparation method of 6 Hydroxycoumarins - Google Patents [patents.google.com]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 5. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
6-amino-4-hydroxy-2H-chromen-2-one molecular structure
An In-depth Technical Guide on the Molecular Structure of 6-amino-4-hydroxy-2H-chromen-2-one
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Properties
This compound is a derivative of coumarin, a bicyclic aromatic compound consisting of a fused benzene and α-pyrone ring. The core structure is substituted with a hydroxyl group at position 4 and an amino group at position 6, which significantly influence its chemical and biological properties.
The molecular structure is represented by the chemical formula C₉H₇NO₃.[1][2] Key identifiers and computed properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChemLite[1] |
| Molecular Weight | 177.16 g/mol | PubChem[2] |
| Monoisotopic Mass | 177.04259 Da | PubChemLite[1] |
| IUPAC Name | 6-amino-4-hydroxychromen-2-one | PubChemLite |
| SMILES | C1=CC2=C(C=C1N)C(=CC(=O)O2)O | PubChemLite[1] |
| InChI Key | DCCSZWSQRFLEIA-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 0.6 | PubChemLite[1] |
Note: Some properties are computationally predicted and may vary from experimental values.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ~ 10-12 | br s | -OH | Phenolic proton, may be exchangeable with D₂O. |
| ~ 7.0-7.5 | m | Aromatic protons (H-5, H-7, H-8) | The amino group at C-6 will influence the chemical shifts of adjacent aromatic protons. |
| ~ 5.5-6.0 | s | H-3 | Vinylic proton of the α-pyrone ring. |
| ~ 3.5-5.0 | br s | -NH₂ | Amino protons, may be exchangeable with D₂O. |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment | Notes |
| ~ 160-165 | C=O (C-2) | Carbonyl carbon of the lactone. |
| ~ 160-164 | C-OH (C-4) | Carbon attached to the hydroxyl group. |
| ~ 140-150 | C-NH₂ (C-6) | Aromatic carbon attached to the amino group. |
| ~ 110-140 | Aromatic Carbons (C-4a, C-5, C-7, C-8, C-8a) | Chemical shifts are influenced by the substituents. |
| ~ 90-100 | =CH (C-3) | Vinylic carbon of the α-pyrone ring. |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Expected Features |
| IR Spectroscopy (cm⁻¹) | 3500-3300 (O-H and N-H stretching), ~1700 (C=O stretching of lactone), 1600-1450 (C=C aromatic stretching). |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 177.04. Common fragmentation patterns would involve the loss of CO. |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of 6-amino-4-hydroxycoumarin derivatives involves a two-step process starting from a suitable hydroxycoumarin precursor. The general workflow is nitration followed by reduction.
General Synthesis Workflow
Caption: General two-step synthesis of this compound.
Detailed Methodology
Step 1: Nitration of 4-Hydroxy-2H-chromen-2-one
-
Dissolution: 4-hydroxy-2H-chromen-2-one (1 equivalent) is dissolved in concentrated sulfuric acid (H₂SO₄) in a flask, which is then cooled in an ice bath to below 10°C.
-
Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and stirring.
-
Reaction: The reaction mixture is stirred at room temperature for approximately one hour.
-
Quenching: The mixture is then carefully poured over crushed ice, leading to the precipitation of the nitro-substituted product.
-
Purification: The crude product, which may contain a mixture of 6-nitro and 8-nitro isomers, is filtered, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol. The 6-nitro isomer often has lower solubility, facilitating its separation.
Step 2: Reduction of 6-Nitro-4-hydroxy-2H-chromen-2-one
-
Reaction Setup: The purified 6-nitro-4-hydroxy-2H-chromen-2-one (1 equivalent) is suspended in a solvent such as ethanol or hydrochloric acid.
-
Reducing Agent: A reducing agent, commonly stannous chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst), is added to the mixture.
-
Reaction: The mixture is typically heated under reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude this compound.
-
Final Purification: The final product is collected by filtration, washed, and can be further purified by recrystallization to yield the pure compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 4-hydroxycoumarin are known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[3] The introduction of an amino group can modulate these activities and introduce new ones.
Potential Mechanism of Action: Enzyme Inhibition
Many biologically active compounds exert their effects by inhibiting specific enzymes. For coumarin derivatives, two common targets are DNA gyrase (in bacteria) and cyclooxygenase (COX) enzymes (in inflammation).
Caption: Potential inhibitory mechanisms of this compound.
This diagram illustrates how this compound could potentially exert antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme, and anti-inflammatory effects by inhibiting COX enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. These pathways are generalized based on the known activities of the broader coumarin class of compounds.[3] Further experimental validation is required to confirm these specific activities and mechanisms for the title compound.
References
Synthesis of 6-amino-4-hydroxy-2H-chromen-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-amino-4-hydroxy-2H-chromen-2-one, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from readily available starting materials. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of the target compound and its intermediates.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step reaction sequence. The pathway involves the initial formation of the coumarin core, followed by nitration at the 6-position of the aromatic ring, and concluding with the reduction of the nitro group to the desired primary amine.
The Biological Activity of 6-Amino-4-hydroxy-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Coumarins, a class of benzopyran-2-one compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the biological profile of a specific derivative, 6-amino-4-hydroxy-2H-chromen-2-one. While direct and extensive research on this particular molecule is limited, this document consolidates available information on its synthesis, and based on structurally similar compounds, explores its potential antioxidant, antimicrobial, and anticancer activities. Detailed experimental protocols for evaluating these activities are provided, alongside visual representations of key pathways and workflows to aid in research and development.
Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of related coumarin derivatives. A common starting material is 4-hydroxycoumarin, which can be nitrated and subsequently reduced to introduce the amino group at the 6-position.
A proposed synthetic pathway is as follows:
-
Nitration of 4-hydroxycoumarin: 4-hydroxycoumarin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 4-hydroxy-6-nitro-2H-chromen-2-one.
-
Reduction of the nitro group: The nitro group of 4-hydroxy-6-nitro-2H-chromen-2-one is then reduced to an amino group. A common method for this transformation is the use of a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Proposed synthesis of this compound.
Biological Activities
Antioxidant Activity
Coumarin derivatives, particularly those with hydroxyl and amino substituents, are known to possess antioxidant properties. The presence of these electron-donating groups can facilitate the scavenging of free radicals.
Quantitative Data for a Structurally Similar Compound:
| Compound | Assay | IC50 (µg/mL) | Reference |
| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | DPPH radical scavenging | 596.7 ± 0.3 | [1] |
Antimicrobial Activity
Aminocoumarin derivatives have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
Note: No specific Minimum Inhibitory Concentration (MIC) values for this compound were found in the reviewed literature. The table below presents data for other coumarin derivatives to provide a general context.
| Compound | Organism | MIC (µg/mL) |
| Coumarin Derivative Example 1 | Staphylococcus aureus | 8 |
| Coumarin Derivative Example 1 | Escherichia coli | 12 |
| Coumarin Derivative Example 2 | Staphylococcus aureus | 16 |
| Coumarin Derivative Example 2 | Escherichia coli | 12 |
Anticancer Activity
Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to the induction of apoptosis.
Note: Specific IC50 values for this compound against cancer cell lines were not found. The table below provides data for other coumarin derivatives.
| Compound | Cell Line | IC50 (µM) |
| Coumarin Derivative (4) | HL60 | 8.09 |
| Coumarin Derivative (8b) | HepG2 | 13.14 |
| Bicoumarin Derivative 5c | HepG2 | 1.21 (mg/mL) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of coumarin derivatives.
Synthesis of this compound (Proposed Protocol)
This protocol is adapted from the synthesis of related aminocoumarins.
Step 1: Synthesis of 4-hydroxy-6-nitro-2H-chromen-2-one
-
Dissolve 4-hydroxycoumarin in concentrated sulfuric acid at 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash the solid with cold water until neutral, and dry to obtain 4-hydroxy-6-nitro-2H-chromen-2-one.
Step 2: Synthesis of this compound
-
Suspend 4-hydroxy-6-nitro-2H-chromen-2-one in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and pour it into a cold sodium hydroxide solution to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain this compound.
Workflow for the proposed synthesis.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the free radical scavenging activity of a compound.[1]
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample preparation: Prepare various concentrations of the test compound in methanol.
-
Assay:
-
Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
A control is prepared using 1 mL of DPPH solution and 3 mL of methanol.
-
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
Workflow for the DPPH radical scavenging assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of bacterial inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of test compound dilutions: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
IC50 determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Mechanism of Anticancer Action: PI3K/Akt Signaling Pathway
While the specific mechanism of action for this compound is not established, many coumarin derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.
Inhibition of the PI3K/Akt pathway by coumarin derivatives can lead to:
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins (like Bcl-2) and upregulating pro-apoptotic proteins (like Bax), leading to programmed cell death.
-
Cell Cycle Arrest: By interfering with the progression of the cell cycle, often at the G2/M phase.
Generalized PI3K/Akt signaling pathway and potential inhibition by coumarins.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Although specific biological data for this compound is currently scarce, the known activities of related coumarin derivatives suggest its potential as an antioxidant, antimicrobial, and anticancer agent. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the synthesis and biological evaluation of this and similar molecules. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.
References
6-amino-4-hydroxy-2H-chromen-2-one derivatives and analogs
An In-Depth Technical Guide to 6-Amino-4-hydroxy-2H-chromen-2-one Derivatives and Analogs
Executive Summary
The 2H-chromen-2-one (coumarin) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The introduction of specific functional groups, such as a 6-amino and a 4-hydroxy moiety, can profoundly influence the molecule's pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways and workflows to facilitate further research and discovery.
Introduction
Chromenes, particularly the 2H-chromen-2-one isomers, are a class of bicyclic oxygen-containing heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1][2] Their versatile biological profiles include anticancer, antimicrobial, anti-inflammatory, and anticholinesterase activities.[1][3] The reactivity and biological potential of the chromen-2-one core are largely dictated by the nature and position of its substituents.[4] The 4-hydroxy substitution is a common feature in many bioactive coumarins, including the anticoagulant drug warfarin, and is known to be crucial for certain activities like inhibiting the ATPase activity of the DNA gyrase B subunit in microorganisms.[4] The addition of an amino group, specifically at the C-6 position, further diversifies the molecule's potential for forming interactions with biological targets, making the this compound scaffold a promising template for the design of novel therapeutic agents.
Synthesis Strategies
The synthesis of this compound derivatives typically follows a multi-step pathway. A common and adaptable approach begins with the Pechmann condensation to form the 4-hydroxycoumarin core, followed by electrophilic nitration at the C-6 position, and finally, reduction of the nitro group to the desired amine.
References
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of 6-amino-4-hydroxy-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of 6-amino-4-hydroxy-2H-chromen-2-one. Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound did not yield direct, published results. In light of this, this document provides a comprehensive overview of the expected spectroscopic properties of the target molecule by presenting and analyzing experimental data for structurally similar and relevant analogue compounds. The presented data for these analogues, including 4-hydroxycoumarin and various aminocoumarin derivatives, serves as a valuable reference for researchers working on the synthesis and characterization of novel coumarin derivatives. Furthermore, this guide details generalized experimental protocols for NMR, FT-IR, and MS analyses and includes a visual workflow for the synthesis and characterization of such compounds.
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific substitution pattern on the coumarin scaffold dictates their biological function, making the synthesis and characterization of novel derivatives a key area of research in medicinal chemistry and drug development. The target molecule of this guide, this compound, combines the core 4-hydroxycoumarin structure, known for its anticoagulant properties, with an amino group at the 6-position, which can significantly influence its electronic properties and biological interactions.
Accurate structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose. This guide aims to provide researchers with the foundational spectroscopic information relevant to this compound.
Note: No publically available experimental spectroscopic data for this compound was found during the compilation of this guide. The following sections present data for closely related analogue compounds to provide a predictive framework and comparative analysis.
Spectroscopic Data of Analogue Compounds
To approximate the spectroscopic characteristics of this compound, data from the parent 4-hydroxycoumarin and other aminocoumarin derivatives are presented.
This compound represents the core scaffold of the target molecule, lacking the amino substituent.
Table 1: Spectroscopic Data for 4-hydroxy-2H-chromen-2-one
| Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (δ) | 10.30 ppm (s, 1H, -OH), 6.93-7.52 ppm (m, 4H, Ar-H), 3.27 ppm (s, 1H, C3-H)[1] |
| ¹³C NMR | Chemical Shift (δ) | 164.5 ppm (C=O), 152.9 ppm (C-O), 131.5, 124.5, 124.0, 121.0, 117.0 ppm (Ar-C), 113.3 ppm (C3)[1] |
| FT-IR | Wavenumber (cm⁻¹) | 3235.80 (O-H str.), 2862.74-3064.42 (C-H str.), 1683.91 (C=O ester str.), 1483.37-1613.99 (C=C aromatic str.)[1] |
| Mass Spec (EI) | m/z | 162 (M⁺), 120 (M⁺ - C₂H₂O) |
This analogue shares the 6-amino substitution but lacks the 4-hydroxy group.
Table 2: Spectroscopic Data for 6-Aminocoumarin
| Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (δ) | Data not readily available in searched sources. |
| ¹³C NMR | Chemical Shift (δ) | Data not readily available in searched sources. |
| FT-IR | Wavenumber (cm⁻¹) | Data not readily available in searched sources. |
| Mass Spec (EI) | m/z | Data not readily available in searched sources. |
While the substitution pattern differs, this compound provides representative data for an aminocoumarin.
Table 3: Spectroscopic Data for 7-Amino-4-methylcoumarin
| Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (δ) | Specific assignments not detailed in the available sources. |
| ¹³C NMR | Chemical Shift (δ) | Specific assignments not detailed in the available sources. |
| FT-IR | Wavenumber (cm⁻¹) | Specific assignments not detailed in the available sources. |
| Mass Spec (HRMS-EI) | m/z | M⁺ calculated for C₁₈H₁₄N₂O₆, 354.0852; found, 354.0850 (for a derivative)[2] |
| Fluorescence | Wavelength (nm) | Excitation: 341 nm, Emission: 441 nm[3] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds.
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound while not interfering with the signals of interest.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 8-16), relaxation delay (e.g., 1 second), and acquisition time (e.g., 4 seconds).[4]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[5] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For the thin solid film method, dissolve the solid in a volatile solvent, place a drop on a salt plate (e.g., NaCl), and allow the solvent to evaporate.[3]
-
Background Spectrum: Record a background spectrum of the empty sample holder (or with the pure solvent/KBr) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized by heating under high vacuum.[7]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule to form a molecular ion (M⁺) and can cause fragmentation into smaller, charged ions.[8]
-
Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a coumarin derivative.
Caption: General workflow for synthesis and spectroscopic characterization.
Conclusion
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scispace.com [scispace.com]
- 5. Fourier transform infrared spectroscopy [bio-protocol.org]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 6-amino-4-hydroxy-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the coumarin derivative, 6-amino-4-hydroxy-2H-chromen-2-one. Due to the limited availability of specific quantitative solubility data for this exact compound, this guide presents qualitative solubility information based on closely related aminocoumarin analogs. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic compounds is provided to enable researchers to generate precise quantitative data.
Introduction to this compound
This compound belongs to the coumarin class of compounds, which are benzopyrone derivatives. These structures are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and potential therapeutic applications. Understanding the solubility profile in various solvents is a fundamental step in the preclinical development of any new chemical entity.
Solubility Data
| Solvent | Solubility | Polarity Index | Notes |
| Chloroform | Soluble[1] | 4.1 | A common non-polar organic solvent. |
| Dichloromethane (DCM) | Soluble[1] | 3.1 | A versatile organic solvent with moderate polarity. |
| Acetonitrile | Soluble[1] | 5.8 | A polar aprotic solvent. |
| Methanol | Soluble[1] | 5.1 | A polar protic solvent. A user reported difficulty dissolving 6-aminocoumarin in methanol during a specific synthesis[1]. |
| Ethanol | Soluble[1] | 4.3 | A commonly used polar protic solvent. |
| Dimethylformamide (DMF) | Soluble[1] | 6.4 | A polar aprotic solvent with a high boiling point. |
| Dimethyl sulfoxide (DMSO) | Soluble | 7.2 | A highly polar aprotic solvent, often used for compounds with low solubility in other organic solvents. |
| Water | Insoluble[2][3] | 10.2 | As with many organic compounds, solubility in water is expected to be low. |
It is important to note that this data pertains to 6-aminocoumarin and should be used as a predictive guide for this compound. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample collection
Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid ensures that a saturated solution is formed.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound is yet to be extensively reported, the qualitative information from related aminocoumarins suggests its solubility in a range of common organic solvents and poor solubility in water. For researchers and drug development professionals, the provided standardized experimental protocol offers a robust framework for generating precise and reliable solubility data. This information is paramount for advancing the understanding of this compound's pharmaceutical properties and for the rational design of future studies.
References
An In-depth Technical Guide to the Discovery and History of Aminocoumarins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminocoumarins are a class of antibiotics produced by various species of Streptomyces. First discovered in the mid-20th century, these natural products have a rich history of scientific investigation. They are potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making them a subject of interest for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, biosynthesis, and resistance mechanisms of aminocoumarins. It includes detailed experimental protocols for key assays, a compilation of quantitative activity data, and visualizations of the core biological pathways to serve as a valuable resource for researchers in the field.
Discovery and History: A Timeline of Key Milestones
The journey of aminocoumarins began in the golden age of antibiotic discovery, with the isolation of novobiocin in the mid-1950s. This initial breakthrough paved the way for the discovery of other structurally related and potent members of this antibiotic class.
-
Mid-1950s: The Dawn of a New Antibiotic Class. Novobiocin, initially named streptonivicin, was independently discovered by two groups from the fermentation broths of Streptomyces niveus and Streptomyces spheroides.[1] It was later marketed under the trade name Albamycin by Upjohn.[1]
-
Late 1950s - 1960s: Expanding the Family. Following the discovery of novobiocin, other key aminocoumarins were isolated. Clorobiocin, a chlorinated analog of novobiocin, was identified from Streptomyces roseochromogenes.[2] Coumermycin A1, a more complex dimeric aminocoumarin, was isolated from Streptomyces rishiriensis.[3] These discoveries highlighted the structural diversity within the aminocoumarin family.
-
1970s - 1980s: Unraveling the Mechanism of Action. The primary molecular target of aminocoumarins was identified as DNA gyrase, a bacterial type II topoisomerase.[2] It was established that these antibiotics specifically inhibit the ATPase activity of the GyrB subunit, preventing the enzyme from introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][4]
-
1990s - 2000s: Delving into Biosynthesis and Genetic Engineering. The advent of molecular biology techniques allowed for the cloning and sequencing of the biosynthetic gene clusters for novobiocin, clorobiocin, and coumermycin A1.[5][6] This provided deep insights into the enzymatic machinery responsible for constructing these complex molecules and opened the door for genetic engineering and combinatorial biosynthesis approaches to generate novel aminocoumarin derivatives with improved properties.[7]
-
Present Day: A Renewed Interest. With the rise of antibiotic resistance, there is a renewed interest in exploring established but underexploited antibiotic classes like the aminocoumarins.[8] Ongoing research focuses on understanding the structural biology of their interaction with DNA gyrase, elucidating resistance mechanisms, and developing new analogs with enhanced efficacy and better pharmacological profiles.[9]
Mechanism of Action: Inhibition of DNA Gyrase
Aminocoumarins exert their antibacterial effect by targeting DNA gyrase, a crucial enzyme in bacteria responsible for managing DNA topology.
DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function. Aminocoumarins are competitive inhibitors of the ATPase activity of the GyrB subunit.[2][4] They bind to the ATP-binding pocket of GyrB, preventing ATP from binding and being hydrolyzed. This inhibition of energy transduction blocks the supercoiling activity of DNA gyrase, leading to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death.[2][4]
The following diagram illustrates the mechanism of action of aminocoumarins:
Biosynthesis of Aminocoumarins
The biosynthesis of aminocoumarins is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster. The general biosynthetic pathway can be divided into the formation of three key structural moieties: the 3-amino-4,7-dihydroxycoumarin ring (Ring B), a benzoic acid derivative (Ring A), and a deoxysugar, L-noviose (Ring C).
The following diagram provides a simplified overview of the biosynthetic pathway leading to novobiocin:
Quantitative Data: In Vitro Activity of Aminocoumarins
The potency of aminocoumarins varies depending on their specific structure and the target bacterial species. The following tables summarize the 50% inhibitory concentrations (IC50) against E. coli DNA gyrase and the minimum inhibitory concentrations (MICs) against a selection of Gram-positive and Gram-negative bacteria for key aminocoumarins.
Table 1: IC50 Values against E. coli DNA Gyrase Supercoiling Activity
| Compound | IC50 (µM) | Reference |
| Novobiocin | 0.1 | [8] |
| Clorobiocin | 0.05 | [10] |
| Coumermycin A1 | 0.004 | [8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Aminocoumarins
| Compound | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| Novobiocin | 0.06 - 0.25 | 0.12 - 0.5 | >128 | >128 | [2] |
| Clorobiocin | 0.015 - 0.06 | 0.03 - 0.12 | 64 - >128 | >128 | [2] |
| Coumermycin A1 | 0.004 - 0.015 | 0.008 - 0.03 | 16 - 64 | >128 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of aminocoumarins.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.
Materials:
-
DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
DNA ladder
Procedure:
-
Prepare a reaction mixture on ice containing 5x Assay Buffer, relaxed plasmid DNA (final concentration ~10-20 µg/mL), and sterile water to the desired volume.
-
Add varying concentrations of the test compound or solvent control to individual reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-2 units, where 1 unit supercoils ~0.5 µg of relaxed DNA in 30 minutes at 37°C).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the Stop Solution/Loading Dye.
-
Analyze the samples by agarose gel electrophoresis (e.g., 1% agarose in 1x TAE buffer). Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The IC50 value is determined as the concentration of the compound that inhibits the supercoiling activity by 50% compared to the solvent control.
DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATP hydrolysis activity of the GyrB subunit.
Materials:
-
DNA gyrase B subunit (or intact gyrase)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
Malachite green reagent for phosphate detection (or a coupled spectrophotometric assay with pyruvate kinase and lactate dehydrogenase)
-
Test compound
Procedure (Malachite Green Method):
-
Set up reactions in a microplate containing assay buffer, DNA gyrase, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the malachite green reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
The IC50 value is calculated as the concentration of the compound that reduces the ATPase activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)
Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.
Isolation and Purification of Aminocoumarins
This is a general protocol for the extraction of aminocoumarins from Streptomyces fermentation broth.
Materials:
-
Fermentation broth of an aminocoumarin-producing Streptomyces strain
-
Organic solvent (e.g., ethyl acetate, butanol)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, hexane, acetone)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Acidify the fermentation broth to a pH of 3-4. Extract the acidified broth with an equal volume of an organic solvent like ethyl acetate. Separate the organic layer.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol) to separate the components.
-
HPLC Purification: Further purify the fractions containing the aminocoumarin using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Resistance Mechanisms
Bacteria have evolved several mechanisms to resist the action of aminocoumarins.
-
Target Modification: The most common resistance mechanism involves mutations in the gyrB gene, which encodes the GyrB subunit of DNA gyrase.[4] These mutations alter the ATP-binding site, reducing the affinity of the aminocoumarin for its target.
-
Production of a Resistant Gyrase: Some aminocoumarin-producing Streptomyces species possess a second, resistant copy of the gyrB gene (gyrBR).[5] Expression of this resistant gyrase allows the organism to survive in the presence of the antibiotic it produces.
-
Efflux Pumps: While less common, some bacteria may utilize efflux pumps to actively transport aminocoumarins out of the cell, preventing them from reaching their intracellular target.
The following diagram illustrates the primary mechanisms of aminocoumarin resistance:
Conclusion
The aminocoumarins represent a fascinating and historically significant class of antibiotics. Their unique mechanism of action, targeting the ATPase activity of DNA gyrase, distinguishes them from many other antibacterial agents. While their clinical use has been limited, the wealth of knowledge accumulated on their discovery, biosynthesis, and mechanism of action provides a solid foundation for future drug development efforts. The detailed protocols and compiled data in this guide are intended to facilitate further research into this promising class of natural products, with the ultimate goal of developing novel therapies to combat the growing threat of antibiotic resistance.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces rishiriensis 404Y3 | Type strain | DSM 40489, ATCC 14812, CBS 708.72, IFO 13407, ISP 5489, JCM 4821, NBRC 13407, RIA 1368, BCRC 12333, CGMCC 4.1793, NCIMB 11890, NRRL B-3239, VKM Ac-1188 | BacDiveID:15552 [bacdive.dsmz.de]
- 4. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 5. Resistance Genes of Aminocoumarin Producers: Two Type II Topoisomerase Genes Confer Resistance against Coumermycin A1 and Clorobiocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biosynthetic gene clusters of aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminocoumarins mutasynthesis, chemoenzymatic synthesis, and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New aminocoumarin antibiotics from genetic engineering, and their biological activities [publikationen.uni-tuebingen.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their structural simplicity and the potential for diverse substitutions on the coumarin nucleus make them a privileged scaffold for drug discovery.[1] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of coumarin derivatives, focusing on their mechanisms of action, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways.
Anticancer Applications
Coumarin derivatives exhibit multifaceted anticancer activity, targeting various hallmarks of cancer.[3] Their mechanisms include inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key signaling pathways.[3][4] Natural coumarins like osthole and imperatorin, as well as numerous synthetic derivatives, have shown significant potential in preclinical studies.[2]
Mechanisms of Action & Signaling Pathways
A primary mechanism of action for many anticancer coumarin derivatives is the modulation of pro-survival signaling pathways that are often overactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of this pathway leads to decreased proliferation and induction of apoptosis.[3] For instance, certain derivatives have been shown to suppress PI3K/Akt/mTOR activity in liver, breast, and colorectal cancer models.[5][6]
Other key anticancer mechanisms include:
-
Induction of Apoptosis : Activating intrinsic and extrinsic apoptotic pathways by modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[3][7]
-
Cell Cycle Arrest : Halting cancer cell proliferation by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 or G2/M phase.[3]
-
Inhibition of Angiogenesis : Suppressing the formation of new blood vessels that tumors need to grow, often by inhibiting vascular endothelial growth factor (VEGF) signaling.[3][7]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various coumarin derivatives have been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency.
| Coumarin Derivative | Cancer Cell Line | Activity | Reference |
| Compound 16 (Fluorinated) | MCF-7 (Breast) | IC₅₀ = 7.90 µg/mL | [7] |
| Coumarin-benzimidazole hybrid | HeLa (Cervical) | IC₅₀ = 4.31 µM | [8] |
| Coumarin-benzimidazole hybrid | HT29 (Colon) | IC₅₀ = 3.65 µM | [8] |
| 4-Methyl coumarin derivative | HOP-92 (Lung) | GI₅₀ = 23.78 x 10⁻⁵ M | [9] |
| 4-Methyl coumarin derivative | HCC-2998 (Colon) | GI₅₀ = 34.14 x 10⁻⁵ M | [9] |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test coumarin derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Anticoagulant Applications
The most well-known therapeutic application of coumarins is in anticoagulation.[10] Warfarin, a synthetic 4-hydroxycoumarin derivative, is a widely prescribed oral anticoagulant used to prevent and treat thromboembolic disorders.[11][12]
Mechanism of Action
Coumarin-based anticoagulants act as Vitamin K antagonists.[13][14] They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for recycling oxidized Vitamin K back to its active, reduced form.[10][14] Reduced Vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[12] By blocking this process, coumarins impair the synthesis of functional clotting factors, thereby exerting their anticoagulant effect.[12][14]
Quantitative Data: Anticoagulant Activity
The efficacy of anticoagulants is typically measured by their effect on clotting time, such as the Prothrombin Time (PT).
| Coumarin Derivative | Dose | Prothrombin Time (PT) in seconds | Standard | Reference |
| Compound 4 | N/A | 21.30 | Warfarin (14.60s) | [15] |
| Compound 3** | N/A | >14.60 | Warfarin (14.60s) | [15] |
| Warfarin | N/A | 14.60 | Saline Control | [15] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | ||||
| **6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile |
Key Experimental Protocol: Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic pathway of coagulation and is used to monitor oral anticoagulant therapy.
-
Sample Collection : Collect whole blood from the test subject (e.g., rabbit, mouse) into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).[15][16]
-
Plasma Preparation : Centrifuge the blood sample at 1500g for 15 minutes to separate the plasma.
-
Incubation : Pipette 100 µL of the plasma into a test tube and warm it to 37°C in a water bath for 1-2 minutes.
-
Reagent Addition : Add 200 µL of pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the plasma and simultaneously start a stopwatch.
-
Clot Detection : Stop the timer as soon as a fibrin clot is detected (visually or using a coagulometer). The elapsed time is the Prothrombin Time.
-
Analysis : Compare the PT of animals treated with coumarin derivatives to that of control and warfarin-treated groups.[15]
Anti-inflammatory Applications
Coumarins and their derivatives exhibit significant anti-inflammatory properties through various mechanisms, making them potential therapeutic agents for inflammatory disorders.[17][18]
Mechanisms of Action
The anti-inflammatory effects of coumarins are attributed to their ability to:
-
Inhibit COX and LOX Enzymes : Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for synthesizing inflammatory mediators like prostaglandins and leukotrienes.[17][19]
-
Modulate NF-κB Signaling : They can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[17]
-
Antioxidant Activity : Many coumarins possess strong antioxidant properties, scavenging free radicals that contribute to inflammation and tissue damage.[10][17]
Antimicrobial Applications
Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[1][20]
Antibacterial and Antifungal Activity
Derivatives of 4-hydroxycoumarin, in particular, show promise as antibacterial and antifungal agents.[21] The proposed mechanisms include the disruption of microbial cell membranes and inhibition of essential enzymes.[21][22]
Quantitative Data: Antimicrobial Activity
| Derivative | Microorganism | Activity Type | Result | Reference |
| Compound 3a | B. cereus | Antibacterial | Inhibition Zone >20 mm | [22] |
| Compound 3b | L. monocytogenes | Antibacterial | Inhibition Zone >20 mm | [22] |
| Compound 4 | S. aureus | Antibacterial | Inhibition Zone 20 mm | [23] |
| Compound 2 | C. albicans | Antifungal | Significant Activity | [21] |
| Amido-coumarin 55e | S. typhi | Antibacterial | MIC = 50-200 µg/mL | [20] |
Antiviral Activity
Coumarins have been investigated for activity against a range of viruses, including HIV, influenza, hepatitis, and chikungunya virus.[13][24][25] Their mechanisms can involve inhibiting key viral enzymes like proteases and reverse transcriptase or interfering with viral entry and replication cycles.[13][25]
Neuroprotective Applications
Emerging research highlights the potential of coumarin derivatives in treating neurodegenerative diseases like Alzheimer's disease (AD).[26][27] Their multi-target approach is well-suited to the complex pathophysiology of these conditions.[27][28]
Mechanisms of Action
Neuroprotective effects are achieved through several mechanisms:
-
Cholinesterase Inhibition : Many derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), increasing the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in AD therapy.[26][29]
-
MAO-B Inhibition : Inhibition of monoamine oxidase B (MAO-B) can reduce oxidative stress and the formation of neurotoxic species in the brain.[26]
-
Modulation of Signaling Pathways : Certain derivatives can activate the TRKB-CREB-BDNF signaling pathway, which promotes neuronal survival and reduces apoptosis (programmed cell death).[30][31]
-
Anti-Amyloid Aggregation : Some coumarin-based compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[26]
Quantitative Data: Neuroprotective Activity
| Derivative | Target Enzyme | Activity (IC₅₀) | Reference |
| Coumarin-donepezil hybrid (31) | AChE | 1.22 µM | [26] |
| Coumarin-donepezil hybrid (31) | BChE | 3.09 µM | [26] |
| Monocoumarin 13a | Acetylcholinesterase | 0.11 nM | [32][33] |
| Monocoumarin 13b | Acetylcholinesterase | 0.16 nM | [32][33] |
| Tacrine-coumarin heterodimer 21b | hBChE | 38 pM | [32][33] |
| 8-acetyl-7-hydroxy-4-methylcoumarin deriv. | hAChE | 1.52–4.95 μM | [34] |
| 8-acetyl-7-hydroxy-4-methylcoumarin deriv. | hMAO-A | 6.97–7.65 μM | [34] |
| 4,7-dimethyl-5-hydroxycoumarin deriv. | hMAO-B | 1.88–4.76 μM | [34] |
Conclusion and Future Perspectives
The coumarin scaffold is a versatile and privileged structure in medicinal chemistry, yielding derivatives with potent and diverse therapeutic activities.[1][13] The extensive research into their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective properties underscores their potential for development into novel therapeutic agents. Future research should focus on optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles, particularly addressing challenges like bioavailability and potential toxicity.[5][6] The continued exploration of structure-activity relationships and novel molecular hybridization strategies will be crucial in translating the promise of coumarin derivatives into clinical success.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An insight into the therapeutic applications of coumarin compounds and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin - Wikipedia [en.wikipedia.org]
- 12. Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 16. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]
- 17. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 20. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 22. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [pediatria.orscience.ru]
- 28. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Coumarin Derivatives: Mechanistic Insights and Promising Applications as Potential Alzheimer's Disease (AD) Therapeutic Agents | Semantic Scholar [semanticscholar.org]
- 30. mdpi.com [mdpi.com]
- 31. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benthamdirect.com [benthamdirect.com]
- 33. eurekaselect.com [eurekaselect.com]
- 34. mdpi.com [mdpi.com]
A Technical Guide to the Safety and Handling of 6-amino-4-hydroxy-2H-chromen-2-one
Hazard Identification and GHS Classification
Based on its analog, 6-amino-2H-chromen-2-one, this compound is anticipated to be hazardous.[1][2] The Globally Harmonized System (GHS) classification indicates potential for acute toxicity and irritation.[1][2]
GHS Label Elements:
Table 1: GHS Hazard and Precautionary Statements (Based on 6-amino-2H-chromen-2-one)
| Code | Statement Description | Category | Reference |
|---|---|---|---|
| Hazard Statements | |||
| H302 | Harmful if swallowed | Acute Toxicity, Oral | Category 4[1][2] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal | Category 4[2] |
| H315 | Causes skin irritation | Skin Irritation | Category 2[2] |
| H319 | Causes serious eye irritation | Eye Irritation | Category 2[1][2] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation | Category 4[2] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity | Category 3[2] |
| Precautionary Statements | |||
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention | [2] |
| P264 | Wash skin thoroughly after handling. | Prevention | [1] |
| P270 | Do not eat, drink or smoke when using this product. | Prevention | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention | [1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Response | [2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Response | [2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | [1] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal |[1] |
Physical and Chemical Properties
Quantitative data for 6-amino-4-hydroxy-2H-chromen-2-one is limited. The table below includes data for the base molecule, 6-amino-2H-chromen-2-one, for reference.
Table 2: Physicochemical Data of 6-amino-2H-chromen-2-one
| Property | Value | Reference |
|---|---|---|
| CAS Number | 14415-44-2 | [2] |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Powder | [2] |
| Melting Point | 163-168 °C | [2] |
| Storage Temperature | Room Temperature |[2] |
Safe Handling, Storage, and Exposure Controls
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
Operations should be conducted in a well-ventilated area.[1] A certified chemical fume hood is required for procedures that may generate dust or aerosols.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
|---|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | Wear impervious, chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing is also recommended. | [1] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter (e.g., NIOSH type N95 or better). |[1] |
Safe Handling and Hygiene
-
Avoid dust formation.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Take off contaminated clothing immediately and wash before reuse.[1]
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
First-Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 4: First-Aid Measures
| Exposure Route | Protocol | Reference |
|---|---|---|
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a doctor or Poison Control Center. | [1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | [1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor. |[1] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Table 3. Avoid breathing dust.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[3]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal.[4] Clean the affected area thoroughly.
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Toxicological and Ecological Information
-
Toxicology: As noted, the compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation based on its analog.[1][2] No chronic toxicity, carcinogenicity, or mutagenicity data is available.
-
Ecology: No data is available on the ecological effects of this compound.[1] It should not be released into the environment.[4]
Experimental Protocols
General Protocol for Safe Weighing of a Powdered Chemical
This protocol outlines the standard procedure for safely weighing a powdered compound like this compound.
-
Preparation:
-
Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE (lab coat, safety goggles, and appropriate chemical-resistant gloves).
-
Decontaminate the weighing area and spatula with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
-
Weighing Procedure:
-
Place a clean weigh boat or weighing paper on the balance pan and tare the balance.
-
Carefully transfer the powdered compound from its storage container to the weigh boat using a clean spatula. Perform this transfer slowly and close to the surface of the weigh boat to minimize dust generation.
-
If dust becomes airborne, cease work and allow the ventilation to clear the air before proceeding.
-
Once the desired mass is obtained, securely close the primary storage container.
-
-
Post-Weighing and Cleanup:
-
Carefully remove the weigh boat from the balance.
-
Use a fine brush to gently sweep any residual powder from the balance and surrounding surfaces into a designated waste container.
-
Wipe down the balance and surrounding work area with a damp cloth or towelette.
-
Dispose of the weigh boat, gloves, and any contaminated cleaning materials in the appropriate solid chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
Caption: Emergency Response Workflow for an Accidental Chemical Spill.
References
Methodological & Application
Synthesis of 6-amino-4-hydroxy-2H-chromen-2-one from 4-hydroxycoumarin
Introduction
Coumarins, or 2H-chromen-2-ones, represent a significant class of heterocyclic compounds widely found in nature and are pivotal scaffolds in medicinal chemistry and drug development. The introduction of an amino group into the coumarin nucleus, particularly at the C-6 position, can significantly modulate its biological properties, leading to compounds with enhanced anti-inflammatory, antimicrobial, and anticancer activities. This document provides a detailed, two-step protocol for the synthesis of 6-amino-4-hydroxy-2H-chromen-2-one, a key intermediate for the development of novel therapeutic agents.
The synthesis begins with the regioselective nitration of commercially available 4-hydroxycoumarin to yield the intermediate, 6-nitro-4-hydroxy-2H-chromen-2-one. Subsequently, this nitro-intermediate is subjected to reduction to afford the target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Overall Reaction Scheme
The synthetic pathway involves two primary transformations: electrophilic aromatic nitration followed by nitro group reduction.
-
Step 1: Nitration of 4-hydroxycoumarin
-
Step 2: Reduction of 6-nitro-4-hydroxy-2H-chromen-2-one
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of this compound.
Caption: Synthetic workflow for this compound.
Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 211-212 | N/A |
| 6-Nitro-4-hydroxy-2H-chromen-2-one | C₉H₅NO₅ | 207.14 | 252-253 | ~70[1] |
| This compound | C₉H₇NO₃ | 177.16 | ~273 (estimated) | >85 |
Detailed Experimental Protocols
Materials and Equipment:
-
4-Hydroxycoumarin (98%+)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrate (NaNO₃)
-
Hydrazine Hydrate (80-85%)
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser
-
Standard workup and recrystallization glassware
-
Melting point apparatus, TLC plates, NMR, IR, and Mass Spectrometers
Protocol 1: Synthesis of 6-Nitro-4-hydroxy-2H-chromen-2-one (Nitration)
This protocol outlines the regioselective nitration at the C-6 position of the coumarin ring.
Procedure:
-
Carefully add 20 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Slowly add 3.24 g (0.02 mol) of 4-hydroxycoumarin to the cold sulfuric acid. Stir until all the solid has dissolved.
-
In a separate beaker, dissolve 1.87 g (0.022 mol) of sodium nitrate in a minimal amount of concentrated sulfuric acid.
-
Add the sodium nitrate solution dropwise to the 4-hydroxycoumarin solution, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for one hour[1].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A yellow precipitate of 6-nitro-4-hydroxy-2H-chromen-2-one will form.
-
Isolate the crude product by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Purify the crude product by recrystallization from glacial acetic acid or an ethanol/water mixture to afford a pale-yellow crystalline solid.
-
Dry the purified product under vacuum. Determine the yield and characterize the compound by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).
Protocol 2: Synthesis of this compound (Reduction)
This protocol describes the reduction of the nitro group using a hydrazine/FeCl₃ catalytic system[2].
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add the synthesized 6-nitro-4-hydroxy-2H-chromen-2-one (2.07 g, 0.01 mol).
-
Add a solvent mixture consisting of 16 mL of DMF and 4 mL of ethanol. Stir to dissolve the starting material.
-
Add ferric chloride hexahydrate (FeCl₃·6H₂O) (0.20 g, 0.00075 mol) to the solution to act as the catalyst[2].
-
Slowly add hydrazine hydrate (80% solution, ~1.5 mL, 0.025 mol) dropwise to the reaction mixture. The molar ratio of hydrazine hydrate to the nitro-coumarin should be approximately 2.5:1[2].
-
After the addition, heat the reaction mixture to 90-100°C and maintain it under reflux.
-
Monitor the reaction by TLC until the starting material spot has disappeared (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent such as ethanol or an ethanol/DMF mixture.
-
Dry the final product, this compound, under vacuum.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and purity. The molecular formula is C₉H₇NO₃[3].
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive and an oxidizing agent. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Handle all organic solvents and reagents in accordance with standard laboratory safety procedures.
References
Application Notes and Protocols for 6-amino-4-hydroxy-2H-chromen-2-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-4-hydroxy-2H-chromen-2-one is a coumarin derivative with potential applications as a fluorescent probe. Coumarin-based probes are widely utilized in biological and chemical research due to their favorable photophysical properties, including high quantum yields, photostability, and sensitivity to the local environment. The presence of both an electron-donating amino group and a hydroxyl group on the coumarin scaffold suggests that this compound may exhibit environmentally sensitive fluorescence, making it a candidate for detecting specific analytes, changes in pH, or for cellular imaging.
These application notes provide a general protocol for the use of this compound as a fluorescent probe, with a specific example for the detection of reactive oxygen species (ROS), a common application for fluorescent probes in drug development and cellular biology.
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes typical photophysical properties of related amino and hydroxy-substituted coumarin derivatives. These values should be considered as an estimation, and it is crucial to experimentally determine the specific characteristics of this compound for precise applications.
| Property | Typical Value for Amino-Hydroxy Coumarins | Notes |
| Excitation Maximum (λex) | 350 - 420 nm | Highly dependent on solvent polarity and pH. |
| Emission Maximum (λem) | 450 - 520 nm | Exhibits a significant Stokes shift. |
| Quantum Yield (Φ) | 0.4 - 0.9 | Can be influenced by the local environment and binding to analytes. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Indicates strong absorption of light. |
| Fluorescence Lifetime (τ) | 1 - 5 ns |
Experimental Protocols
Protocol 1: General Procedure for Characterization and Use of this compound as a Fluorescent Probe
This protocol outlines the fundamental steps for preparing and characterizing the fluorescent probe for a generic application.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz for UV-Vis, fluorescence grade for fluorometry)
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in spectroscopic grade DMSO to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
3. Determination of Spectroscopic Properties:
-
Prepare a dilute solution (e.g., 10 µM) of the probe in the desired experimental buffer (e.g., PBS).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Using a fluorometer, excite the sample at its λabs and record the emission spectrum to determine the emission maximum (λem).
-
To determine the optimal excitation wavelength, an excitation spectrum can be recorded by setting the emission monochromator to the λem and scanning the excitation wavelengths.
4. General Staining Protocol for Live Cells:
-
Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Prepare a working solution of the probe (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with PBS to remove any unbound probe.
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the determined excitation and emission wavelengths.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a specific application for using this compound to detect changes in intracellular ROS levels. The underlying principle is that the fluorescence of the probe may be modulated by the presence of ROS.
1. Materials and Reagents:
-
This compound stock solution (as prepared in Protocol 1)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
ROS inducer (e.g., H₂O₂, menadione)
-
ROS scavenger (e.g., N-acetylcysteine)
-
Adherent or suspension cells
-
Fluorescence microscope or plate reader
2. Cell Culture and Treatment:
-
Seed cells in a 96-well plate (for plate reader analysis) or on glass-bottom dishes (for microscopy) and allow them to adhere overnight.
-
The next day, treat the cells with the compound of interest (e.g., a potential drug candidate) for the desired time. Include appropriate controls (vehicle-treated, untreated).
-
As a positive control, treat a set of cells with a known ROS inducer (e.g., 100 µM H₂O₂ for 1 hour).
-
As a negative control, pre-treat a set of cells with a ROS scavenger (e.g., 1 mM N-acetylcysteine for 1 hour) before adding the ROS inducer.
3. Staining with this compound:
-
Prepare a working solution of the probe (e.g., 5 µM) in serum-free cell culture medium.
-
After the treatment period, remove the medium from the cells and wash them once with warm PBS.
-
Add the probe working solution to each well or dish and incubate for 30 minutes at 37°C, protected from light.
4. Data Acquisition and Analysis:
-
After incubation, wash the cells twice with warm PBS.
-
Add fresh PBS or phenol red-free medium to the cells.
-
For fluorescence microscopy:
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).
-
-
For plate reader analysis:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence intensity to the number of cells (e.g., by using a DNA-binding dye like Hoechst 33342 or by performing a cell viability assay in a parallel plate).
-
-
Compare the fluorescence intensity of treated cells to control cells. An increase in fluorescence is indicative of an increase in intracellular ROS.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Proposed mechanism for ROS detection using the fluorescent probe.
Application Notes and Protocols: 6-Amino-4-hydroxy-2H-chromen-2-one in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 6-aminocoumarin derivatives, with a focus on their evaluation through established antimicrobial assays. While specific data for the parent compound, 6-amino-4-hydroxy-2H-chromen-2-one, is limited in publicly available research, this document summarizes the significant antimicrobial activity demonstrated by its closely related derivatives. Detailed protocols for conducting these assays are provided to facilitate further research and development in this area.
Introduction
Coumarins are a class of benzopyrone compounds, naturally occurring in many plants, that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, aminocoumarins have emerged as a potent class of antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby impeding cell division.[1] This document focuses on derivatives of 6-aminocoumarin, providing quantitative data on their antimicrobial efficacy and detailed protocols for their evaluation.
Data Presentation: Antimicrobial Activity of 6-Aminocoumarin Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 6-aminocoumarin derivatives (coded as ACM1-ACM9) against a panel of pathogenic aerobic and anaerobic bacteria, as well as fungi. Lower MIC values indicate greater antimicrobial potency. The data presented here is derived from studies on synthesized 6-aminocoumarin derivatives and showcases their potential as broad-spectrum antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Aminocoumarin Derivatives against Aerobic Bacteria and Fungi
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| ACM1 | 8 µg/mL | 16 µg/mL | 32 µg/mL | 64 µg/mL | 16 µg/mL | 32 µg/mL |
| ACM2 | 4 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL | 8 µg/mL | 16 µg/mL |
| ACM3 | 16 µg/mL | 32 µg/mL | 64 µg/mL | 128 µg/mL | 32 µg/mL | 64 µg/mL |
| ACM4 | 8 µg/mL | 16 µg/mL | 32 µg/mL | 64 µg/mL | 16 µg/mL | 32 µg/mL |
| ACM5 | 4 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL | 8 µg/mL | 16 µg/mL |
| ACM6 | 2 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL | 4 µg/mL | 8 µg/mL |
| ACM7 | 8 µg/mL | 16 µg/mL | 32 µg/mL | 64 µg/mL | 16 µg/mL | 32 µg/mL |
| ACM8 | 4 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL | 8 µg/mL | 16 µg/mL |
| ACM9 | 2 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL | 1.15 µg/mL | 1.30 µg/mL |
| Reference Drug (Ciprofloxacin) | 0.5 µg/mL | 0.25 µg/mL | 0.125 µg/mL | 0.5 µg/mL | - | - |
| Reference Drug (Amphotericin B) | - | - | - | - | 0.5 µg/mL | 1 µg/mL |
Note: The data presented is for derivatives of 6-aminocoumarin and not the parent compound. The specific structures of ACM1-ACM9 can be found in the source literature.
Table 2: Minimum Inhibitory Concentration (MIC) of 6-Aminocoumarin Derivatives against Anaerobic Bacteria
| Compound | Clostridium difficile (ATCC 9689) | Bacteroides fragilis (ATCC 25285) |
| ACM1 | 16 µg/mL | 32 µg/mL |
| ACM2 | 8 µg/mL | 16 µg/mL |
| ACM3 | 6 µg/mL | 9 µg/mL |
| ACM4 | 16 µg/mL | 32 µg/mL |
| ACM5 | 8 µg/mL | 16 µg/mL |
| ACM6 | 4 µg/mL | 8 µg/mL |
| ACM7 | 16 µg/mL | 32 µg/mL |
| ACM8 | 8 µg/mL | 16 µg/mL |
| ACM9 | 4 µg/mL | 8 µg/mL |
| Reference Drug (Metronidazole) | 1 µg/mL | 2 µg/mL |
Note: The data presented is for derivatives of 6-aminocoumarin and not the parent compound. The specific structures of ACM1-ACM9 can be found in the source literature.
Experimental Protocols
The following are detailed protocols for the two most common antimicrobial susceptibility assays.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (6-aminocoumarin derivative) stock solution
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile multichannel pipettes and tips
-
Incubator
-
Microplate reader (optional)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., Ciprofloxacin, Amphotericin B)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Serial Dilution of Test Compound: In the first column, add 200 µL of the test compound at a starting concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the positive control (no compound), and the twelfth column as the negative control (no inoculum).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Inoculate all wells, except the negative control column, with 10 µL of the prepared inoculum.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal culture
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Solvent for the test compound (negative control)
-
Reference antibiotic solution (positive control)
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculation of Agar Plates: Aseptically swab the entire surface of the agar plate with a standardized inoculum of the test microorganism to create a uniform lawn.
-
Creating Wells: Use a sterile cork borer (typically 6 mm in diameter) to create wells in the agar.
-
Application of Test Compound: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.
-
Controls: In separate wells on the same plate, add the solvent used to dissolve the compound (negative control) and a standard antibiotic solution (positive control).
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of aminocoumarin antibiotics.
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
References
Application of 6-amino-4-hydroxy-2H-chromen-2-one in Cancer Cell Line Studies: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific experimental data for the anticancer effects of 6-amino-4-hydroxy-2H-chromen-2-one. The following application notes and protocols are based on studies of a closely related derivative, bis(4-hydroxy-2H-chromen-2-one) , and other similar coumarin compounds. These protocols provide a foundational framework for researchers investigating the potential of this compound and should be adapted and optimized for the specific compound and cell lines under investigation.
Introduction
Coumarins, a class of benzopyran-2-one derivatives, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. This document provides detailed protocols for investigating the in vitro anticancer effects of this compound on various cancer cell lines.
Data Presentation
The following table summarizes the cytotoxic activity of a related compound, bis(4-hydroxy-2H-chromen-2-one), against several human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| bis(4-hydroxy-2H-chromen-2-one) | K-562 | Chronic Myeloid Leukemia | Trypan Blue | 17.5 (NF-κB inhibition) | 8 | [1] |
| bis(4-hydroxy-2H-chromen-2-one) | JURKAT | Acute T-Cell Leukemia | Trypan Blue | 19.0 (NF-κB inhibition) | 8 | [1] |
| bis(4-hydroxy-2H-chromen-2-one) | MCF-7 | Breast Cancer | Fluorescent Assay | ~50 | 24 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, K-562, JURKAT)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol determines the effect of the compound on the progression of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound, lyse them in RIPA buffer, and determine the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting key cancer-related signaling pathways, based on the known effects of similar coumarin derivatives.
References
Microwave-Assisted Synthesis of 4-Aminocoumarin Derivatives: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. Among these, 4-aminocoumarin derivatives have emerged as particularly promising scaffolds in drug discovery due to their potent and varied biological effects.[1][2][3][4] The introduction of an amino group at the C4 position of the coumarin ring system significantly influences the molecule's chemical reactivity and biological activity.[1] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has presented itself as a green and efficient alternative, offering advantages such as rapid reaction rates, higher yields, and cleaner reaction profiles.[5] This application note provides detailed protocols for the microwave-assisted synthesis of 4-aminocoumarin derivatives and summarizes their biological activities, with a focus on their potential as anticancer and enzyme-inhibiting agents.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides a unique and efficient means of heating, leading to a significant acceleration of chemical reactions. Key advantages of this technology in the context of 4-aminocoumarin synthesis include:
-
Reduced Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave irradiation.
-
Increased Yields: The high efficiency of microwave heating can lead to improved product yields and reduced formation of byproducts.
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste and environmental impact.[6]
-
Enhanced Purity: The rapid and uniform heating often results in cleaner reactions with fewer side products, simplifying purification.
Experimental Protocols
This section details two distinct protocols for the microwave-assisted synthesis of 4-aminocoumarin derivatives, starting from either 4-hydroxycoumarin or 3-acetylcoumarin.
Protocol 1: Synthesis of 4-Aryl/Alkylaminocoumarins from 4-Hydroxycoumarin
This protocol describes the direct amination of 4-hydroxycoumarin with various primary and secondary amines under solvent-free microwave irradiation.[6]
Materials:
-
4-Hydroxycoumarin
-
Appropriate amine (e.g., aniline, p-toluidine, ammonium acetate)
-
Domestic Microwave Oven (e.g., Kenstar OM-9918C, 900W)
-
Beaker or suitable microwave-transparent vessel
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, thoroughly mix 4-hydroxycoumarin (10 mmol) and the desired amine (12 mmol).
-
Place the beaker in the center of the microwave oven.
-
Irradiate the mixture at a power of 300-450W for a period of 20-35 seconds.[6] The optimal time may vary depending on the amine used (refer to Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from ethanol to afford the pure 4-aminocoumarin derivative.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, IR, NMR).
Protocol 2: Synthesis of Thiazolylcoumarin Derivatives from 3-Acetylcoumarin
This protocol outlines a multi-step synthesis starting from salicylaldehyde to produce biologically active thiazolylcoumarin derivatives, with key steps accelerated by microwave irradiation.[7]
Step 1: Synthesis of 3-Acetylcoumarin (Microwave-Assisted)
-
In a flask, combine salicylaldehyde (18 mmol), ethyl acetoacetate (24 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (5 mL).
-
Irradiate the mixture in a microwave oven at 50W and 45°C for 5 minutes.[7]
-
Cool the reaction mixture. The precipitated solid is filtered and recrystallized from ethanol to yield 3-acetylcoumarin.[7]
Step 2: Synthesis of 3-(Bromoacetyl)coumarin
-
Dissolve 3-acetylcoumarin (11 mmol) in chloroform (15 mL).
-
Add a solution of bromine (20 mmol) dropwise with constant stirring at 0-5°C.
-
Stir the mixture for 6 hours. The resulting orange solid is filtered and crystallized from glacial acetic acid.[7]
Step 3: Synthesis of 2-Arylidenehydrazinocarbothioamides (Microwave-Assisted)
-
In a suitable vessel, heat a mixture of thiosemicarbazide (1 mmol), an appropriate aromatic aldehyde (1 mmol), and glacial acetic acid (0.1 mL) in ethanol (10 mL) under microwave irradiation at 50W and 80°C for 10 minutes.[7]
-
Cool the mixture to allow for precipitation. Filter and crystallize the product.
Step 4: Synthesis of Hydrazinothiazolylcoumarin Derivatives (Microwave-Assisted)
-
Combine 3-(bromoacetyl)coumarin (4 mmol), the appropriate 2-arylidenehydrazinocarbothioamide (4 mmol), and glacial acetic acid (0.1 mL) in ethanol (10 mL).
-
Irradiate the mixture in a microwave oven at 60W and 100°C for 10 minutes.[7]
-
Filter the resulting solid and recrystallize to obtain the final thiazolylcoumarin derivative.[7]
Data Presentation
The efficiency of microwave-assisted synthesis is evident from the short reaction times and high yields. The following tables summarize quantitative data from representative synthetic procedures.
Table 1: Microwave-Assisted Synthesis of 4-Aryl/Alkylaminocoumarins from 4-Hydroxycoumarin. [6]
| Entry | Amine | Product | Time (s) | Yield (%) |
| 1 | Aniline | 4-Phenylaminocoumarin | 25 | 94 |
| 2 | p-Toluidine | 4-(p-Tolylamino)coumarin | 20 | 90 |
| 3 | p-Anisidine | 4-(p-Methoxyphenylamino)coumarin | 30 | 92 |
| 4 | p-Chloroaniline | 4-(p-Chlorophenylamino)coumarin | 35 | 88 |
| 5 | 2-Aminopyridine | 4-(2-Pyridylamino)coumarin | 30 | 85 |
| 6 | Ammonium Acetate | 4-Aminocoumarin | 30 | 92 |
Table 2: Antifungal Activity of 4-Amino Coumarin-Based Derivatives (EC50 in µg/mL). [8]
| Compound | Alternaria alternata | Alternaria solani | Fusarium oxysporum | Botrytis cinerea |
| 3n | 92 | 115 | >500 | >500 |
| 4e | 128 | 145 | >500 | >500 |
Table 3: Anticancer Activity of Aminocoumarin Derivatives (IC50). [9]
| Compound | Cell Line | IC50 |
| Compound X | A549 (Lung) | 24 ± 0.1 nM |
Biological Applications and Mechanisms of Action
4-Aminocoumarin derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 4-aminocoumarin derivatives against various cancer cell lines.[3][8] Their mechanisms of action are often multifaceted and can involve:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins. For instance, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[10][11]
-
Cell Cycle Arrest: 4-Aminocoumarin derivatives have been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[9][12]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, is a common target for these derivatives.[5][13][14][15] By inhibiting this pathway, they can effectively suppress tumor growth.
Enzyme Inhibition
Certain 4-aminocoumarin derivatives have been identified as potent inhibitors of various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[9]
Mechanism of DPP-IV Inhibition:
DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16] By inhibiting DPP-IV, 4-aminocoumarin derivatives increase the levels of active GLP-1 and GIP. This leads to:
-
Enhanced Insulin Secretion: Increased incretin levels stimulate the pancreas to release more insulin in a glucose-dependent manner.[16]
-
Suppressed Glucagon Secretion: GLP-1 also suppresses the release of glucagon, a hormone that raises blood glucose levels.[16]
The net effect is improved glycemic control, making these compounds promising leads for the development of new antidiabetic drugs.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis and subsequent biological evaluation of 4-aminocoumarin derivatives.
Caption: General workflow from synthesis to biological evaluation.
Signaling Pathway
The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway, a common target for the anticancer activity of 4-aminocoumarin derivatives.
Caption: Inhibition of the PI3K/Akt pathway by 4-aminocoumarins.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for the preparation of 4-aminocoumarin derivatives. These compounds exhibit a remarkable range of biological activities, particularly as anticancer agents and enzyme inhibitors, making them highly valuable scaffolds in modern drug discovery. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate further research and development in this exciting field.
References
- 1. 4-aminocoumarin-derivatives-synthesis-and-applications - Ask this paper | Bohrium [bohrium.com]
- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review | Bentham Science [eurekaselect.com]
- 4. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 16. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
Application Notes and Protocols for the Analytical Characterization of 6-amino-4-hydroxy-2H-chromen-2-one
For: Researchers, Scientists, and Drug Development Professionals Topic: Analytical Techniques for Characterizing 6-amino-4-hydroxy-2H-chromen-2-one
Introduction this compound is a substituted coumarin derivative. The coumarin scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. Precise and comprehensive analytical characterization is critical for ensuring the identity, purity, and quality of this compound for research and development purposes.
While specific experimental data for this exact molecule is not widely published, this document provides a comprehensive guide to the standard analytical techniques and detailed protocols required for its full characterization. The quantitative data presented for spectroscopic and chromatographic analyses are based on closely related analogs and predictive models, serving as a robust starting point for researchers.
Physicochemical Properties and Mass Spectrometry
Application Note
Mass spectrometry (MS) is an essential technique for the initial identification of this compound. It provides a highly accurate measurement of the compound's molecular weight, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode. Further fragmentation analysis (MS/MS) can elucidate the core structure by identifying characteristic losses, such as the loss of CO.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| Exact Mass | 177.0426 g/mol | PubChem[1] |
Data Presentation: Calculated Mass Spectrometry Data
| Adduct | Ion Formula | Calculated m/z |
| [M+H]⁺ | [C₉H₈NO₃]⁺ | 178.0504 |
| [M+Na]⁺ | [C₉H₇NNaO₃]⁺ | 200.0323 |
| [M+K]⁺ | [C₉H₇KNO₃]⁺ | 215.9963 |
| [M-H]⁻ | [C₉H₆NO₃]⁻ | 176.0348 |
Experimental Workflow: Mass Spectrometry Analysis
Caption: General workflow for ESI-MS analysis.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1 - 2 bar
-
Drying Gas (N₂): 4 - 8 L/min
-
Source Temperature: 150 - 250 °C
-
-
Mass Analyzer Parameters:
-
Mass Range: 50 - 500 m/z
-
Acquisition Mode: Full scan MS. If fragmentation is desired, perform data-dependent MS/MS on the precursor ion (e.g., m/z 178.05).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and common adducts. Compare the observed m/z with the calculated theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. 2D NMR experiments like COSY and HMBC can be used to confirm the assignment of protons and carbons and establish the final structure. The expected spectrum would show signals for the three aromatic protons on the benzene ring, a vinyl proton at the C3 position, and exchangeable protons from the -OH and -NH₂ groups.
Data Presentation: Illustrative ¹H and ¹³C NMR Data
Note: The following data are estimated values based on known substituent effects on the coumarin core. Actual experimental values may vary.
| Position | Illustrative ¹H Shift (ppm) | Illustrative ¹³C Shift (ppm) |
| C2 | - | ~163 |
| C3 | ~5.4 (s, 1H) | ~90 |
| C4 | - | ~165 |
| C4a | - | ~115 |
| C5 | ~7.1 (d, 1H) | ~118 |
| C6 | - | ~145 |
| C7 | ~6.8 (dd, 1H) | ~110 |
| C8 | ~7.0 (d, 1H) | ~123 |
| C8a | - | ~150 |
| 4-OH | ~10-12 (br s, 1H) | - |
| 6-NH₂ | ~4-6 (br s, 2H) | - |
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the hydroxyl and amino groups.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 2 seconds.
-
Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Referencing: Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and simple method used to identify the key functional groups present in the molecule. For this compound, the spectrum will be dominated by characteristic vibrations of the O-H (hydroxyl), N-H (amino), C=O (lactone), and aromatic C=C bonds. The position and shape of these bands confirm the presence of the core structural motifs.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3500 (broad) |
| Amine (-NH₂) | N-H stretch | 3300 - 3450 (two sharp bands) |
| Lactone Carbonyl | C=O stretch | 1680 - 1720 (strong) |
| Aromatic Ring | C=C stretch | 1500 - 1620 |
| C-O Bonds | C-O stretch | 1100 - 1300 |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the major absorption bands in the spectrum and assign them to the corresponding functional group vibrations.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is the primary technique for determining the purity of this compound. A reversed-phase method using a C18 column is typically effective for separating the compound from potential impurities, starting materials, or side products. A photodiode array (PDA) or UV detector is used for detection, as the coumarin core possesses a strong chromophore. This method can be validated for quantitative analysis to determine the exact purity or assay of the compound.
Data Presentation: Starter Method for Reversed-Phase HPLC
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid/TFA |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/PDA at the experimentally determined λmax (e.g., 254 nm, 320 nm) |
| Injection Volume | 10 µL |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water). Further dilute to a working concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a degasser, pump, autosampler, column oven, and a PDA or multi-wavelength UV detector.
-
Method Setup: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Run: Inject the sample and run the gradient method as described in the table above.
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Determine the retention time of the main peak corresponding to the product.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100%.
-
References
Application Notes and Protocols for Fluorescence Quenching Studies with Coumarins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a class of versatile fluorescent compounds widely utilized as probes in biochemical and pharmaceutical research.[1][2][3] Their fluorescence properties are often sensitive to the local microenvironment, making them excellent candidates for studying molecular interactions.[3] Fluorescence quenching, the process by which a fluorophore's emission intensity is decreased by a quencher molecule, provides valuable insights into the dynamics and mechanisms of these interactions.[4][5] This application note provides detailed protocols for conducting fluorescence quenching studies using coumarins, with a focus on experimental setup, data analysis, and interpretation. These studies are pivotal in various applications, including the development of chemical sensors, elucidation of drug-protein interactions, and screening of potential therapeutic agents.[2][6]
Principle of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[5] The two primary quenching mechanisms are dynamic (collisional) and static quenching.
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay back to the ground state. This process is diffusion-controlled and is affected by temperature and viscosity. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases.[7]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[7][8]
The Stern-Volmer equation is fundamental to the analysis of fluorescence quenching data:
F₀ / F = 1 + Ksv [Q] = 1 + kq τ₀ [Q]
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear Stern-Volmer plot of F₀/F versus [Q] often indicates a single type of quenching mechanism (either dynamic or static).[8] Deviations from linearity can suggest a combination of quenching processes or other complex interactions.[9]
Experimental Workflow
The general workflow for a coumarin fluorescence quenching experiment is outlined below.
Caption: General experimental workflow for coumarin fluorescence quenching studies.
Materials and Equipment
Materials:
-
Coumarin derivative of interest
-
Quencher molecule (e.g., aniline, halide ions, specific protein)[8][10]
-
High-purity solvent (e.g., ethanol, acetonitrile, aqueous buffer)
-
Buffer components (e.g., phosphate, Tris-HCl)
Equipment:
-
Spectrofluorometer with temperature control
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks
Detailed Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol describes a standard procedure for investigating the quenching of a coumarin derivative by a small molecule quencher.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the coumarin derivative (e.g., 1 mM) in a suitable solvent. The concentration should be kept low (e.g., 1 x 10⁻⁶ M in the final sample) to minimize self-quenching.[1]
-
Prepare a stock solution of the quencher (e.g., 100 mM) in the same solvent.
-
-
Sample Preparation:
-
In a series of labeled vials, add a fixed volume of the coumarin stock solution.
-
Add increasing volumes of the quencher stock solution to achieve a range of final quencher concentrations (e.g., 0-100 µM).
-
Add the appropriate volume of solvent or buffer to bring all samples to the same final volume, ensuring the final coumarin concentration is constant across all samples.
-
Prepare a blank sample containing only the solvent or buffer.
-
Mix the solutions thoroughly.
-
-
Instrumentation and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength (λex) to the absorption maximum of the coumarin derivative.[4] This can be determined from a prior absorbance scan.
-
Set the emission wavelength range to encompass the expected fluorescence spectrum of the coumarin (e.g., 350-600 nm).
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.[11]
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).[12]
-
Record the fluorescence spectrum of each sample, starting with the coumarin solution without the quencher (F₀).
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity (F) for each sample at the emission maximum (λem).
-
If necessary, correct the fluorescence intensities for inner filter effects, especially at high quencher concentrations where the quencher might absorb at the excitation or emission wavelengths.
-
Calculate the F₀/F ratio for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the data to obtain the Stern-Volmer constant (Ksv) from the slope.
-
If the fluorescence lifetime (τ₀) of the coumarin is known or measured, calculate the bimolecular quenching rate constant (kq = Ksv / τ₀).
-
Protocol 2: Distinguishing Between Static and Dynamic Quenching
Temperature-dependent studies can help differentiate between static and dynamic quenching mechanisms.
-
Perform Quenching Experiments at Different Temperatures:
-
Repeat the quenching experiment described in Protocol 1 at several different temperatures (e.g., 15, 25, 35, and 45 °C).[4]
-
Ensure the samples are equilibrated at each temperature before measurement.
-
-
Data Analysis:
-
Calculate the Ksv value at each temperature.
-
For dynamic quenching: The quenching efficiency is diffusion-dependent and will increase with temperature, leading to a higher Ksv.
-
For static quenching: The stability of the ground-state complex typically decreases with increasing temperature, resulting in a lower Ksv.
-
Protocol 3: Time-Resolved Fluorescence Measurements
Fluorescence lifetime measurements provide direct evidence for the quenching mechanism.
-
Instrumentation:
-
Use a time-resolved spectrofluorometer capable of time-correlated single-photon counting (TCSPC).
-
-
Measurement:
-
Prepare samples as described in Protocol 1.
-
Measure the fluorescence decay of the coumarin in the absence (τ₀) and presence (τ) of the quencher at various concentrations.[4]
-
-
Data Analysis:
-
Plot τ₀/τ versus the quencher concentration [Q].
-
For dynamic quenching: The fluorescence lifetime will decrease with increasing quencher concentration, and the plot of τ₀/τ vs. [Q] will be linear with a slope equal to Ksv.
-
For static quenching: The fluorescence lifetime of the free fluorophore will remain unchanged, so τ₀/τ will be equal to 1 at all quencher concentrations.
-
Data Presentation
Quantitative data from fluorescence quenching studies should be summarized in clear and concise tables for easy comparison.
Table 1: Stern-Volmer Quenching Constants for Coumarin-X with Various Quenchers
| Quencher | Temperature (°C) | Ksv (M⁻¹) | kq (M⁻¹s⁻¹) | R² |
| Aniline | 25 | 1.5 x 10³ | 5.0 x 10¹⁰ | 0.998 |
| Iodide Ion | 25 | 8.2 x 10² | 2.7 x 10¹⁰ | 0.995 |
| Tryptophan | 25 | 4.5 x 10² | 1.5 x 10¹⁰ | 0.997 |
Assuming a typical coumarin fluorescence lifetime (τ₀) of 3.0 ns.
Table 2: Temperature Dependence of Quenching Parameters for Coumarin-Y with Quencher-Z
| Temperature (°C) | Ksv (M⁻¹) | R² |
| 15 | 1.8 x 10³ | 0.996 |
| 25 | 2.5 x 10³ | 0.998 |
| 35 | 3.2 x 10³ | 0.997 |
| 45 | 4.0 x 10³ | 0.995 |
An increase in Ksv with temperature is indicative of a dynamic quenching mechanism.
Visualization of Quenching Mechanisms
The following diagram illustrates the fundamental differences between static and dynamic fluorescence quenching pathways.
Caption: Mechanisms of dynamic versus static fluorescence quenching.
Conclusion
Fluorescence quenching studies with coumarin derivatives are a powerful tool for investigating molecular interactions. By following standardized protocols and employing appropriate data analysis techniques, researchers can obtain reliable and insightful data. The methodologies described in this application note provide a solid foundation for designing and executing fluorescence quenching experiments in the fields of chemical biology, materials science, and drug discovery. Careful consideration of potential artifacts, such as inner filter effects, and the use of complementary techniques like time-resolved fluorescence spectroscopy are crucial for a robust interpretation of the results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Linear SV Plot Ananlysis in Steady State and Transient State to Explore Fluorescence Quenching of Coumarin Derivative by Aniline - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Amino-4-hydroxy-2H-chromen-2-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-amino-4-hydroxy-2H-chromen-2-one, a versatile bifunctional scaffold for the synthesis of diverse heterocyclic compounds with significant biological potential. Due to the limited direct literature on this specific starting material, this document outlines its probable synthesis and showcases its application in key organic transformations by drawing parallels with the well-established reactivity of 4-hydroxycoumarins and 6-aminocoumarins.
Introduction
This compound is a valuable, albeit not widely commercially available, starting material in organic synthesis. Its structure incorporates two key reactive sites: a nucleophilic 6-amino group on the aromatic ring and a 4-hydroxy group, which imparts acidic and nucleophilic character to the C3 position of the pyranone ring. This unique combination allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel compounds with potential applications in medicinal chemistry, including as antimicrobial, anticancer, and anti-inflammatory agents.[1]
Proposed Synthesis of this compound
The direct synthesis of this compound is not extensively documented. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related coumarin derivatives. A common approach involves the Pechmann condensation to form the coumarin core, followed by functional group manipulations.
A likely two-step synthesis would involve:
-
Nitration of 4-hydroxy-2H-chromen-2-one: The commercially available 4-hydroxycoumarin can be nitrated at the C6 position using standard nitrating agents.
-
Reduction of the nitro group: The resulting 6-nitro-4-hydroxy-2H-chromen-2-one can then be reduced to the target this compound using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Applications in Organic Synthesis
The dual functionality of this compound allows for its participation in a variety of organic reactions to construct complex heterocyclic systems.
Reactions at the 4-Hydroxy Group and C3 Position
The 4-hydroxy group activates the C3 position for electrophilic substitution and condensation reactions.
The active methylene group at C3, in equilibrium with its enol tautomer, readily undergoes Knoevenagel condensation with aldehydes and ketones. This reaction is fundamental for the synthesis of 3-substituted coumarin derivatives.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
-
To a solution of this compound (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | 6-Amino-3-(phenyl(hydroxy)methyl)-4-hydroxy-2H-chromen-2-one | Piperidine | Ethanol | 5 | ~85 |
| This compound | 4-Chlorobenzaldehyde | 6-Amino-3-((4-chlorophenyl)(hydroxy)methyl)-4-hydroxy-2H-chromen-2-one | Piperidine | Ethanol | 6 | ~82 |
| This compound | 4-Methoxybenzaldehyde | 6-Amino-3-((4-methoxyphenyl)(hydroxy)methyl)-4-hydroxy-2H-chromen-2-one | Piperidine | Ethanol | 4 | ~90 |
Note: Yields are estimated based on similar reactions with 4-hydroxycoumarin.
This compound can be utilized in one-pot, multi-component reactions to construct fused heterocyclic systems. For instance, reaction with malononitrile and an aldehyde can lead to the formation of pyrano[3,2-c]chromene derivatives.
Experimental Protocol: Synthesis of 2-Amino-7-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and benzaldehyde (1 mmol) in ethanol (25 mL).
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 mmol).
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Benzaldehyde | 2,7-Diamino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Piperidine | Ethanol | 4 | ~92 |
| This compound | Malononitrile | 4-Nitrobenzaldehyde | 2,7-Diamino-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Piperidine | Ethanol | 5 | ~88 |
Note: Yields are estimated based on analogous multi-component reactions.
Reactions at the 6-Amino Group
The 6-amino group can act as a nucleophile, allowing for a variety of functionalization reactions, such as acylation, alkylation, and diazotization followed by coupling reactions.
Acylation of the 6-amino group can be achieved using acid chlorides or anhydrides to introduce amide functionalities, which can modulate the biological activity of the molecule.
Experimental Protocol: Synthesis of N-(4-hydroxy-2-oxo-2H-chromen-6-yl)acetamide
-
Dissolve this compound (1 mmol) in glacial acetic acid (15 mL).
-
Add acetic anhydride (1.2 mmol) to the solution.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford the desired product.
| Reactant 1 | Reactant 2 | Product | Solvent | Time (h) | Yield (%) |
| This compound | Acetic Anhydride | N-(4-hydroxy-2-oxo-2H-chromen-6-yl)acetamide | Acetic Acid | 2 | ~95 |
| This compound | Benzoyl Chloride | N-(4-hydroxy-2-oxo-2H-chromen-6-yl)benzamide | Pyridine | 3 | ~85 |
Note: Yields are estimated based on similar acylation reactions of aminocoumarins.
The 6-amino group can be condensed with aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities.
Experimental Protocol: Synthesis of 6-((E)-(phenylimino)methyl)-4-hydroxy-2H-chromen-2-one
-
Dissolve this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol (20 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Upon cooling, the Schiff base precipitates out of the solution.
-
Collect the product by filtration, wash with cold ethanol, and dry.
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | 6-((E)-(phenylimino)methyl)-4-hydroxy-2H-chromen-2-one | Acetic Acid | 3 | ~90 | |
| This compound | 4-Hydroxybenzaldehyde | 4-hydroxy-6-((E)-((4-hydroxyphenyl)imino)methyl)-2H-chromen-2-one | Acetic Acid | 4 | ~88 |
Note: Yields are estimated based on analogous Schiff base formations.
Potential Biological Significance and Signaling Pathways
Derivatives of this compound are expected to exhibit a range of biological activities due to the versatile coumarin scaffold. The synthesized compounds can be screened for various pharmacological effects, with a particular focus on anticancer and antimicrobial properties.
Anticancer Activity
Many coumarin derivatives have demonstrated potent anticancer activities through various mechanisms. Derivatives of this compound could potentially act as inhibitors of key signaling pathways involved in cancer progression. For instance, aminocoumarins have been reported to target DNA gyrase, an enzyme essential for bacterial DNA replication, and also show potential as anticancer agents.[2] Furthermore, studies on related coumarin hybrids have indicated interactions with apoptotic pathways involving p53 and caspases.[3]
Caption: Potential anticancer mechanisms of this compound derivatives.
Antimicrobial Activity
The coumarin nucleus is a common feature in many natural and synthetic antimicrobial agents. The diverse functionalities that can be introduced onto the this compound scaffold make it a promising starting point for the development of new antimicrobial drugs. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Experimental Workflow for Synthesis and Evaluation
The general workflow for utilizing this compound as a building block for the discovery of new bioactive molecules is outlined below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound represents a highly versatile and promising building block in organic and medicinal chemistry. Its dual reactive sites offer numerous possibilities for the synthesis of a wide array of novel heterocyclic compounds. The protocols and applications outlined in this document, based on the established chemistry of related coumarin systems, provide a solid foundation for researchers to explore the full potential of this scaffold in the development of new therapeutic agents. Further investigation into the direct synthesis and reactivity of this specific molecule is warranted and expected to yield exciting discoveries in the field of drug development.
References
Illuminating the Cellular World: A Guide to Cell Imaging with Coumarin-Based Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing coumarin-based fluorescent dyes in cell imaging. Coumarins are a versatile class of fluorophores known for their brightness, photostability, and sensitivity to the microenvironment, making them invaluable tools for visualizing cellular structures and processes.
Introduction to Coumarin-Based Fluorescent Dyes
Coumarin, a naturally occurring compound, and its derivatives form a significant class of fluorescent probes.[1] Their core benzopyran-2-one structure can be readily modified to tune their photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift.[2] These modifications also allow for the development of probes that target specific organelles or respond to changes in the cellular environment, such as pH, ion concentration, and redox state.[3][4]
The fluorescence of coumarin dyes often arises from mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET), making them highly sensitive to their surroundings.[4] This sensitivity is harnessed to create "smart" probes that report on specific physiological parameters within living cells.
Quantitative Data of Selected Coumarin-Based Probes
For ease of comparison, the photophysical properties of several coumarin-based fluorescent probes are summarized below.
| Probe Name/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Cellular Target/Application | Reference |
| ER-Targeting Probes | |||||
| Sulfonamide-Coumarin 1 | 400 | 450 | 0.60 | Endoplasmic Reticulum | [5] |
| Sulfonamide-Coumarin 2 | 400 | 455 | 0.60 | Endoplasmic Reticulum | [5] |
| Ion Sensing Probes | |||||
| Coumarin-Schiff base BS2 | ~375 | ~470 | - | Cu²⁺ and Fe³⁺ Detection | [6] |
| Coumarin-hydrazone for Cu²⁺ | 412 | 465 | - | Cu²⁺ Detection | [7] |
| pH Sensing Probes | |||||
| Coumarin/Fluorescein Dye | ~452 | ~520 | - | Mitochondrial pH | [8][9] |
| Thiol Sensing Probes | |||||
| Thiol Probe 1 | 325 | 450 | 0.1725 (after reaction) | Biological Thiols | [1] |
| Reactive Oxygen Species (ROS) Probes | |||||
| MOPC for •OH | 245 | 364 | - | Hydroxyl Radical | [10] |
| ROS-AHC | ~380 | ~470 | - | Peroxynitrite & Thiols | [11] |
| Lipid Droplet Probe | |||||
| Nitrile-ester Coumarin | - | - | - | Lipid Droplets | [12] |
Experimental Protocols
General Protocol for Live Cell Imaging
This protocol provides a general workflow for staining live cells with coumarin-based fluorescent probes. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and probe.
Materials:
-
Coumarin-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope
Protocol:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the coumarin probe in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Preparation: Grow cells to a suitable confluency (e.g., 70-80%) on glass-bottom dishes or coverslips.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times will vary depending on the specific probe and cell line.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin dye.
Protocol for Staining the Endoplasmic Reticulum (ER)
This protocol is specifically tailored for coumarin-based probes designed to target the endoplasmic reticulum.
Materials:
-
ER-targeting coumarin probe (e.g., sulfonamide-coumarin derivative)[5]
-
DMSO
-
HBSS with calcium and magnesium (HBSS/Ca/Mg)
-
Live cells on coverslips
-
Fluorescence microscope
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of the ER-targeting coumarin probe in DMSO.
-
Working Solution: Dilute the stock solution in pre-warmed HBSS/Ca/Mg to a final concentration of 1-5 µM.
-
Cell Staining:
-
Wash the cells grown on coverslips once with pre-warmed HBSS/Ca/Mg.
-
Add the working solution to the cells and incubate for 15-30 minutes at 37°C.[13]
-
-
Washing: Wash the cells twice with pre-warmed complete culture medium.
-
Imaging: Mount the coverslip on a slide with a drop of fresh medium and observe under a fluorescence microscope using a DAPI or similar filter set (e.g., ~400 nm excitation).
Protocol for Synthesis of a Coumarin-Based Schiff Base Probe for Metal Ion Detection
This protocol describes a general method for synthesizing a coumarin-based Schiff base probe, which can be adapted for detecting various metal ions.[6]
Materials:
-
3-amino-7-hydroxycoumarin
-
A suitable aldehyde (e.g., 2,4-dihydroxybenzaldehyde)
-
Ethanol
-
Reflux apparatus
Protocol:
-
Dissolution: Dissolve equimolar amounts of 3-amino-7-hydroxycoumarin and the selected aldehyde separately in ethanol.
-
Reaction: Mix the two ethanolic solutions in a round-bottom flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the purified product under vacuum.
-
Characterization: Characterize the synthesized probe using techniques such as NMR, mass spectrometry, and FT-IR to confirm its structure.
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of coumarin-based fluorescent dyes.
Caption: General workflow for live cell imaging with coumarin dyes.
Caption: Mechanism of a 'turn-on' PET-based coumarin sensor.
Caption: General workflow for synthesizing coumarin-based probes.
References
- 1. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Coumarin/fluorescein-fused fluorescent dyes for rapidly monitoring mitochondrial pH changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-4-hydroxy-2H-chromen-2-one
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of 6-amino-4-hydroxy-2H-chromen-2-one synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Pechmann Condensation | - Inadequate acid catalyst concentration.- Reaction temperature is too low or too high.- Impure reactants (resorcinol or β-ketoester). | - Use a strong acid catalyst like concentrated H₂SO₄ or a solid acid catalyst like Amberlyst-15. For solid catalysts, ensure optimal loading (e.g., 10 mol%).- Optimize the reaction temperature. For Amberlyst-15, 110°C under solvent-free conditions has been shown to be effective.- Recrystallize or purify the reactants before use. |
| Formation of multiple isomers during nitration | - Nitrating agent is too aggressive.- Reaction temperature is not well-controlled. | - Use a milder nitrating agent or a mixture of concentrated nitric and sulfuric acid at a low temperature (e.g., 0°C) to improve regioselectivity.- Maintain strict temperature control throughout the addition of the nitrating agent. |
| Incomplete reduction of the nitro group | - Insufficient reducing agent.- Inactive catalyst (if using catalytic hydrogenation).- Reaction time is too short. | - Use a sufficient amount of a reliable reducing agent such as sodium dithionite in an ethanol/water mixture.- For catalytic hydrogenation, use a fresh catalyst (e.g., Pd/C) and ensure the system is properly purged with hydrogen.- Monitor the reaction by TLC and continue until the starting material is fully consumed. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or side products. | - Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.- Column chromatography may be necessary for challenging separations. |
| Lactone ring opening | - Reaction conditions are too basic, especially during amination attempts. | - When attempting direct amination, consider microwave-assisted synthesis without a solvent to minimize ring opening. Refluxing in glacial acetic acid with an excess of the amine can also prevent lactone ring opening. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely used and effective method involves a three-step sequence:
-
Pechmann Condensation: Reaction of a substituted phenol (like 1,2,4-trihydroxybenzene or a derivative) with a β-ketoester to form the coumarin ring. For the analogous 7-hydroxycoumarins, resorcinol is a common starting material.
-
Nitration: Introduction of a nitro group at the 6-position of the coumarin ring using a nitrating agent.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product.
Q2: Can I directly aminate a 4-hydroxycoumarin to get the 6-amino derivative?
A2: Direct amination of the coumarin ring at the 6-position is challenging. Most literature on the amination of 4-hydroxycoumarins focuses on the substitution of the 4-hydroxy group to form 4-aminocoumarins. Introducing an amino group at the 6-position typically requires starting with a precursor that already has a nitrogen-containing functional group at that position or by electrophilic substitution (nitration) followed by reduction.
Q3: What are the key parameters to control for a high-yield Pechmann condensation?
A3: The key parameters for a successful Pechmann condensation are the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the reactants. Strong acids like sulfuric acid are commonly used, but solid acid catalysts like Amberlyst-15 are emerging as more environmentally friendly and reusable alternatives, offering high yields.
Q4: How can I improve the regioselectivity of the nitration step?
A4: To favor nitration at the 6-position and minimize the formation of other isomers (like the 8-nitro product), it is crucial to carefully control the reaction temperature, typically keeping it at 0°C or below. The slow, dropwise addition of the nitrating agent (a mixture of nitric and sulfuric acid) is also recommended.
Q5: What are the advantages of using microwave irradiation in coumarin synthesis?
A5: Microwave-assisted synthesis can dramatically shorten reaction times, improve yields, and in some cases, reduce the formation of side products. For instance, in the synthesis of N-substituted 4-aminocoumarins, microwave irradiation has been shown to be highly efficient.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (A precursor analog) via Pechmann Condensation
This protocol is for a close analog and serves as a foundational step.
-
Reactants: Resorcinol and ethyl acetoacetate.
-
Catalyst: Amberlyst-15 (solid acid catalyst).
-
Procedure: a. In a round-bottom flask, mix resorcinol (1 mol equivalent) and ethyl acetoacetate (1 mol equivalent). b. Add Amberlyst-15 (0.2 g per 1:1 mol ratio of reactants). c. Heat the mixture at 110°C under solvent-free conditions with constant stirring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, dissolve the mixture in ethyl acetate and separate the catalyst by filtration. f. Remove the solvent under reduced pressure. g. Purify the crude product by recrystallization from ethanol to obtain 7-hydroxy-4-methylcoumarin. A yield of up to 95% has been reported with this method.
Protocol 2: Nitration of 7-Hydroxy-4-methylcoumarin
-
Reactants: 7-hydroxy-4-methylcoumarin, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: a. Dissolve 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath. b. Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature at 0°C. c. After the addition is complete, stir the reaction mixture at 0°C for a specified time, monitoring with TLC. d. Pour the reaction mixture over crushed ice to precipitate the nitro-coumarin derivatives. e. Filter the precipitate and wash with cold water. f. The 6-nitro and 8-nitro isomers can be separated based on their differential solubility in ethanol.
Protocol 3: Reduction of 6-Nitro-7-hydroxy-4-methylcoumarin
This protocol is adapted from the reduction of a similar nitroflavone.
-
Reactants: 6-nitro-7-hydroxy-4-methylcoumarin, sodium dithionite.
-
Solvent: Ethanol/water mixture (2:1 v/v).
-
Procedure: a. Suspend the 6-nitro-7-hydroxy-4-methylcoumarin in the ethanol/water mixture and heat to reflux. b. Add sodium dithionite portion-wise until the starting material dissolves completely, resulting in a yellow solution. c. Add a slight excess of sodium dithionite and continue refluxing for an additional 2 hours. d. Monitor the reaction by TLC. e. After completion, remove the ethanol under reduced pressure. f. Pour the remaining aqueous solution into cold water to precipitate the 6-amino-7-hydroxy-4-methylcoumarin. g. Collect the product by filtration, wash with water, and dry.
Visualizations
Caption: Synthetic pathway for 6-amino-4-hydroxy-4-methyl-2H-chromen-2-one.
Caption: Troubleshooting workflow for low yield in the synthesis.
Optimizing reaction conditions for aminolysis of 4-hydroxycoumarin
Welcome to the technical support center for the aminolysis of 4-hydroxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the aminolysis of 4-hydroxycoumarin, and how can it be minimized?
A1: The most prevalent side reaction is the opening of the α-pyrone (lactone) ring of the coumarin scaffold by the amine nucleophile. This leads to the formation of undesired (o-hydroxyphenyl)propiolamide by-products.[1] To minimize this, using glacial acetic acid as a solvent is recommended. The acidic medium helps to suppress the ring-opening by protonating the intermediate, favoring the desired aminolysis at the C4 position.[1][2]
Q2: Can secondary amines be used for the aminolysis of 4-hydroxycoumarin?
A2: Generally, the direct aminolysis of 4-hydroxycoumarin with secondary amines is reported to be challenging or unsuccessful under typical conditions that work for primary amines.[1][2] However, alternative synthetic strategies, such as starting from 4-chlorocoumarin, may provide a route to N,N-disubstituted 4-aminocoumarins.
Q3: What are the advantages of using microwave irradiation for this reaction?
A3: Microwave-assisted synthesis offers significant advantages over conventional heating methods for the aminolysis of 4-hydroxycoumarin. The primary benefits include dramatically reduced reaction times (from hours to minutes) and improved yields.[1][3] This method is also advantageous for higher amine utilization and can often be performed under solvent-free conditions.[1][3]
Q4: Is a catalyst required for the aminolysis of 4-hydroxycoumarin?
A4: The aminolysis of 4-hydroxycoumarin can often be carried out without a specific catalyst, particularly when using microwave irradiation or refluxing in a suitable solvent like glacial acetic acid.[1][3] The amine reactant itself can act as a base, and the choice of solvent can greatly influence the reaction's success. In some multi-component reactions involving 4-hydroxycoumarin, various catalysts have been explored, but for direct aminolysis, it is not always a requirement.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 4-Aminocoumarin | 1. Unfavorable Reaction Conditions: Incorrect solvent or temperature. 2. Lactone Ring Opening: The primary side reaction is consuming the starting material. 3. Steric Hindrance: The amine used is too bulky. 4. Insufficient Reaction Time: Particularly with conventional heating methods. | 1. Optimize Solvent and Temperature: Switch to glacial acetic acid as the solvent and reflux.[1][2] Alternatively, explore solvent-free microwave irradiation.[1][3] 2. Use Acidic Solvent: Employing glacial acetic acid helps to minimize the ring-opening side reaction.[1][2] 3. Consider Amine Structure: Less sterically hindered primary amines tend to react more efficiently. 4. Increase Reaction Time or Switch to Microwave: For conventional heating, ensure sufficient reaction time (can be 10-20 hours).[2] For a faster process, microwave irradiation is highly recommended.[1] |
| Formation of Impurities/By-products | 1. Lactone Ring Opening: As mentioned, this is the most common side reaction leading to (o-hydroxyphenyl)propiolamide by-products.[1] 2. Thermal Decomposition: At very high temperatures, starting materials or products may decompose. | 1. Acidic Conditions: Use glacial acetic acid to suppress ring opening.[1][2] 2. Moderate Reaction Temperature: If using conventional heating, maintain a steady reflux without excessive temperatures. Microwave conditions should also be optimized to avoid charring. |
| Difficulty in Product Isolation | 1. Complex Reaction Mixture: Presence of starting material, product, and by-products. 2. Solubility Issues: The product may be highly soluble in the reaction solvent. | 1. Purification: Utilize column chromatography for purification. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point. 2. Precipitation: After the reaction, pouring the mixture into cold water can often precipitate the solid 4-aminocoumarin product, which can then be collected by filtration.[6] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the aminolysis of 4-hydroxycoumarin with various primary amines using microwave irradiation.
| Amine | Reaction Time (min) | Yield (%) | Reference |
| Isopropylamine | 5 | 92 | [1] |
| Cyclopentylamine | 7 | 89 | [1] |
| Cyclohexylamine | 7 | 91 | [1] |
| Benzylamine | 3 | 95 | [1] |
| 2-Phenylethylamine | 3 | 94 | [1] |
| 3-Phenylpropylamine | 3 | 92 | [1] |
| (R)-(+)-1-Phenylethylamine | 5 | 93 | [1] |
| Furfurylamine | 5 | 90 | [1] |
| Morpholine | 7 | 85 | [1] |
Conditions: Microwave irradiation at 850 W, molar ratio of 4-hydroxycoumarin to amine is 1:1.2.[1]
Experimental Protocols
General Procedure for Microwave-Assisted Aminolysis of 4-Hydroxycoumarin
This protocol is adapted from a reported efficient method for the synthesis of N-substituted 4-aminocoumarins.[1]
Materials:
-
4-hydroxycoumarin
-
Primary amine (e.g., benzylamine)
-
Pressure-rated reaction tube with a Teflon cap
-
Microwave reactor
-
Silica gel for TLC
Procedure:
-
In a pressure-rated reaction tube, combine 4-hydroxycoumarin (e.g., 5.0 mmol, 810 mg) and the desired primary amine (e.g., 6.0 mmol). This corresponds to a molar ratio of 1:1.2.[1]
-
Securely seal the tube with the Teflon cap.
-
Place the reaction tube inside the microwave reactor.
-
Irradiate the mixture at 850 W. The reaction time will vary depending on the amine used (typically 3-7 minutes).[1]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N-substituted 4-aminocoumarin.
Visualizations
Experimental Workflow for Optimizing Aminolysis
Caption: A general workflow for the aminolysis of 4-hydroxycoumarin.
Troubleshooting Decision Tree for Aminolysis Reactions
Caption: A decision tree for troubleshooting common aminolysis issues.
References
- 1. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]
Preventing degradation of 6-amino-4-hydroxy-2H-chromen-2-one during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 6-amino-4-hydroxy-2H-chromen-2-one to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a coumarin derivative. Coumarins are a class of compounds known for their diverse biological activities, and their derivatives are often investigated for their potential as anticoagulants, anticancer agents, and fluorescent probes. The presence of both amino and hydroxyl groups on the coumarin scaffold suggests potential for various chemical modifications and biological interactions.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure, which contains an aminophenol moiety and a lactone ring, the primary factors that can lead to degradation are:
-
Oxidation: The aminophenol group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents in the experimental system.[1][2]
-
Photodegradation: Coumarin derivatives are known to be sensitive to light, particularly UV radiation, which can induce dimerization or other photochemical reactions.[3][4]
-
pH Extremes: Both acidic and basic conditions can promote the hydrolysis of the lactone ring in the coumarin structure.[5] Alkaline conditions, in particular, can facilitate the oxidation of the aminophenol moiety.[6][7]
-
Elevated Temperatures: High temperatures can accelerate the rates of all degradation reactions.
Q3: How should I properly store this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to minimize exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: How can I detect if my sample of this compound has degraded?
Degradation can be detected by a change in the physical appearance of the sample, such as a color change (often to a darker, brownish hue due to oxidation products). For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the structure of the degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns brown or darkens over time. | Oxidation of the aminophenol moiety. This can be accelerated by exposure to air, light, or the presence of metal ions. | 1. Work under an inert atmosphere: Prepare solutions and conduct experiments under nitrogen or argon gas. 2. Use deoxygenated solvents: Sparge solvents with an inert gas before use. 3. Add an antioxidant: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. 4. Use metal chelators: If metal ion contamination is suspected, add a chelating agent like EDTA. 5. Protect from light: Wrap your reaction vessels in aluminum foil or use amber-colored glassware. |
| Loss of compound activity or inconsistent results. | Degradation due to one or more factors (oxidation, photodegradation, hydrolysis). | 1. Verify compound integrity: Before use, check the purity of your stock solution using HPLC. 2. Prepare fresh solutions: Prepare solutions of this compound immediately before use. 3. Control pH: Maintain the pH of your experimental system within a neutral range (pH 6-8) if possible. Use appropriate buffers to stabilize the pH. 4. Control temperature: Avoid excessive heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration. |
| Precipitate forms in the solution. | Formation of insoluble degradation products or low solubility of the compound in the chosen solvent. | 1. Investigate the precipitate: If possible, analyze the precipitate to determine if it is a degradation product. 2. Optimize solvent system: Test different solvents or solvent mixtures to improve solubility. 3. Filter the solution: If the precipitate is a minor impurity, you may be able to filter the solution before use, but be aware this may alter the concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Purge the vial with an inert gas for 1-2 minutes.
-
Add the required volume of DMSO to achieve the desired concentration.
-
Briefly sonicate the vial to ensure complete dissolution.
-
Purge the headspace of the vial with the inert gas before tightly sealing the cap.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: General Guidelines for Experimental Use
-
Thawing: When ready to use, thaw the stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer immediately before use.
-
pH Control: Ensure the pH of the final experimental medium is compatible with the stability of the compound.
-
Light Protection: During the experiment, protect the samples from direct light by covering them with aluminum foil or using a dark enclosure.
-
Temperature Control: Maintain a constant and appropriate temperature throughout the experiment. Avoid unnecessary exposure to high temperatures.
Visualizing Degradation Pathways and Experimental Workflows
Below are diagrams illustrating the potential degradation pathways of this compound and a suggested experimental workflow to minimize degradation.
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow to minimize degradation.
References
- 1. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one | 68047-36-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-amino-4-hydroxy-2H-chromen-2-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of crude 6-amino-4-hydroxy-2H-chromen-2-one.
Purification Workflow Overview
The purification of crude this compound, synthesized via nitration of 4-hydroxycoumarin followed by reduction of the resulting 6-nitro intermediate, typically involves a multi-step process to remove unreacted starting materials, intermediates, reaction byproducts, and reagents.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities arise from the two-step synthesis (nitration and reduction) and can include:
-
Unreacted Starting Material: 4-hydroxycoumarin.
-
Intermediate: 4-hydroxy-6-nitro-2H-chromen-2-one.
-
Isomeric Byproducts: 8-nitro-4-hydroxy-2H-chromen-2-one and its reduction product, 8-amino-4-hydroxy-2H-chromen-2-one. The nitration of similar coumarin derivatives can yield both 6-nitro and 8-nitro isomers.[1]
-
Reagents: Residual acids from nitration (e.g., sulfuric acid, nitric acid) and reducing agents or their byproducts (e.g., tin salts if SnCl₂ was used).
Q2: My crude product is a dark, tarry substance. How can I clean it up before detailed purification?
A2: A preliminary aqueous work-up is essential. If the reaction was performed in an acidic medium (e.g., with SnCl₂/HCl for reduction), neutralizing the mixture with a base like sodium bicarbonate or sodium hydroxide is a critical first step. This will precipitate metal hydroxides, which can often be removed by filtration through a pad of celite. Subsequent extraction with an organic solvent (like ethyl acetate) can help separate the desired product from inorganic salts and highly polar impurities.
Q3: What is the best solvent for recrystallizing this compound?
A3: Ethanol or aqueous ethanol is a good starting point for the recrystallization of aminocoumarins. The polarity can be fine-tuned by adjusting the water content. Methanol or aqueous methanol can also be effective. The ideal solvent system should fully dissolve the compound when hot but lead to significant precipitation upon cooling, while keeping impurities dissolved. For some coumarins, mixed solvent systems like 40% aqueous methanol or 34% aqueous ethanol have been found to give high recovery.[2]
Q4: I am performing column chromatography. Why is my compound streaking on the TLC plate and the column?
A4: The amino group in your compound is basic and can interact strongly with the acidic silica gel, leading to tailing or streaking. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of aqueous ammonia. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial for the purification of basic compounds.
Q5: How can I effectively remove tin salts after a reduction with SnCl₂?
A5: Tin salts can be challenging to remove. Here are two common methods:
-
Basification and Filtration: After the reaction, dilute the mixture with water and basify to a pH greater than 8 with a solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin hydroxides. The precipitate can then be removed by filtering the entire mixture through a pad of celite before proceeding with extraction.
-
High pH Dissolution: Tin(II) and Tin(IV) hydroxides are amphoteric and will redissolve at a very high pH (typically above 12-13).[1] By adding a concentrated solution of NaOH, the tin salts can be kept in the aqueous layer during extraction. However, be cautious as the highly basic conditions might affect your product's stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The chosen solvent is too good, even at low temperatures, or too much solvent was used. | Try a less polar solvent system or a mixture of solvents. Use the minimum amount of hot solvent required to dissolve the crude product. After cooling, you can try placing the solution in an ice bath to maximize crystal formation. |
| Oily product instead of crystals | The product may have a low melting point or there are significant impurities preventing crystallization. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If impurities are the issue, column chromatography is recommended before attempting recrystallization again. |
| Product does not move from the baseline on silica gel column | The eluent is not polar enough. The amino and hydroxyl groups make the compound quite polar. | Gradually increase the polarity of your mobile phase. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar one (e.g., methanol) can be effective. Consider adding a small percentage of methanol (1-10%) to your ethyl acetate/hexane mixture. |
| Multiple spots on TLC after purification | Incomplete separation of isomers (6-amino and 8-amino). | Optimize the solvent system for your column chromatography. A less polar system might provide better resolution between the isomers. Sometimes, multiple chromatography runs or preparative TLC are necessary for complete separation. |
| Product appears to be degrading on the silica gel column | The acidic nature of silica gel can cause degradation of sensitive compounds. | Deactivate the silica gel by pre-treating it with a solution of your eluent containing 1% triethylamine. Alternatively, use a different stationary phase like neutral alumina. |
| Persistent yellow/brown color in the final product | Presence of colored impurities, possibly from the nitration step or degradation. | Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask and heat the mixture gently on a hot plate with stirring.
-
Continue adding ethanol portion-wise until the solid dissolves completely.
-
If the compound is still not fully dissolved, add hot water dropwise until a clear solution is obtained.
-
If the solution is colored, you may add a spatula tip of activated charcoal and boil for 2-5 minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold aqueous ethanol, and then with cold diethyl ether.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh). Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane. A typical starting point is 20-30% ethyl acetate in hexane, gradually increasing the polarity. For very polar impurities, a small percentage of methanol can be added to the ethyl acetate. To prevent streaking, 0.5-1% triethylamine can be added to the eluent system.
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading and generally gives better separation. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions.
-
Monitor the Separation: Monitor the fractions by thin-layer chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent to elute the compounds with lower Rf values.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: TLC Solvent Systems for Monitoring Purification
| Compound | Typical Rf in 1:1 Hexane:Ethyl Acetate | Notes |
| 4-hydroxycoumarin | ~0.5 - 0.6 | Less polar than the nitro and amino derivatives. |
| 4-hydroxy-6-nitro-2H-chromen-2-one | ~0.3 - 0.4 | More polar than the starting material. |
| This compound | ~0.1 - 0.2 | The most polar of the three, may require a more polar eluent to move significantly from the baseline. |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of N-Substituted 4-Aminocoumarins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-substituted 4-aminocoumarins. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common problems in your synthesis.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or no yield of the desired N-substituted 4-aminocoumarin. | 1. Lactone ring opening: The coumarin's lactone ring is susceptible to cleavage by nucleophilic amines, especially with low molecular weight or highly basic amines.[1][2] 2. Poor reactivity of starting materials: The 4-hydroxy or 4-chloro group may not be sufficiently activated for substitution. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can hinder the reaction. | 1. Use glacial acetic acid as the solvent: This has been shown to prevent the opening of the lactone ring when using ammonia or low molecular weight amines.[1][3] 2. Convert 4-hydroxycoumarin to a better leaving group: Synthesize the intermediate 4-chlorocoumarin or 4-mesyloxycoumarin prior to reaction with the amine.[1] 3. Employ microwave irradiation: This technique can dramatically shorten reaction times (from hours to minutes) and improve yields, often without the need for a solvent.[2][4] |
| Presence of a significant amount of an apolar byproduct. | Incomplete conversion of 4-hydroxycoumarin to 4-chloro-3-formylcoumarin: When using the Vilsmeier-Haack reagent, the raw product can contain up to 20% of 4-chlorocoumarin as a side product.[1][3] | Purify the 4-chloro-3-formylcoumarin intermediate: Use Soxhlet extraction to remove the more soluble 4-chlorocoumarin byproduct before proceeding with the amination step.[1][3] |
| Formation of a higher molecular weight byproduct, especially with primary amines and 4-chloro-3-formylcoumarin. | Reaction at both the 4-position and the 3-formyl group: With two equivalents of a primary amine, one may substitute the chloro group while the other forms a Schiff base with the aldehyde.[1][3] | Control the stoichiometry: Use one equivalent of the amine to favor substitution at the 4-position. If the Schiff base is desired, two or more equivalents should be used. |
| Formation of a tetracyclic, fused quinolone-type byproduct. | Intramolecular cyclization: The reaction of 4-chloro-3-formylcoumarin with substituted anilines, especially under ultrasound irradiation, can lead to the formation of chromeno[4,3-b]quinolin-6-ones.[1][5] | This is often an intended synthetic route to these specific heterocycles. To avoid it, consider using a different starting material if only N-substitution is desired. If this product is observed unexpectedly, reducing the reaction temperature and avoiding ultrasound may minimize its formation. |
| Formation of a bis-adduct, linking two coumarin moieties. | Reaction of 4-aminocoumarin with an aldehyde: In multi-component reactions involving an aldehyde, a common byproduct is di-(4-aminocoumarin-3-yl)arylmethane.[6] | Modify reaction conditions: Using microwave irradiation in specific solvent systems (e.g., acetic acid and ethylene glycol) can promote the formation of the desired product over the bis-adduct.[6] |
| Formation of an unexpected N-substituted 3-(aminomethylene)-chromane-2,4-dione. | Use of 4-hydroxycoumarin-3-carbaldehyde as a starting material with certain nucleophiles: Reacting this specific starting material with amino alcohols like 2-aminoethanol or diamines like ethylenediamine leads to this alternative product instead of the expected 4-aminocoumarin.[1][3] | To obtain the N-substituted 4-aminocoumarin, the recommended starting material is 4-hydroxycoumarin or 4-chlorocoumarin. |
Quantitative Data Summary
The choice of synthetic method can significantly impact reaction time and yield. The following tables summarize quantitative data from literature to aid in method selection.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted 4-Aminocoumarins from 4-Hydroxycoumarin.
| Amine | Conventional Method (Reflux in Acetic Acid) | Microwave Method (Solvent-Free, 850W) |
| Reaction Time (h) | Yield (%) | |
| Aniline | 10 - 20 | Variable |
| 4-Chloroaniline | 10 - 20 | Variable |
| 4-Methylaniline | 10 - 20 | Variable |
| Benzylamine | 10 - 20 | Variable |
| Ammonium Acetate | 10 - 20 | Variable |
Table 2: Yields of Side Products in Specific Reactions.
| Reaction | Side Product | Yield (%) |
| Vilsmeier-Haack formylation of 4-hydroxycoumarin | 4-Chlorocoumarin | Up to 20%[1][3] |
| One-pot synthesis of oxochromeno[3,2-b]oxoindeno[6,5-e]pyridine | di-(4-aminocoumarin-3-yl)arylmethane | Formed in some cases[6] |
| Reaction of 4-hydroxycoumarin-3-carbaldehyde with 2-aminoethanol | 3-((2-Hydroxyethylamino)methylene)chroman-2,4-dione | Not specified, but is the major product.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and purification of N-substituted 4-aminocoumarins.
Protocol 1: General Procedure for Microwave-Assisted Synthesis of N-Substituted 4-Aminocoumarins
This protocol is adapted from a solvent-free method that offers high yields and short reaction times.[2]
-
Preparation: In a pressure-rated microwave reaction tube, add 4-hydroxycoumarin (1.0 eq) and the desired primary amine (1.2 eq).
-
Sealing: Securely seal the tube with a Teflon cap.
-
Microwave Irradiation: Place the tube in a domestic or laboratory microwave oven and irradiate at high power (e.g., 850W) for the time specified in Table 1 (typically 20-35 seconds).
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature.
-
Purification: Add ice-cold acetone (25 mL) to the reaction mixture. The product will crystallize. Filter the crystals to obtain the pure N-substituted 4-aminocoumarin.
-
Second Crop: The filtrate can be evaporated to dryness and the residue triturated with cold diethyl ether (10 mL) to yield an additional amount of the product.
Protocol 2: Synthesis of 4-Aminocoumarin via Mesylation and Nucleophilic Substitution
This two-step procedure provides a high-yield alternative to high-temperature methods.[7]
Step 1: Synthesis of 2-Oxo-2H-1-benzopyran-4-yl methanesulfonate
-
Dissolution: Dissolve 4-hydroxycoumarin (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Mesylation: Add methanesulfonyl chloride (MsCl) (2.0 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quenching and Extraction: Quench the reaction with a 5% sodium bicarbonate solution. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the mesylated product.
Step 2: Synthesis of 4-Aminocoumarin
-
Reaction Setup: In a pressure tube, add the mesylated coumarin from Step 1 (1.0 eq) and a 7M solution of ammonia in methanol.
-
Heating: Seal the tube and heat the reaction mixture to 60-70 °C for 24 hours.
-
Workup: Concentrate the reaction mixture under vacuum. Triturate the crude product with ethyl acetate.
-
Purification: Filter the solid, dissolve it in water, and cool to 5-10 °C. Basify the solution with a 5% aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 4-aminocoumarin.
Protocol 3: Purification of 4-Chloro-3-formylcoumarin using Soxhlet Extraction
This protocol is for the removal of the 4-chlorocoumarin byproduct.[1][3]
-
Sample Preparation: Place the crude 4-chloro-3-formylcoumarin product containing the 4-chlorocoumarin impurity into a cellulose extraction thimble.
-
Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask containing an appropriate solvent (e.g., hexane or another solvent in which 4-chlorocoumarin is soluble but the desired product is less so) and a condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, dissolving the soluble 4-chlorocoumarin.
-
Cycling: The solvent containing the dissolved impurity will siphon back into the flask. This process is repeated for several hours (4-6 cycles per hour) until the extraction is complete.[8]
-
Recovery: The purified 4-chloro-3-formylcoumarin remains in the thimble, while the 4-chlorocoumarin is in the round-bottom flask.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of N-substituted 4-aminocoumarins.
Caption: General synthetic pathways to N-substituted 4-aminocoumarins and common side reactions.
Caption: A logical workflow for troubleshooting common issues in 4-aminocoumarin synthesis.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. epa.gov [epa.gov]
Enhancing the stability of 6-amino-4-hydroxy-2H-chromen-2-one solutions
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 6-amino-4-hydroxy-2H-chromen-2-one solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is primarily influenced by pH, exposure to light, temperature, the presence of oxidizing agents, and the choice of solvent. Like many coumarin derivatives, it is susceptible to hydrolysis, photodegradation, and oxidation.
Q2: Which solvents are recommended for dissolving and storing this compound?
For optimal stability, polar aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating stock solutions. For aqueous working solutions, it is critical to use buffered systems and minimize the storage time.
Q3: How does pH impact the stability of the solution?
The solution is highly susceptible to pH-driven hydrolysis.[1] The lactone ring in the coumarin structure can undergo hydrolysis, particularly under alkaline conditions, leading to ring-opening and loss of activity.[1] Acidic conditions can also promote hydrolysis, although often at a slower rate than in basic media.[2] It is crucial to maintain the pH within a stable range, typically slightly acidic to neutral, using a suitable buffer system.
Q4: Is this compound sensitive to light?
Yes, coumarin derivatives are often photosensitive.[3][4] Exposure to UV or even ambient light can lead to photodegradation, resulting in the formation of impurities and a decrease in potency. Solutions should be prepared and stored in amber vials or protected from light by wrapping containers in aluminum foil.[3]
Q5: What are the ideal storage conditions for stock and working solutions?
-
Stock Solutions (in DMSO or DMF): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh before each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Solution changes color (e.g., turns yellow/brown) | Oxidation of the amino or hydroxyl groups. | - Prepare solutions using deoxygenated solvents. - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the formulation. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitate forms in the solution | Poor solubility in the chosen solvent or buffer. Degradation product is insoluble. | - Confirm the solvent is appropriate and the concentration is not above the solubility limit. - For aqueous solutions, ensure the pH is optimal for solubility. - Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of biological activity or inconsistent results | Chemical degradation (hydrolysis, oxidation, photolysis). Adsorption to container surfaces. | - Perform a stability-indicating analysis (e.g., HPLC) to check for degradation products.[5] - Review solution preparation and storage procedures; ensure protection from light and extreme pH/temperatures. - Use low-adsorption labware (e.g., polypropylene or silanized glass). |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants under various stress conditions (acid, base, peroxide, light, heat).[6][7] - Use the information to optimize storage and handling conditions. |
Data on Stability Factors
The following tables summarize qualitative stability data based on the known behavior of aminocoumarin and hydroxycoumarin derivatives.
Table 1: Influence of Environmental Factors on Solution Stability
| Factor | Stability Impact | Recommendations |
| pH < 4 | Moderate to Low | Avoid strongly acidic conditions. Use a buffer if necessary. |
| pH 4 - 6.5 | High | Optimal range for aqueous solutions. Use a suitable buffer (e.g., citrate, acetate). |
| pH > 7 | Very Low | Avoid neutral to alkaline conditions due to rapid base-catalyzed hydrolysis.[1] |
| Temperature | Lower is better | Store stock solutions at ≤ -20°C. Prepare aqueous solutions fresh and keep on ice. |
| Light (UV/Visible) | Very Low | Always protect solutions from light using amber vials or foil wrapping.[4] |
| Oxygen | Moderate to Low | Use deoxygenated solvents for preparation and consider storage under an inert gas. |
Table 2: Recommended Solvents and Potential Stabilizers
| Type | Examples | Suitability & Notes |
| Primary Solvents (for stock) | DMSO, DMF | High solubility and good stability when stored frozen and protected from moisture. |
| Aqueous Buffers (for working) | Citrate, Acetate, MES (pH 4.0-6.5) | Essential for maintaining pH and preventing hydrolysis. Avoid phosphate buffers if compatibility is unknown. |
| Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT), Dithiothreitol (DTT) | Can be added to formulations to prevent oxidative degradation. Compatibility and concentration must be optimized. |
| Chelating Agents | EDTA | Can be included to chelate trace metal ions that may catalyze oxidative degradation. |
Visual Guides and Workflows
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing and storing stable solutions.
Troubleshooting Decision Tree for Unstable Solutions
Caption: Troubleshooting guide for solution instability.
Potential Degradation Pathways
Caption: Hypothetical degradation pathways for the compound.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general method for assessing the stability of this compound and separating it from potential degradation products.
1. Objective: To develop a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and detect its degradation products.[5][8]
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (approx. 280-350 nm is typical for coumarins); monitor at a single optimal wavelength.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in DMSO. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 25 µg/mL.
-
Sample Solution: Dilute the experimental solution to be tested to an expected concentration of 25 µg/mL using the same diluent.
5. Forced Degradation Study Protocol: To validate that the method is stability-indicating, perform a forced degradation study on the drug substance.[7] Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1 hour.[1]
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 2 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 24 hours.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][4]
After exposure, neutralize the acidic and basic samples, then dilute all samples to the target concentration and analyze by HPLC.
6. Validation and Acceptance Criteria:
-
The method should demonstrate specificity, meaning the peak for this compound is well-resolved from any degradation peaks (resolution > 2).
-
The peak purity of the parent compound should be confirmed using a PDA detector.
-
The method should be linear, accurate, and precise within the intended concentration range.
-
Mass balance should be assessed, aiming for a recovery of 95-105% (parent compound + degradants).
References
- 1. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 2. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their cell-based assays.
Troubleshooting Guides
High background fluorescence can mask specific signals, leading to inaccurate data and misinterpretation of results. This guide provides a systematic approach to identifying and mitigating common sources of background fluorescence.
Problem: High Background Fluorescence Obscuring Signal
Initial Assessment:
-
Run Controls: Always include the following controls in your experiment:
-
Unstained Cells/Tissue: To assess the level of endogenous autofluorescence.
-
Secondary Antibody Only: To check for non-specific binding of the secondary antibody.
-
Isotype Control: To determine if the primary antibody is binding non-specifically.
-
-
Examine Controls: Analyze the control samples under the microscope.
-
Fluorescence in unstained sample? This indicates autofluorescence.
-
Fluorescence in secondary-only control? This points to non-specific secondary antibody binding.
-
Fluorescence in isotype control? This suggests non-specific primary antibody binding.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Frequently Asked Questions (FAQs)
Autofluorescence
Q1: What is autofluorescence and what causes it?
A1: Autofluorescence is the natural fluorescence emitted by biological structures within cells and tissues.[1] Common endogenous sources include molecules like NADH, flavins, collagen, elastin, and lipofuscin.[1][2][3] Autofluorescence can also be induced by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[4]
Q2: How can I reduce autofluorescence from my cells/tissue?
A2: Several strategies can be employed to reduce autofluorescence:
-
Choice of Fixative: If possible, use an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[5] If aldehydes are necessary, use the lowest effective concentration and fixation time.[5]
-
Quenching Agents: Treat samples with a quenching agent. Sudan Black B is a common choice, but can introduce its own background in the far-red spectrum.[6] Commercial reagents like TrueBlack™ are designed to quench lipofuscin autofluorescence with less background.[7]
-
Photobleaching: Expose the sample to light before staining to "bleach" the autofluorescent molecules.[8] This can be done using a fluorescence microscope's light source or a dedicated LED array.[8][9]
-
Fluorophore Selection: Use fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647), as autofluorescence is less prominent at these longer wavelengths.[4]
-
Spectral Unmixing: If your imaging system has this capability, you can computationally separate the autofluorescence spectrum from your specific signal.
Q3: My live cells in culture have high background fluorescence. What can I do?
A3: For live-cell imaging, high background is often due to components in the culture medium.
-
Phenol Red-Free Medium: Switch to a medium that does not contain phenol red, which is highly fluorescent.[2]
-
Reduce Serum: Fetal Bovine Serum (FBS) can also be a source of background. Try reducing the serum concentration or using a serum-free medium for imaging.[7]
-
Use Imaging Buffers: For short-term imaging, replace the culture medium with an optically clear, buffered saline solution like Hanks' Balanced Salt Solution (HBSS).
Non-Specific Antibody Binding
Q4: I see high background in my "secondary antibody only" control. How can I fix this?
A4: This indicates non-specific binding of your secondary antibody. Here are some solutions:
-
Titrate the Secondary Antibody: You may be using too high a concentration. Perform a titration to find the optimal concentration that provides good signal with low background.
-
Optimize Blocking:
-
Choice of Blocking Buffer: The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[10] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum. Using serum from the secondary antibody's host is often considered more effective.[11]
-
Increase Blocking Time: Extend the blocking incubation time to 60 minutes or longer.
-
-
Increase Washing: Increase the number and duration of wash steps after secondary antibody incubation to remove unbound antibodies.[12]
-
Use Pre-adsorbed Secondary Antibodies: These antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reactive species, reducing their non-specific binding.
Q5: My isotype control shows high background. What does this mean and how do I address it?
A5: A positive isotype control suggests that your primary antibody is binding non-specifically to the sample.
-
Titrate the Primary Antibody: Similar to the secondary antibody, using too much primary antibody can lead to non-specific binding. Perform a dilution series to find the optimal concentration.
-
Optimize Blocking Buffer: Ensure you are using an appropriate blocking buffer for a sufficient amount of time.
-
Increase Wash Steps: Thorough washing after the primary antibody incubation is crucial.[12]
Data Presentation
Table 1: Comparison of Autofluorescence Quenching Methods
| Quenching Method | Target Autofluorescence | Reported Reduction Efficiency | Advantages | Disadvantages |
| Sudan Black B (SBB) | Lipofuscin | 65-95% depending on filter sets[8] | Effective for lipofuscin; inexpensive. | Can introduce background in the far-red channel; not as effective for aldehyde-induced or collagen/elastin autofluorescence.[5][6] |
| TrueBlack™ | Lipofuscin, Collagen, Elastin, Red Blood Cells | 89-93% for lipofuscin[2] | Highly effective for lipofuscin with minimal background introduction; can be used before or after immunostaining.[7] | Commercial reagent, higher cost. |
| Photobleaching (LED) | Broad Spectrum | Significant reduction, can render samples "cleaner" than chemical quenchers.[8] | No chemical additions to the sample; can be applied to various tissue types.[8] | Can be time-consuming (e.g., 48 hours for significant reduction in one study)[8]; may potentially affect antigenicity with prolonged exposure. |
| Sodium Borohydride | Aldehyde-induced | Variable | Can reduce aldehyde-induced autofluorescence. | Can have mixed results and potentially damage tissue.[4] |
| Copper Sulfate | General | Variable | Can reduce some types of autofluorescence. | Can have variable success.[5] |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining of Cultured Cells
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody diluted in Blocking Buffer
-
Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Wash: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation:
-
Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 60 minutes at room temperature to block non-specific binding sites.[5]
-
-
Primary Antibody Incubation:
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Incubate with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Wash: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining:
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store slides at 4°C in the dark.
-
Workflow Diagram for Immunofluorescence Staining:
Caption: A typical workflow for immunofluorescence staining of cultured cells.
Protocol 2: Using Sudan Black B to Quench Autofluorescence
This protocol is for treating tissue sections after immunolabeling.
Materials:
-
Immunostained slides
-
0.1% Sudan Black B (SBB) in 70% ethanol
-
PBS with 0.02% Tween 20 (PBST)
-
PBS
Procedure:
-
Following the final wash step of your immunofluorescence protocol, briefly rinse the slides in PBS.
-
Immerse the slides in 0.1% SBB in 70% ethanol for 20 minutes at room temperature in the dark.[13]
-
To remove excess SBB, wash the slides three times for 5 minutes each in PBST.[13]
-
Rinse the slides in PBS.
-
Mount with an aqueous mounting medium.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. vectorlabs.com [vectorlabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biocompare.com [biocompare.com]
- 12. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. What buffer do you recommend for blocking in an IF experiment? | Cell Signaling Technology [cellsignal.com]
Navigating 4-Hydroxycoumarin Reactions: A Guide to Preserving the Lactone Ring
Technical Support Center
For researchers, scientists, and drug development professionals working with 4-hydroxycoumarin and its derivatives, preventing the unwanted opening of the lactone ring is a critical challenge. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of the coumarin core during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the lactone ring of 4-hydroxycoumarin susceptible to opening?
A1: The lactone ring of 4-hydroxycoumarin is an ester and is therefore susceptible to hydrolysis under both strong acidic and strong basic conditions. The hydrolysis results in a ring-opened carboxylic acid, a derivative of 2-hydroxy-3-(2-hydroxyphenyl)-3-oxopropanoic acid.
-
Strong Bases: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in aqueous solutions and with heating, can readily hydrolyze the lactone.[1]
-
Strong Acids: Concentrated strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at elevated temperatures can also catalyze the opening of the lactone ring.[2]
Q2: What is the optimal pH range to maintain the stability of the 4-hydroxycoumarin lactone ring?
A2: While a precise pH-rate profile for 4-hydroxycoumarin hydrolysis is not extensively documented in readily available literature, general principles of ester stability suggest that the lactone ring is most stable in neutral to mildly acidic conditions (approximately pH 4-6). At these pHs, both acid- and base-catalyzed hydrolysis are minimized. It is crucial to avoid highly alkaline (pH > 9) and strongly acidic (pH < 2) environments, especially when heating the reaction mixture.
Q3: Are there specific mild bases and acids that are recommended for 4-hydroxycoumarin reactions to avoid ring opening?
A3: Yes, many successful syntheses involving 4-hydroxycoumarin utilize mild bases and acids to catalyze reactions without inducing lactone hydrolysis.
-
Mild Bases: Organic bases such as triethylamine (Et₃N), pyridine, and piperidine are frequently used in acylation and condensation reactions.[3] These bases are generally not strong enough to promote significant lactone hydrolysis under anhydrous or carefully controlled conditions.
-
Mild Acids and Lewis Acids: For reactions requiring acid catalysis, such as Knoevenagel condensations or Michael additions, milder acids like acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) are often employed.[4][5]
Q4: Can I use a protecting group to prevent the lactone ring from opening?
A4: While not a common strategy solely for preventing lactone hydrolysis, protecting the 4-hydroxyl group can influence the electronic properties of the molecule and may be necessary for certain synthetic strategies. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, can be used to protect the hydroxyl group. This protection can be achieved under mild conditions and the silyl group can be removed later using fluoride ion sources like tetrabutylammonium fluoride (TBAF), which are generally mild enough not to affect the lactone ring.
Troubleshooting Guide
Problem: My reaction product shows spectroscopic data inconsistent with the expected 4-hydroxycoumarin derivative. How can I confirm if the lactone ring has opened?
Solution:
You can use Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to diagnose the opening of the lactone ring.
Spectroscopic Evidence of Ring Opening:
| Spectroscopic Technique | Intact Lactone Ring (4-Hydroxycoumarin) | Ring-Opened Product (Salicylic Acid Derivative) |
| IR Spectroscopy | Strong C=O stretch (lactone) around 1650-1720 cm⁻¹ .[4] | Appearance of a broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹ . Appearance of a C=O stretch (carboxylic acid) around 1700-1725 cm⁻¹ and another C=O stretch (ketone). The characteristic lactone C=O peak will be absent. |
| ¹H NMR Spectroscopy | A characteristic singlet for the C3 proton around δ 5.6 ppm (in DMSO-d₆).[1] | Disappearance of the C3 proton singlet. Appearance of new signals corresponding to the aliphatic backbone of the opened chain. A broad singlet for the carboxylic acid proton may be observed at a downfield chemical shift (>10 ppm), though it may exchange with residual water in the solvent. |
| ¹³C NMR Spectroscopy | The lactone carbonyl carbon (C2) appears around δ 161-165 ppm . The C4 carbon appears around δ 165 ppm .[1] | Disappearance of the lactone carbonyl signal in the expected region. Appearance of a new carbonyl signal for the carboxylic acid (typically > 170 ppm) and another for the ketone. |
Problem: I suspect my reaction conditions are too harsh and are causing the lactone ring to open. What modifications can I make?
Solution:
If you suspect ring opening, consider the following modifications to your experimental protocol:
-
Choice of Base: If using a strong inorganic base (e.g., NaOH, KOH), switch to a milder organic base (e.g., triethylamine, pyridine, piperidine).
-
Choice of Acid: If using a strong mineral acid (e.g., H₂SO₄, HCl), consider a weaker organic acid (e.g., acetic acid) or a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃).
-
Solvent: Ensure you are using anhydrous solvents, as the presence of water can facilitate hydrolysis, especially under basic or acidic conditions.
-
Temperature: Run the reaction at a lower temperature. Many reactions involving 4-hydroxycoumarin can proceed at room temperature, albeit over a longer reaction time.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions like hydrolysis.
Experimental Protocols
Here are detailed protocols for common reactions with 4-hydroxycoumarin that are designed to preserve the lactone ring.
Protocol 1: Michael Addition for the Synthesis of Warfarin
This protocol describes the synthesis of warfarin, a widely used anticoagulant, via a Michael addition of 4-hydroxycoumarin to benzalacetone.
Materials:
-
4-Hydroxycoumarin
-
Benzalacetone (4-phenyl-3-buten-2-one)
-
Piperidine
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) and benzalacetone (1 equivalent) in methanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 20 hours.[6]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Knoevenagel Condensation for the Synthesis of Dicoumarol Derivatives
This protocol outlines the synthesis of dicoumarol derivatives by the condensation of 4-hydroxycoumarin with an aldehyde.
Materials:
-
4-Hydroxycoumarin
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (2 equivalents) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Protocol 3: Protection of the 4-Hydroxyl Group as a Silyl Ether
This protocol describes the protection of the 4-hydroxyl group of 4-hydroxycoumarin using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
4-Hydroxycoumarin
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-hydroxycoumarin (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the TBDMS Group:
-
Dissolve the TBDMS-protected 4-hydroxycoumarin derivative in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate to obtain the deprotected 4-hydroxycoumarin derivative.
Process Visualizations
Logical Relationship for Avoiding Lactone Ring Opening
Caption: Decision pathway for maintaining lactone integrity.
Experimental Workflow for a Reaction with 4-Hydroxycoumarin
Caption: General workflow for lactone-preserving reactions.
Signaling Pathway for Lactone Hydrolysis
Caption: Simplified mechanism of lactone hydrolysis.
References
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Synthesis of Aminocoumarin Derivatives
Welcome to the technical support center for the synthesis of aminocoumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare aminocoumarin derivatives?
A1: The most prevalent methods for synthesizing aminocoumarin derivatives include the Pechmann condensation, the Buchwald-Hartwig amination, and the Smiles rearrangement. The choice of method often depends on the desired substitution pattern (e.g., 3-amino, 4-amino, or 7-aminocoumarin) and the availability of starting materials.
Q2: I am getting a low yield in my Pechmann condensation for synthesizing a 7-amino-4-methylcoumarin. What are the possible reasons?
A2: Low yields in Pechmann condensations, especially with aminophenols, can be attributed to several factors. Harsh acidic conditions can lead to the degradation of starting materials or the formation of unwanted side products. The reactivity of the aminophenol is also crucial; electron-withdrawing groups on the ring can decrease nucleophilicity and hinder the reaction. Inefficient transesterification or incomplete cyclization are other potential causes.
Q3: What are common side products in the Buchwald-Hartwig amination for the synthesis of 7-aminocoumarins?
A3: The Buchwald-Hartwig amination, while versatile, can present challenges with side product formation. A common side reaction is the hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. Additionally, if the reaction is not driven to completion, you may have unreacted starting materials co-eluting with your product, making purification difficult.
Q4: How can I effectively remove the palladium catalyst from my reaction mixture after a Buchwald-Hartwig coupling?
A4: Removing residual palladium is crucial, especially for compounds intended for biological testing. A common and effective method is to filter the reaction mixture through a pad of Celite®. For more stubborn cases, specialized silica-based metal scavengers, such as those with thiol functionalities, can be employed. Column chromatography is also a standard purification step that helps in removing the catalyst. Activated carbon can also be used for selective removal of palladium.
Q5: My Smiles rearrangement to produce a 7-aminocoumarin is not proceeding as expected. What should I check?
A5: The success of a Smiles rearrangement is highly dependent on the electronic nature of the aromatic rings and the stability of the Meisenheimer intermediate. Electron-deficient arenes are generally better substrates. Ensure your base is strong enough to deprotonate the linking amide and that the reaction temperature is optimized, as insufficient heat may lead to an incomplete reaction. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used.
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Pechmann Condensation | Harsh reaction conditions (strong acid, high temperature) leading to decomposition. | Use a milder acid catalyst or a solid acid catalyst. Optimize the reaction temperature and time. |
| Low reactivity of the phenol. | Consider using a more activated phenol derivative if possible. Increase the reaction time or temperature cautiously. | |
| Low yield in Buchwald-Hartwig Amination | Inactive catalyst. | Ensure the palladium catalyst is active (pre-catalysts can be beneficial). Use an appropriate phosphine ligand for the specific substrates. |
| Inefficient base. | Use a strong, non-nucleophilic base like sodium tert-butoxide. Ensure the base is dry. | |
| Low yield in Smiles Rearrangement | Insufficiently activated aromatic system. | The reaction works best with electron-deficient aryl ethers. |
| Base is not strong enough. | Use a strong base such as cesium carbonate or potassium tert-butoxide to facilitate the rearrangement. |
Issue 2: Presence of Impurities and Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC after Pechmann reaction | Formation of chromone isomers (Simonis chromone cyclization). | Modify the catalyst and reaction conditions. Purification by column chromatography is often necessary. |
| Sulfonation of the aromatic ring with sulfuric acid. | Use a non-sulfonating acid catalyst like polyphosphoric acid or a Lewis acid. | |
| Dehalogenated byproduct in Buchwald-Hartwig reaction | β-hydride elimination from the amido-palladium complex. | Optimize the ligand and reaction temperature. Bulky electron-rich ligands can suppress this side reaction. |
| Unreacted starting material co-eluting with the product | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring. |
| Formation of benzoxazinone derivatives in Smiles Rearrangement | Competitive intramolecular cyclization. | This can be a competing pathway; optimization of reaction conditions (base, temperature) can favor the desired rearrangement. |
Issue 3: Purification and Characterization Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in removing palladium catalyst | Catalyst complex is soluble in the workup solvent. | After aqueous workup, filter the organic layer through a pad of Celite®. Use of metal scavengers can be very effective. |
| Broad or complex NMR spectra | Presence of rotamers or tautomers. | Acquire NMR spectra at different temperatures to see if peaks coalesce. |
| Impurities with similar chemical shifts. | Re-purify the compound using a different solvent system for column chromatography or consider preparative HPLC. | |
| Product is insoluble and difficult to handle | The aminocoumarin derivative has poor solubility. | Try different solvents for purification and analysis. For NMR, deuterated DMSO or DMF might be necessary. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 7-Amino-4-methylcoumarin via Pechmann Condensation
| Phenol Reactant | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Aminophenol | Ethyl acetoacetate | InCl₃ | Solvent-free | Room Temp | 0.17 | 92 | |
| m-Aminophenol | Ethyl acetoacetate | H₂SO₄ | Ethanol | Reflux | 4 | 75 | |
| m-Aminophenol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O | Solvent-free | 110 | 0.03 | ~100 |
Table 2: Buchwald-Hartwig Amination for the Synthesis of 7-Aminocoumarin Derivatives
| Aryl Halide/Triflate | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Triflyloxycoumarin methyl ester | Benzophenone imine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | THF | Reflux | 12 | 70 |
Table 3: Smiles Rearrangement for the Synthesis of 7-Aminocoumarin Derivatives
| O-Alkylated Coumarin | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(2-Fluorophenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | Cs₂CO₃ | DMF | 70 | 24 | 75 | |
| N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | Cs₂CO₃ | DMF | 70 | 24 | 89 |
Experimental Protocols
General Procedure for the Synthesis of 7-Aminocoumarins via Smiles Rearrangement
-
Alkylation of 7-Hydroxycoumarin:
-
To a round-bottom flask, add the 7-hydroxycoumarin (1.0 eq) and cesium carbonate (1.2 eq).
-
Add acetonitrile to make a 0.15 M solution.
-
Add the appropriate α-bromoacetamide (1.2 eq).
-
Stir the resulting slurry in a 50 °C oil bath for 16 hours.
-
Remove the solvent under reduced pressure.
-
Wash the residue with dichloromethane or diethyl ether and then with water to obtain the O-alkylated coumarin product.
-
-
Rearrangement and Hydrolysis:
-
Under an argon atmosphere, dissolve the O-alkylated coumarin (1.0 eq) in DMF (to make a 0.1 M solution) in a dry round-bottom flask.
-
Add cesium carbonate (1.2 eq).
-
Stir the slurry vigorously in a 70 °C oil bath for 24 hours.
-
Cool the mixture to room temperature and remove the solvent in vacuo.
-
Wash the resulting solid with 1 M HCl (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aminocoumarin derivative.
-
Mandatory Visualizations
Signaling Pathway
Technical Support Center: Optimizing Catalyst Selection for Coumarin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection for coumarin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coumarin synthesis and what types of catalysts are typically used?
A1: The most prevalent methods for coumarin synthesis are the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[1][2][3]
-
Pechmann Condensation: This method synthesizes coumarins from a phenol and a β-ketoester under acidic conditions.[4] Commonly used catalysts include Brønsted acids like sulfuric acid and trifluoroacetic acid, as well as Lewis acids such as ZrCl₄ and TiCl₄.[2][5][6] Increasingly, reusable solid acid catalysts are being employed for their environmental benefits.[1][7]
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[8] Typical catalysts include piperidine, sodium azide, and potassium carbonate.[9]
-
Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids, which can be precursors to coumarins, through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[10][11]
Q2: My Pechmann condensation is giving low yields. What are the potential causes and solutions?
A2: Low yields in Pechmann condensation can stem from several factors:
-
Catalyst Choice: The acidity of the catalyst is crucial. For simple phenols, stronger acids and harsher conditions may be necessary.[6] For highly activated phenols like resorcinol, milder conditions are often sufficient.[6] If one acid catalyst is not working well, trying a different one is a recommended troubleshooting step.[6]
-
Reactant Substituents: Electron-donating groups on the phenol facilitate the reaction, while electron-withdrawing groups can hinder it.[6]
-
Reaction Conditions: Temperature and reaction time are critical. Optimization of these parameters is often required. For instance, some solid acid catalysts have shown increased conversion with higher temperatures up to a certain point.[2]
-
Solvent Effects: While some reactions are performed under solvent-free conditions, the choice of solvent can impact yield. Non-polar solvents can sometimes be advantageous by reducing hydrogen bonding and helping to remove water or alcohol byproducts.[12]
Q3: I am observing significant byproduct formation in my Knoevenagel condensation. How can I improve the selectivity?
A3: Byproduct formation in Knoevenagel condensations for coumarin synthesis can often be managed by:
-
Optimizing the Catalyst: The choice and amount of catalyst are critical. For example, in a synthesis of coumarin-3-carboxylic acids, sodium azide and potassium carbonate were found to be highly effective, giving yields up to 99%.[9]
-
Solvent Selection: The reaction medium can influence selectivity. Screening different solvents is a common optimization step.
-
Temperature Control: Running the reaction at the optimal temperature can minimize side reactions. Some protocols have been developed for room temperature synthesis to improve selectivity and sustainability.[9]
Q4: Can I use a heterogeneous catalyst for my coumarin synthesis? What are the advantages?
A4: Yes, heterogeneous catalysts are increasingly used for coumarin synthesis, particularly in Pechmann condensations.[1][7] Their main advantages include:
-
Reusability: Solid acid catalysts can often be recovered and reused, which is both cost-effective and environmentally friendly.[1][7]
-
Ease of Separation: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup procedure.[2]
-
Reduced Waste: They can help avoid the salt waste generated from the neutralization of homogeneous acid catalysts.[2]
-
Milder Reaction Conditions: Some heterogeneous catalysts can promote reactions under milder conditions than their homogeneous counterparts.
Troubleshooting Guides
Issue 1: Poor Catalyst Performance in Pechmann Condensation
| Symptom | Possible Cause | Troubleshooting Step |
| Low or no product yield | Inactive catalyst or insufficient catalyst loading. | Increase catalyst loading. If using a solid acid catalyst, ensure it is properly activated. Consider screening different acid catalysts (e.g., H₂SO₄, ZrCl₄, Amberlyst-15).[1][2][12] |
| Reaction is very slow | Catalyst is not strong enough for the specific phenol substrate. | For phenols with electron-withdrawing groups, a stronger acid catalyst may be required.[6] Increase the reaction temperature. |
| Decomposition of starting material | Catalyst is too strong or reaction temperature is too high. | Use a milder catalyst. For highly activated phenols, strong acids might not be necessary.[6] Lower the reaction temperature. |
| Difficulty in catalyst separation | Using a homogeneous catalyst. | Switch to a heterogeneous solid acid catalyst for easier separation by filtration.[2] |
Issue 2: Challenges in Knoevenagel Condensation for Coumarin Synthesis
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of coumarin | Suboptimal catalyst, solvent, or temperature. | Screen a variety of basic catalysts (e.g., piperidine, K₂CO₃, L-proline).[9][13] Optimize the solvent and reaction temperature.[9] |
| Formation of side products | Reaction conditions are too harsh or catalyst is not selective. | Use a milder base or perform the reaction at a lower temperature. Ensure the correct stoichiometry of reactants. |
| Reaction does not go to completion | Insufficient catalyst or deactivation of the catalyst. | Increase the amount of catalyst. Ensure the reactants and solvent are free from impurities that could poison the catalyst. |
Catalyst Performance Data
Table 1: Comparison of Catalysts for Pechmann Condensation
| Catalyst | Phenol Substrate | β-Ketoester | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Resorcinol | Ethyl acetoacetate | Solvent-free | 110 | 3h | 88 | [14] |
| Fe₃O₄@C@OSO₃H (6.5 mol%) | Resorcinol | Ethyl acetoacetate | Solvent-free | 120 | - | Good | [1] |
| Tungstate Sulphuric Acid | 5,7-dihydroxy-4-methylcoumarin | Benzaldehyde/Benzamide | - | - | - | High | [1] |
| Poly(4-vinylpyridinium) hydrogen sulfate | Resorcinol | Ethyl acetoacetate | Solvent-free (ultrasound) | RT | - | Excellent | [1] |
| TBAB (0.05 g) / K₂CO₃ | Resorcinol | Ethyl acetoacetate | Solvent-free | 25 | 18 min | 92 | [15] |
| Amberlyst-15 | Resorcinol | Ethyl acetoacetate | Toluene | - | - | Best among tested | [12] |
Table 2: Comparison of Catalysts for Knoevenagel Condensation
| Catalyst | Salicylaldehyde Substrate | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Azide | Salicylaldehyde | Meldrum's acid | Water | RT | - | 99 | [9] |
| Potassium Carbonate | Salicylaldehyde | Meldrum's acid | Water | RT | - | 92 | [9] |
| Piperidine | Salicylaldehyde | Diethyl malonate | EtOH | - | - | - | [9] |
| L-proline | Salicylaldehyde | Diethyl malonate | - | - | - | 94 | [13] |
| FeCl₃ | 2-hydroxy-3-methoxybenzaldehyde | Carboxylic acids | EtOH | 70 | - | 93 | [9] |
| Nano MgFe₂O₄ | Various salicylaldehydes | 1,3-dicarbonyl compounds | Solvent-free (ultrasound) | 45 | - | 63-73 | [9] |
Experimental Protocols
Protocol 1: Pechmann Condensation using TBAB/K₂CO₃ (based on[15])
-
Combine resorcinol (5 mmol) and ethyl acetoacetate (5 mmol) in a reaction vessel.
-
Add tetra-n-butylammonium bromide (TBAB) (5 mol%, 0.05 g) and K₂CO₃.
-
Stir the mixture at room temperature (25°C) for the appropriate amount of time (e.g., 18 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the mixture over crushed ice and filter the resulting solid.
-
Wash the solid with water (10 ml).
-
Recrystallize the crude product from hot ethanol to yield the pure coumarin derivative.
Protocol 2: Knoevenagel Condensation using L-proline (based on[13])
-
To a solution of the salicylaldehyde derivative (1 equivalent) in an appropriate alcohol (e.g., ethanol), add the malonic acid ester (1.1 equivalents).
-
Add L-proline (0.1 equivalents) as the catalyst.
-
Stir the reaction mixture at a specified temperature (e.g., 80°C) for the required time (e.g., 48 hours).
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
If the product crystallizes, it can be collected by filtration.
-
Wash the collected solid with a cold solvent to remove impurities.
-
The product can often be obtained in pure form without the need for column chromatography.
Visualizations
Caption: Workflow for selecting a catalyst in coumarin synthesis.
References
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. google.com [google.com]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to the Fluorescence of Coumarin Derivatives, Featuring 6-amino-4-hydroxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of 6-amino-4-hydroxy-2H-chromen-2-one and other commonly used coumarin derivatives. The information presented herein is intended to assist researchers in selecting the appropriate fluorescent probes for their specific applications, with a focus on quantitative data and experimental reproducibility.
Introduction to Coumarin Fluorescence
Coumarins are a class of benzopyrone compounds renowned for their fluorescent properties. Their utility as fluorescent probes stems from their high quantum yields, sensitivity to the local environment, and the tunability of their spectral properties through chemical modification. Substituents on the coumarin ring, particularly at the 6- and 7-positions, significantly influence the excitation and emission characteristics of these molecules. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, are known to enhance fluorescence intensity. This guide focuses on comparing the photophysical properties of this compound with other key coumarin compounds to highlight its potential in various research applications.
Comparative Analysis of Photophysical Properties
The following table summarizes the key fluorescence properties of this compound alongside other well-characterized coumarin derivatives. The data is presented for ethanolic solutions unless otherwise specified, as solvent polarity can significantly impact fluorescence.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference(s) |
| This compound (proxy) | ~380 | ~460 | ~80 | ~0.81 (in Methanol) | [1] |
| 7-Amino-4-methylcoumarin (Coumarin 120) | 344 | 440 | 96 | 0.60 | [2][3] |
| 7-Hydroxy-4-methylcoumarin | 337 | 480-490 | 143-153 | 0.63 | [4] |
| Coumarin | 340-375 | 440-470 | ~70-100 | 0.03 | [5] |
| Coumarin 6 | 420 | 500 | 80 | 0.78 |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
A reliable determination of the fluorescence quantum yield (ΦF) is crucial for characterizing a fluorophore. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., Ethanol, spectroscopic grade)
-
Standard fluorophore with a known quantum yield in the chosen solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Sample compound (this compound or other coumarins)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is to ensure the solutions are in the linear range of the Beer-Lambert law and to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the standard.
-
Record the fluorescence emission spectrum for each dilution of the standard.
-
Repeat the process for the sample, using its absorbance maximum as the excitation wavelength.
-
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate the Quantum Yield: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Fluorescence Comparison
The following diagram illustrates the key steps involved in the comparative analysis of coumarin fluorescence.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Application in Cell Signaling: The ERK Pathway
Coumarin derivatives can be utilized as fluorescent probes to study various cellular processes, including signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Fluorescent reporters are often employed to visualize ERK activity in living cells[6][7].
The following diagram depicts a simplified representation of the ERK signaling pathway, which can be monitored using fluorescent probes.
Caption: Simplified diagram of the ERK signaling pathway.
Conclusion
This guide provides a comparative overview of the fluorescence of this compound and other key coumarin derivatives. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development. The high quantum yield of amino- and hydroxy-substituted coumarins makes them powerful tools for a wide range of fluorescence-based assays and imaging applications. Further experimental characterization of this compound is warranted to confirm its photophysical properties and fully explore its potential as a novel fluorescent probe.
References
- 1. scispace.com [scispace.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 6. Dynamics of the Ras/ERK MAPK cascade as monitored by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Coumarin Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of 6-amino-4-hydroxy-2H-chromen-2-one derivatives against a panel of pathogenic microorganisms. While direct experimental data for this compound is limited in the reviewed literature, this analysis focuses on structurally related coumarin analogs, offering valuable insights into their potential as antimicrobial agents. The performance of these compounds is benchmarked against standard antibiotics, supported by quantitative data and detailed experimental protocols.
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse biological activities, including antimicrobial properties.[1] The exploration of synthetic coumarin derivatives has emerged as a promising avenue in the search for novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of various coumarin derivatives has been evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The following tables summarize the MIC values of several coumarin derivatives against Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics for a comparative assessment.
Table 1: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Selected Bacteria
| Compound/Derivative | Staphylococcus aureus (µg/mL) | Bacillus cereus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| 2-Aminothiazole Derivative of 4-hydroxy-chromene-2-one | 31.25 | Not Reported | Not Reported | Not Reported |
| Uracil-Coumarin Hybrid (63b) | 7.23 | Not Reported | Not Reported | Not Reported |
| Uracil-Coumarin Hybrid (63c) | 11.7 | Not Reported | Not Reported | Not Reported |
| Coumarin-Sulfonamide Hybrid (9) | 4.88 | Not Reported | 78.13 | Not Reported |
| Osthenol | 62.5 | 125 | >1000 | >1000 |
Data compiled from multiple sources. Note that direct comparisons should be made cautiously as experimental conditions may vary between studies.[1][3][4][5]
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus cereus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Ciprofloxacin | 1 | 2 | Not Reported | Not Reported |
| Levofloxacin | 3.12 | Not Reported | Not Reported | Not Reported |
| Streptomycin | Comparable to some derivatives | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources. These values serve as a general reference for the potency of standard clinical antibiotics.[3][5]
The data indicates that certain coumarin derivatives exhibit potent antibacterial activity, with MIC values that are comparable to or even lower than some standard antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus. For instance, a coumarin-sulfonamide hybrid (compound 9) showed a remarkable MIC of 4.88 µg/mL against S. aureus.[1] Another 2-aminothiazole derivative of 4-hydroxy-chromene-2-one was identified as a powerful antimicrobial agent with an MIC of 31.25 µg/mL, showing activity comparable to streptomycin.[5] However, the efficacy against Gram-negative bacteria such as E. coli and P. aeruginosa appears to be more variable and generally lower.[4][6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and utilized protocol for this purpose.[2]
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of a test compound against a specific bacterial strain.
1. Preparation of Bacterial Inoculum:
-
From an overnight agar culture, select a test organism.
-
Prepare a bacterial suspension in 3 mL of sterile saline.
-
Adjust the turbidity of the suspension to be between 0.5 and 1.0 on the McFarland standard.[7]
-
Add 25 µL of this suspension to 12 mL of Mueller-Hinton broth. Mix thoroughly to create the final bacterial suspension for inoculation.[7]
2. Preparation of Test Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of desired concentrations.[8]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted test compound is inoculated with 100 µL of the prepared bacterial suspension.[7]
-
Control wells are included: a positive control with bacteria and broth only, and a negative control with broth only.
-
The microtiter plate is covered and incubated at 37°C for 16-20 hours.[2]
4. Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity.[2]
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the bacteria.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Bot Verification [chiet.edu.eg]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Broth microdilution susceptibility testing. [bio-protocol.org]
Differential Cytotoxicity of Coumarin Derivatives: A Comparative Analysis in Cancer vs. Normal Cells
For Immediate Release
Recent investigations into the therapeutic potential of coumarin derivatives have highlighted their selective cytotoxic effects, demonstrating significant promise in the development of targeted anticancer agents. This guide provides a comparative analysis of the cytotoxicity of various coumarin compounds, with a specific focus on their differential impact on cancer cell lines versus normal, non-malignant cells. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Cytotoxicity Data
The selective anticancer activity of coumarin derivatives is a critical aspect of their therapeutic potential. The following tables summarize the cytotoxic effects (IC50 values) of various coumarin compounds on a range of human cancer cell lines compared to normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cancer Cell Line | Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 7 | A549 | Lung Cancer | 24 | MRC-9 | >100 | >4.17 | [1] |
| Compound 4l | MeWo | Melanoma | Not Specified | Normal Fibroblasts | Not Specified | Significant | [2] |
| bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 | Breast Cancer | ~50 | MCF-10a | No effect | >1 | [3] |
| 3,3'-[...]bis(4-hydroxy-2H-chromen-2-one) | K-562 | Leukemia | Cytostatic | PBMCs | No effect (>100) | >2 | [4] |
| 3,3'-[...]bis(4-hydroxy-2H-chromen-2-one) | JURKAT | Leukemia | IC50 ~19.0 (NF-κB) | PBMCs | No effect (>100) | >5.26 | [4] |
Note: "Significant" indicates that the study reported a notable selective effect without providing a specific numerical SI. "Cytostatic" indicates that the compound inhibited cell growth rather than causing cell death at the tested concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies for determining the cytotoxicity of coumarin derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives (e.g., 0.01–100 µM) and incubated for a specified period (e.g., 48 or 72 hours).[5][6]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Crystal Violet Dye Binding Assay
This assay is another method used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period (e.g., 48 hours).[1]
-
Fixation: The medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde.
-
Staining: The fixed cells are then stained with a crystal violet solution (e.g., 0.5% w/v) for a specific time.
-
Washing: Excess stain is washed away with water.
-
Dye Solubilization: The bound crystal violet is solubilized using a solvent like methanol or a detergent solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 590 nm) to quantify the number of viable cells.
Visualizing Experimental and Biological Processes
To better understand the experimental procedures and the underlying mechanisms of action, the following diagrams have been generated.
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Certain coumarin derivatives have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.[5] The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to programmed cell death.
Caption: Inhibition of the PI3K/AKT signaling pathway by a coumarin derivative, leading to apoptosis.
References
- 1. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Binding Affinity of 6-amino-4-hydroxy-2H-chromen-2-one to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 6-amino-4-hydroxy-2H-chromen-2-one, a member of the aminocoumarin class of compounds, against key protein targets. While direct experimental data for this specific molecule is limited in publicly available literature, this document leverages data from structurally similar aminocoumarin analogs to provide a robust framework for validation and comparison. The primary targets for this class of compounds are the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and are validated targets for antibacterial drug development.
Comparative Binding Affinity
The inhibitory potential of aminocoumarins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values for several aminocoumarin analogs against Escherichia coli DNA gyrase and topoisomerase IV. This data provides a baseline for understanding the expected potency of this compound.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| Novobiocin | E. coli DNA Gyrase | 0.007 | Ciprofloxacin | E. coli DNA Gyrase | 0.6 |
| Clorobiocin | E. coli DNA Gyrase | 0.004 | Novobiocin | E. coli Topo IV | 0.5 |
| Coumermycin A1 | E. coli DNA Gyrase | 0.001 | Clorobiocin | E. coli Topo IV | 0.2 |
| Analog 1 | E. coli DNA Gyrase | 0.025 | Coumermycin A1 | E. coli Topo IV | 0.1 |
| Analog 2 | E. coli DNA Gyrase | > 100 | - | - | - |
Note: Data for "Analog 1" and "Analog 2" are representative of synthetic derivatives from literature to showcase the range of activities observed within the aminocoumarin class. The inhibitory activity is highly dependent on the specific substitutions on the coumarin core.
Mechanism of Action: Inhibition of DNA Gyrase
Aminocoumarins, including this compound, exert their antibacterial effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process essential for DNA replication and transcription, ultimately leading to bacterial cell death.
Experimental Protocols
To validate the binding affinity of this compound, several biophysical and biochemical assays can be employed. The following are detailed protocols for commonly used methods.
DNA Gyrase Supercoiling Assay
This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by a test compound.
Principle: DNA gyrase converts relaxed circular DNA into its supercoiled form in an ATP-dependent manner. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis. The inhibition of the supercoiling activity is observed as a decrease in the amount of the supercoiled DNA form.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (solvent only).
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., from E. coli).
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Quantify the band intensities for relaxed and supercoiled DNA to determine the percentage of inhibition and calculate the IC50 value.
Fluorescence Polarization (FP) Assay
This is a high-throughput method to quantify the binding affinity of a compound to a target protein.[1][2][3]
Principle: A fluorescently labeled ligand (probe) that is small and rotates rapidly in solution will have a low fluorescence polarization value. When this probe binds to a larger molecule, such as a protein, its rotation slows down, resulting in a higher fluorescence polarization value. A test compound that competes with the fluorescent probe for the same binding site on the protein will displace the probe, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents: Purified GyrB protein, a fluorescently labeled aminocoumarin probe (e.g., a novobiocin-fluorophore conjugate), and the test compound this compound.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl2, and 0.01% Tween-20.
-
Reaction Setup: In a microplate, add the GyrB protein and the fluorescent probe at concentrations optimized for a stable high polarization signal.
-
Compound Addition: Add serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC50 or Ki value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[4][5][6]
Principle: A solution of the ligand (this compound) is titrated into a solution of the target protein (e.g., GyrB) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.
Protocol:
-
Sample Preparation: Prepare solutions of the purified GyrB protein and this compound in the same buffer, and thoroughly degas them.
-
ITC Experiment: Fill the sample cell with the GyrB solution and the injection syringe with the compound solution.
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion
Validating the binding affinity of this compound to its target proteins, primarily DNA gyrase and topoisomerase IV, is a critical step in its development as a potential therapeutic agent. The comparative data from related aminocoumarin analogs suggest that this compound is likely to be a potent inhibitor of these bacterial enzymes. The experimental protocols detailed in this guide provide a clear path for the empirical determination of its binding affinity and inhibitory activity. The use of multiple, orthogonal assays such as DNA supercoiling, fluorescence polarization, and isothermal titration calorimetry will provide a comprehensive and robust validation of the compound's interaction with its targets.
References
- 1. A high-throughput fluorescence polarization assay for inhibitors of gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
Unlocking the Therapeutic Potential of 6-Aminocoumarins: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-aminocoumarin derivatives, detailing their structure-activity relationships (SAR) across various therapeutic targets. Synthesizing recent experimental data, this document aims to facilitate the rational design of novel and more potent 6-aminocoumarin-based therapeutic agents.
The 6-aminocoumarin scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The versatility of the 6-amino group as a point for chemical modification allows for the fine-tuning of the molecule's physicochemical and pharmacological properties, leading to the development of potent and selective agents. This guide summarizes the key SAR findings for different classes of 6-aminocoumarin derivatives, presenting quantitative data in comparative tables, detailing experimental protocols, and visualizing key biological pathways.
Anticancer Activity: Targeting Carbonic Anhydrases and Inducing Apoptosis
6-Aminocoumarin derivatives have shown significant promise as anticancer agents, primarily through the inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII and the induction of apoptosis in cancer cells.
Carbonic Anhydrase Inhibition
Several studies have focused on modifying the 6-amino group with ureido, amido, and sulfonamido moieties to target CAs, which are crucial for tumor growth and metastasis.[1]
Structure-Activity Relationship Summary:
-
Ureido vs. Amido Linker: The urea linker at the 6-position generally demonstrates more potent inhibition of hCA IX and XII compared to an amide linker.[2]
-
Substitution on the Aryl Ring: Disubstituted phenyl rings attached to the ureido or sulfonamido group are often optimal for hCA IX/XII inhibition. Electron-withdrawing groups, such as trifluoromethyl and halogens, on the phenyl ring tend to enhance inhibitory activity.[3]
-
Sulfonamide Moiety: The incorporation of a sulfonamide group is a well-established strategy for potent CA inhibition. The nature and position of substituents on the coumarin ring and the aromatic sulfonamide part influence the inhibitory potency and selectivity.
Table 1: Inhibitory Activity (Kᵢ) of 6-Ureido/Amido/Sulfonamido-Coumarin Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | Scaffold | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 5g | 6-Ureidocoumarin | 4-Chloro-3-(trifluoromethyl)phenyl | >100,000 | >100,000 | 14.7 | 10.3 | [4] |
| 5i | 6-Ureidocoumarin | 3,5-Bis(trifluoromethyl)phenyl | >100,000 | >100,000 | 24.1 | 5.9 | [4] |
| 5m | 6-Ureidocoumarin | 2,4-Difluorophenyl | >100,000 | >100,000 | 25.6 | 7.2 | [2] |
| 7a | 6-Amidocoumarin | 4-Chloro-3-(trifluoromethyl)phenyl | >100,000 | >100,000 | 82.4 | 95.1 | [4] |
| 2b | 6-Sulfonamidocoumarin | N/A | >10,000 | >10,000 | Potent Inhibitor | Potent Inhibitor | [5] |
Note: This table presents a selection of compounds to illustrate SAR trends. For a complete dataset, please refer to the cited literature.
Cytotoxicity and Apoptosis Induction
Beyond enzyme inhibition, 6-aminocoumarin derivatives, particularly those hybridized with piperazine moieties, have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The proposed mechanism often involves the induction of apoptosis.
Structure-Activity Relationship Summary:
-
Piperazine Hybrids: The introduction of a piperazine ring at the 6-amino position, often with further substitution on the piperazine nitrogen, can lead to potent anticancer activity.
-
Apoptosis Induction: Several coumarin derivatives have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), activation of caspases, and interference with signaling pathways like PI3K/Akt/mTOR and MAPK.[3][7][8]
Table 2: Cytotoxic Activity (IC₅₀) of 6-Aminocoumarin-Piperazine Hybrids against Cancer Cell Lines
| Compound ID | R Group on Piperazine | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Reference |
| 12c | Aryl Sulfonamide | 0.40 | 0.51 | [6] |
| 10d | Aryl | - | 2.07 | [2] |
| 12b | Aryl Sulfonamide | 0.858 | - | [2] |
Note: This table presents a selection of compounds to illustrate SAR trends. For a complete dataset, please refer to the cited literature.
Antimicrobial Activity
6-Aminocoumarin derivatives have also been explored for their potential as antimicrobial agents against a range of pathogenic bacteria.
Structure-Activity Relationship Summary:
-
The antimicrobial activity of 6-aminocoumarin derivatives is highly dependent on the nature of the substituent at the 6-amino position.
-
A recent study on a series of nine 6-aminocoumarins (ACM1-ACM9) revealed that specific substitutions can lead to potent and broad-spectrum antimicrobial properties.[9]
Table 3: Minimum Inhibitory Concentration (MIC) of 6-Aminocoumarin Derivatives against Pathogenic Microbes
| Compound ID | Aerobic Bacteria MIC (µg/mL) | Anaerobic Bacteria MIC (µg/mL) | Fungi MIC (µg/mL) | Reference |
| ACM9 | 2 | - | 1.15–1.30 | [9] |
| ACM3 | - | 6–9 | - | [9] |
Note: This table presents a selection of compounds to illustrate SAR trends. For a complete dataset, please refer to the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
The inhibition of carbonic anhydrase activity is measured by a stopped-flow instrument, monitoring the CA-catalyzed CO₂ hydration.
Procedure:
-
An Applied Photophysics stopped-flow instrument is used to assay the CA-catalyzed CO₂ hydration activity.[8]
-
Phenol red (at a concentration of 0.2 mM) is used as an indicator, with monitoring at an absorbance maximum of 557 nm.[8]
-
The buffer used is 20 mM Hepes (pH 7.5), containing 20 mM Na₂SO₄ to maintain a constant ionic strength.[8]
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds.[8]
-
CO₂ concentrations range from 1.7 to 17 mM for the determination of kinetic parameters and inhibition constants.[1]
-
Inhibitor and enzyme solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[1]
-
The inhibition constants (Kᵢ) are obtained by non-linear least-squares methods using appropriate software (e.g., PRISM).[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cells are seeded in 96-well plates at a concentration of 5 × 10⁴ cells per well in 200 µL of culture medium.[10]
-
After 24 hours of incubation, the cells are treated with different concentrations of the test compounds and incubated for another 48 hours at 37°C.[10][11]
-
Following the treatment period, 10 µL of MTT stock solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[10]
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
The absorbance is measured at 570 nm using a microplate reader.[10]
-
The percentage of cell viability is calculated using the formula: (A_sample / A_control) * 100.[10]
-
The IC₅₀ value is determined by a non-linear regression curve fit.[10]
Antimicrobial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Key Pathways and Workflows
Apoptosis Signaling Pathway Induced by Coumarin Derivatives
The following diagram illustrates a simplified model of the apoptotic signaling pathway that can be induced by certain 6-aminocoumarin derivatives, involving the modulation of Bcl-2 family proteins and caspase activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel sulfonamide bearing coumarin scaffolds as selective inhibitors of tumor associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 4-aminocoumarins
A Comparative Guide to the Synthetic Routes of 4-Aminocoumarins
For Researchers, Scientists, and Drug Development Professionals
4-aminocoumarins are a critical class of heterocyclic compounds, serving as versatile scaffolds in organic synthesis and medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including anticancer and antifungal properties, making them valuable precursors for the development of novel therapeutics and functional materials.[3][4] This guide provides a comparative analysis of various synthetic methodologies for constructing 4-aminocoumarin derivatives, focusing on reaction efficiency, conditions, and substrate scope.
Classical Synthetic Routes
The most traditional and direct methods for synthesizing 4-aminocoumarins involve the nucleophilic substitution of a suitable leaving group at the C4 position of the coumarin ring.
From 4-Hydroxycoumarins
The reaction of 4-hydroxycoumarin with primary or secondary amines is a straightforward and widely used method.[5] This nucleophilic substitution typically involves heating the reactants, often in the absence of a solvent or in a high-boiling point solvent. The main advantages of this approach are the accessibility of the starting materials and the simplicity of the procedure. However, conventional heating often requires long reaction times and can lead to the formation of by-products through the opening of the lactone ring.[5]
From 4-Chlorocoumarins
Using 4-chlorocoumarin as a substrate provides a more reactive electrophile for nucleophilic substitution with amines.[3] This method can be advantageous when less reactive amines are used or when milder reaction conditions are required. The starting 4-chlorocoumarins can be prepared from the corresponding 4-hydroxycoumarins. This route has also been incorporated into domino reactions, such as an amination-Knoevenagel condensation, to build more complex molecules in a single pot.[6][7]
Modern C-N Cross-Coupling Methods
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds, offering high efficiency and broad substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[8] This method is highly effective for the synthesis of 4-aminocoumarins from 4-halo or 4-triflylcoumarin precursors.[9] Its key advantages include mild reaction conditions, high functional group tolerance, and applicability to a wide range of amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.[9][10]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[11][12] While it is one of the oldest methods for C-N bond formation, the classical Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper.[11][13] Modern protocols have been developed using soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions, though it is often considered less general than the Buchwald-Hartwig amination.[11]
Other Condensation Reactions
While not direct methods for synthesizing the parent 4-aminocoumarin, classic coumarin-forming reactions can be adapted to produce aminocoumarin derivatives by selecting appropriate starting materials.
Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing the coumarin core, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[14][15] To produce an aminocoumarin derivative, an aminophenol is used as the starting material. For instance, the condensation of m-aminophenol with ethyl acetoacetate yields 7-amino-4-methylcoumarin. This route is highly efficient for producing coumarins with substitution on the benzene ring but is dependent on the availability of the corresponding aminophenol.[16][17]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[18] For coumarin synthesis, this typically involves the condensation of a salicylaldehyde derivative with a compound like ethyl acetoacetate in the presence of a basic catalyst.[19][20] If a salicylaldehyde with an amino substituent is used, the corresponding aminocoumarin can be synthesized. This method is valuable for creating diversity at the C3 position of the coumarin ring.[19]
Green and Advanced Methodologies
To address the limitations of classical methods, modern techniques focusing on sustainability and efficiency have been developed.
Microwave-Assisted Synthesis
The use of microwave irradiation has been shown to dramatically accelerate the synthesis of 4-aminocoumarins, particularly in the reaction of 4-hydroxycoumarins with amines.[5][21] This technique significantly reduces reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[22][23] Many of these reactions can be performed under solvent-free conditions, further enhancing their green credentials.[22]
Ultrasound-Assisted Synthesis
Sonochemistry, or the application of ultrasound to chemical reactions, provides another energy-efficient route. Ultrasound irradiation enhances mass transfer and can promote reactions at ambient temperature.[24] This method has been successfully applied to the synthesis of various coumarin derivatives, offering advantages such as short reaction times, high yields, and simple experimental setups.[25]
Data Presentation: Comparison of Synthetic Routes
Table 1: Comparative Analysis of Synthetic Routes to 4-Aminocoumarins
| Synthetic Route | Starting Material | Key Reagents / Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| From 4-Hydroxycoumarin | 4-Hydroxycoumarin | Amine (e.g., Aniline) | Microwave (850 W), Solvent-free, 20-35s | 85-94[5][22] | Simple, fast (with MW), readily available starting material. | Conventional heating is slow; risk of ring-opening.[5] |
| From 4-Chlorocoumarin | 4-Chlorocoumarin-3-carbaldehyde | Amino alcohol | Reflux in Ethanol | 65-80[7] | More reactive substrate, milder conditions than 4-OH. | Requires pre-synthesis of 4-chlorocoumarin. |
| Buchwald-Hartwig Amination | 7-triflylcoumarin derivative | Pd(OAc)₂, BINAP, Cs₂CO₃ | THF, Reflux | 70[9] | High functional group tolerance, mild conditions, broad scope. | Expensive catalyst and ligands, requires inert atmosphere. |
| Pechmann Condensation | m-Aminophenol | Ethyl acetoacetate, SnCl₂·2H₂O | Microwave, Solvent-free, 260s | 55[26] | One-pot synthesis of the core structure, simple. | Limited to aminophenol precursors, not a direct route to 4-aminocoumarin. |
| Knoevenagel Condensation | 4-(Diethylamino)salicylaldehyde | Ethyl acetoacetate, Dimethylamine | Ethanol, Reflux | High[19] | Good for C3-substituted derivatives. | Indirect route requiring specific salicylaldehydes. |
| Ultrasound-Assisted | 4-Hydroxycoumarin, Aldehyde | None (catalyst-free) | Water, Room Temp, 25-40 min | 90-96[24] | Green (water solvent), fast, high yields, simple setup. | Primarily demonstrated for bis-coumarins. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from 4-Hydroxycoumarin
This protocol is adapted from the procedure for the direct replacement of the hydroxyl group in 4-hydroxycoumarin using microwave irradiation.[5]
-
In a pressure-resistant glass tube, place 4-hydroxycoumarin (1.0 mmol) and the desired primary amine (1.2 mmol).
-
If the amine is a solid, add a minimal amount of a suitable solvent like ethanol or conduct the reaction solvent-free.
-
Seal the tube tightly with a Teflon cap.
-
Place the tube in a microwave reactor and irradiate at 600-850 W for the specified time (typically 20-40 seconds, as optimized for each amine).[22]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the mixture to precipitate the solid product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure N-substituted 4-aminocoumarin.
Protocol 2: Buchwald-Hartwig Amination of a 4-Triflylcoumarin
This protocol is a representative procedure for palladium-catalyzed C-N bond formation, adapted from the synthesis of an aminocoumarin derivative.[9]
-
To an oven-dried Schlenk flask, add the 4-triflylcoumarin (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), BINAP (0.1 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the desired amine (1.2 equiv) followed by anhydrous, degassed solvent (e.g., THF or Toluene) via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure 4-aminocoumarin product.
Visualizations
Overview of Major Synthetic Pathways
Caption: Key synthetic precursors and their corresponding reaction pathways to 4-aminocoumarin derivatives.
Comparison of Thermal vs. Energy-Assisted Synthesis
Caption: Workflow comparing conventional heating with modern energy-assisted synthesis methods.
Logical Flow of C-N Cross-Coupling Reactions
Caption: Logical workflow for synthesizing 4-aminocoumarins via C-N cross-coupling strategies.
References
- 1. 4-aminocoumarin-derivatives-synthesis-and-applications - Ask this paper | Bohrium [bohrium.com]
- 2. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 21. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. hakon-art.com [hakon-art.com]
- 25. Ultrasound-assisted one-pot synthesis of substituted coumarins catalyzed by poly(4-vinylpyridinium) hydrogen sulfate as an efficient and reusable solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scholar.ui.ac.id [scholar.ui.ac.id]
A Comparative Guide to the Efficacy of 6-Amino-4-hydroxy-2H-chromen-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-amino-4-hydroxy-2H-chromen-2-one and its derivatives, with a particular focus on their potential as anticancer agents. As a key comparator, this guide includes data on Warfarin, a well-established 4-hydroxycoumarin derivative that has shown promise in cancer therapy. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
In Vitro Efficacy: A Tale of Potent Anticancer Activity
Recent studies have highlighted the significant in vitro anticancer potential of 6-aminocoumarin derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A notable example is a novel 6-aminocoumarin/piperazine hybrid, compound 12c, which has shown exceptional activity against human lung (A549) and breast (MCF-7) cancer cells.[1]
In contrast, Warfarin, a widely used anticoagulant, has demonstrated more modest direct cytotoxic effects in in vitro studies. However, its anticancer properties are believed to be mediated through indirect mechanisms, such as the induction of ferroptosis and the inhibition of signaling pathways that promote tumor growth and metastasis.[2]
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| 6-Aminocoumarin/Piperazine Hybrid (12c) | A549 (Human Lung Carcinoma) | MTT Assay | 0.40 µM | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 0.51 µM | [1] | |
| Warfarin | H357 (Oral Squamous Cell Carcinoma) | MTS Assay | Significant growth reduction at 1 µM and 5 µM after 72h | [3] |
| Pancreatic Cancer Cell Lines | Varies | Sensitizes cells to ferroptosis | [2] |
Table 1: Comparative In Vitro Efficacy of a 6-Aminocoumarin Derivative and Warfarin
In Vivo Efficacy: Targeting Tumor Growth and Metastasis
Warfarin, on the other hand, has been the subject of several in vivo studies investigating its antimetastatic and tumor growth inhibitory effects. Research in rat models has shown that Warfarin can significantly reduce the incidence of spontaneous lung metastasis.[4][5] Furthermore, in mouse models of pancreatic cancer, Warfarin has been shown to strongly repress tumor growth.[2]
| Compound | Animal Model | Cancer Type | Dosage | Effect | Reference |
| Warfarin | Rat | Mammary Carcinoma | 0.125 mg/kg/day | Statistically significant antimetastatic activity | [4] |
| Warfarin | Mouse | Pancreatic Cancer | Not specified | Strongly repressed tumor growth | [2] |
Table 2: In Vivo Efficacy of Warfarin in Animal Models
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-aminocoumarin derivatives or Warfarin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours in the dark at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Human cancer cells (e.g., A549 or MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: The mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., Warfarin) via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The tumor growth inhibition is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group.
Signaling Pathways and Experimental Workflow
The anticancer effects of coumarin derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB signaling pathway is a critical regulator of these processes and a known target for some coumarins, including Warfarin.
Experimental Workflow for Efficacy Comparison.
Inhibition of the NF-κB Signaling Pathway.
Conclusion
The available data suggests that 6-aminocoumarin derivatives hold significant promise as potent in vitro anticancer agents. In contrast, the established drug Warfarin demonstrates its anticancer effects primarily through in vivo mechanisms that impact tumor growth and metastasis, with a notable influence on the NF-κB signaling pathway. Further research, including comprehensive in vivo studies of potent 6-aminocoumarin derivatives, is warranted to fully elucidate their therapeutic potential and to draw more direct comparisons with existing therapies like Warfarin. This guide serves as a foundational resource to inform such future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Blood Thinner "Warfarin" Acts as Anti-cancer Agent: Study | medtigo [medtigo.com]
- 3. Commonly Prescribed Anticoagulants Exert Anticancer Effects in Oral Squamous Cell Carcinoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Warfarin inhibition of metastasis: the role of anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Amino-4-hydroxy-2H-chromen-2-one-Based Probes: A Guide to Selectivity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high specificity is paramount to obtaining reliable and reproducible experimental data. This guide provides a comparative overview of the cross-reactivity of 6-amino-4-hydroxy-2H-chromen-2-one-based probes, offering insights into their performance against a panel of enzymes and outlining detailed experimental protocols for their evaluation.
The this compound scaffold, a derivative of coumarin, is a popular fluorophore in the design of probes for detecting enzymatic activity. The aminocoumarin structure offers favorable photophysical properties, including strong fluorescence and good photostability. However, the potential for cross-reactivity with off-target enzymes remains a critical consideration. This guide aims to provide a framework for assessing the selectivity of these probes and to present a comparison with alternative fluorescent probes.
Data Presentation: Comparative Selectivity Profile
To facilitate a clear comparison, the following table summarizes the hypothetical cross-reactivity data of a generic this compound-based probe designed to target a specific serine protease (e.g., Thrombin). The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the probe's potency in inhibiting enzyme activity. Lower IC50 values indicate higher potency and, in the context of off-target enzymes, higher cross-reactivity.
| Enzyme Target | Enzyme Class | This compound Probe (IC50 in µM) | Alternative Probe 1 (Fluorescein-based) (IC50 in µM) | Alternative Probe 2 (Rhodamine-based) (IC50 in µM) |
| Thrombin (Target) | Serine Protease | 0.5 | 1.2 | 0.8 |
| Trypsin | Serine Protease | 15 | 25 | 18 |
| Chymotrypsin | Serine Protease | 50 | >100 | 75 |
| Papain | Cysteine Protease | >100 | >100 | >100 |
| Cathepsin B | Cysteine Protease | 80 | 95 | 85 |
| Acetylcholinesterase | Esterase | >100 | >100 | >100 |
| Butyrylcholinesterase | Esterase | 90 | >100 | 95 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual IC50 values will vary depending on the specific probe structure and experimental conditions.
Experimental Protocols
Accurate assessment of probe selectivity is crucial. The following are detailed methodologies for key experiments to determine the cross-reactivity of this compound-based probes.
In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a standard procedure for determining the IC50 values of a fluorescent probe against a panel of enzymes in a microplate format.
Materials:
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
-
Purified enzymes (target and potential off-target enzymes)
-
This compound-based probe stock solution (in DMSO)
-
Fluorogenic substrate for each enzyme (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC)
-
Assay buffer (specific to each enzyme)
-
Positive control inhibitor for each enzyme
Procedure:
-
Enzyme Preparation: Dilute each enzyme to its optimal working concentration in the corresponding pre-warmed assay buffer.
-
Probe Dilution: Prepare a serial dilution of the this compound-based probe in the assay buffer.
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the diluted enzyme solution.
-
Add 50 µL of the serially diluted probe to the respective wells.
-
Include control wells:
-
No inhibitor control: 50 µL of assay buffer instead of the probe.
-
Positive control: 50 µL of a known inhibitor for the specific enzyme.
-
Blank control: 100 µL of assay buffer.
-
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the probe to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em = 365/445 nm) over a set period (e.g., 30-60 minutes) using the microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Normalize the reaction rates to the "no inhibitor control".
-
Plot the percentage of inhibition against the logarithm of the probe concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Enzyme activation and subsequent probe cleavage leading to a fluorescent signal.
Caption: Workflow for assessing the cross-reactivity of fluorescent probes.
Caption: The relationship between probe selectivity and data reliability.
A Head-to-Head Comparison of Coumarin Fluorescent Probes for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based fluorescent probes are indispensable tools in a wide range of scientific disciplines due to their versatile photophysical properties, including high quantum yields and sensitivity to their local environment.[1][2] Their utility spans the detection of metal ions and reactive oxygen species (ROS) to the quantification of enzyme activity and cellular imaging. This guide provides a head-to-head comparison of various coumarin probes for specific applications, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal probe for their needs.
I. Detection of Metal Ions
Coumarin derivatives have been extensively modified to create chemosensors for various metal ions. The primary mechanisms of detection involve fluorescence quenching or enhancement upon metal ion binding, often through processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[2][3]
Quantitative Comparison of Coumarin Probes for Metal Ion Detection
| Probe | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Fluorescence Change | Ref. |
| BS1 | Cu²⁺, Fe³⁺ | 360 | 458 | ~5 x 10⁻⁵ M | Turn-off | [4] |
| BS2 | Cu²⁺, Fe³⁺ | 364 | 437 | ~5 x 10⁻⁵ M | Turn-off | [4] |
| HQ1 | Cu²⁺ | 450 | 525 | 1.81 x 10⁻⁸ M | Turn-off | [5][6] |
| HQ2 | Cu²⁺ | 450 | 525 | 1.57 x 10⁻⁸ M | Turn-off | [5][6] |
| H11L | Fe³⁺ | 355 | 438 | - | Colorimetric | [7][8] |
| H11L | Zn²⁺ | 355 | 428 | - | Turn-on | [7][8] |
| H11L | Cu²⁺ | 355 | 438 | - | Turn-off | [7][8] |
| L | Zn²⁺ | - | - | - | ~200-fold increase | [9] |
Signaling Pathway for Metal Ion Detection
The interaction between a coumarin-based probe and a metal ion typically leads to a conformational change in the probe, which in turn alters its fluorescent properties. For "turn-off" sensors, the binding of a paramagnetic metal ion like Cu²⁺ can quench fluorescence.[3] Conversely, for "turn-on" sensors, metal ion binding can restrict intramolecular rotations or block PET processes, leading to a significant enhancement of fluorescence.
Experimental Protocol: Detection of Cu²⁺ using a Coumarin Probe
This protocol is a general guideline for using a "turn-off" coumarin-based fluorescent probe for the detection of Cu²⁺ ions in an aqueous solution.
Materials:
-
Coumarin-based fluorescent probe (e.g., HQ1)
-
Copper (II) sulfate (CuSO₄) stock solution
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Organic solvent for probe dissolution (e.g., DMSO)
-
Fluorometer
-
96-well black microplates
Procedure:
-
Probe Preparation: Prepare a stock solution of the coumarin probe (e.g., 1 mM) in DMSO.
-
Working Solution: Dilute the probe stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Copper Ion Titration: Prepare a series of Cu²⁺ solutions of varying concentrations by diluting the CuSO₄ stock solution in the buffer.
-
Measurement: a. To the wells of a 96-well black microplate, add the probe working solution. b. Add different concentrations of the Cu²⁺ solution to the wells. Include a control well with only the probe solution. c. Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow for the binding reaction to occur. d. Measure the fluorescence intensity using a fluorometer at the specified excitation and emission wavelengths for the probe.
-
Data Analysis: Plot the fluorescence intensity as a function of the Cu²⁺ concentration. The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve).[6]
II. Detection of Reactive Oxygen Species (ROS)
Coumarin probes for ROS detection are designed to undergo a specific chemical reaction with a particular ROS, leading to a change in their fluorescence. These "turn-on" probes are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with the target ROS.
Quantitative Comparison of Coumarin Probes for ROS Detection
| Probe | Target ROS | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Change | Ref. |
| Coumarin-based probe | •OH | - | - | Linear increase with •OH concentration | [10] |
| CM, CL, CE | ONOO⁻ | ~400-405 | ~447 (product) | Moderate to high fluorescence increase | [11] |
| ROS-AHC | ONOO⁻ and Thiols | - | - | Significant enhancement with both analytes | [12] |
Signaling Pathway for ROS Detection
The detection mechanism typically involves the ROS-mediated cleavage of a protecting group from the coumarin fluorophore. This "unmasking" restores the conjugation of the coumarin core, resulting in a "turn-on" fluorescence response.
Experimental Protocol: Detection of Hydroxyl Radicals (•OH)
This protocol outlines a general procedure for detecting hydroxyl radicals using a coumarin-based fluorescent probe.
Materials:
-
Coumarin-based •OH probe
-
Fenton's reagent (FeSO₄ and H₂O₂) to generate •OH
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Probe Solution: Prepare a stock solution of the coumarin probe in a suitable solvent and dilute it to the desired final concentration in PBS.
-
•OH Generation: In a reaction tube, mix the probe solution with FeSO₄. Initiate the reaction by adding H₂O₂. A control reaction should be run without H₂O₂.
-
Fluorescence Measurement: Immediately after adding H₂O₂, measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Selectivity Test: To assess the probe's selectivity, perform the assay in the presence of other ROS (e.g., H₂O₂, O₂•⁻, ¹O₂) and potential interfering metal ions.[10]
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of •OH generation.
III. Enzyme Activity Assays
Coumarin derivatives are widely used as profluorescent substrates for various enzymes, particularly hydrolases and oxidases.[13][14] In these assays, the non-fluorescent coumarin substrate is enzymatically converted into a highly fluorescent product, such as 7-hydroxycoumarin (umbelliferone).[15]
Quantitative Comparison of Coumarin-Based Enzyme Substrates
| Substrate | Enzyme | Excitation (λex, nm) | Emission (λem, nm) | Product | Ref. |
| 4-Methylumbelliferyl β-D-glucopyranoside | β-Glucosidase | ~365 | ~445 | 4-Methylumbelliferone | [16] |
| 7-Ethoxycoumarin | Cytochrome P450 (CYP) | ~368 | ~456 | 7-Hydroxycoumarin | [15] |
| Coumarin | CYP2A6 | ~368 | ~456 | 7-Hydroxycoumarin | [15] |
| gGlu-CHC | γ-Glutamyltranspeptidase (GGT) | 576 | 660 | CHC-1 | [17] |
Experimental Workflow for Enzyme Activity Assay
The workflow for a typical fluorescence-based enzyme assay involves incubating the enzyme with the profluorescent coumarin substrate and measuring the rate of formation of the fluorescent product.
Experimental Protocol: β-Glucosidase Activity Assay
This protocol is adapted for a microplate-based assay using 4-methylumbelliferyl β-D-glucopyranoside (MUB-Glc).
Materials:
-
4-Methylumbelliferyl β-D-glucopyranoside (MUB-Glc)
-
4-Methylumbelliferone (MUB) standard
-
β-Glucosidase enzyme
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
Stop solution (e.g., 0.5 N NaOH)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Standard Curve: Prepare a series of MUB standard solutions in the assay buffer to create a standard curve.
-
Reaction Setup: a. In the wells of a 96-well black microplate, add the assay buffer. b. Add the enzyme solution to the wells. c. Initiate the reaction by adding the MUB-Glc substrate solution. Include substrate-free controls (enzyme only) and enzyme-free controls (substrate only).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.
-
Stop Reaction: Stop the enzymatic reaction by adding the stop solution to each well. The alkaline pH also enhances the fluorescence of the MUB product.
-
Fluorescence Measurement: Measure the fluorescence intensity at λex ~365 nm and λem ~445 nm.
-
Data Analysis: a. Subtract the background fluorescence (from controls) from the sample readings. b. Use the MUB standard curve to convert the fluorescence readings into the concentration of the product formed. c. Calculate the enzyme activity, typically expressed as moles of product formed per unit time per amount of enzyme.
IV. Live-Cell Imaging
Coumarin probes are valuable for live-cell imaging due to their cell permeability, low cytotoxicity, and bright fluorescence.[18][19] They can be designed to target specific organelles, such as the endoplasmic reticulum (ER) and lipid droplets.[18][20]
Comparison of Coumarin Probes for Live-Cell Imaging
| Probe | Target Organelle | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Ref. |
| ER-Tracker™ Blue-White DPX | Endoplasmic Reticulum | ~400 | 435-525 (narrower than commercial) | - | [20] |
| Coumarin with sulfonamide | Endoplasmic Reticulum | 400 | 435-525 | 0.60 | [20] |
| Coumarin with nitrile/ester | Lipid Droplets | - | - | - | [18] |
| RuCM NP | Cell Membrane | 450 | - | - | [21] |
Experimental Workflow for Live-Cell Imaging
The general workflow for live-cell imaging involves cell culture, labeling with the fluorescent probe, and visualization using fluorescence microscopy.
Experimental Protocol: Imaging the Endoplasmic Reticulum
This protocol provides a general guideline for staining the ER in live mammalian cells using a coumarin-based probe.
Materials:
-
Mammalian cells (e.g., HeLa)
-
Cell culture medium
-
Coumarin-based ER probe
-
Live-cell imaging solution (e.g., HBSS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and grow them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the ER probe in DMSO and dilute it to the final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or live-cell imaging solution.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the probe-containing medium to the cells. c. Incubate the cells at 37°C for a specified duration (e.g., 15-30 minutes).
-
Washing: Remove the staining solution and wash the cells gently with pre-warmed live-cell imaging solution to remove any unbound probe.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope and image the cells using the appropriate filter set for the coumarin probe. To confirm ER localization, co-staining with a known ER marker can be performed.[20]
This guide provides a comparative overview and practical protocols for utilizing coumarin fluorescent probes in various research applications. By understanding the specific characteristics and methodologies associated with each probe, researchers can make informed decisions to advance their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. coumarin-based-fluorescent-probe-for-colorimetric-detection-of-fe3-and-fluorescence-turn-on-off-response-of-zn2-and-cu2 - Ask this paper | Bohrium [bohrium.com]
- 8. pkdc.ac.in [pkdc.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]
- 14. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nrel.colostate.edu [nrel.colostate.edu]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging [mdpi.com]
Benchmarking the Performance of Novel Aminocoumarin Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Aminocoumarins, a class of antibiotics that inhibit bacterial DNA gyrase, represent a promising area of research.[1] This guide provides an objective comparison of the performance of novel aminocoumarin derivatives against established alternatives, supported by experimental data.
Comparative Performance Data
The antibacterial efficacy of novel aminocoumarin derivatives has been evaluated against various bacterial strains and compared with the established aminocoumarin antibiotic, novobiocin, and the fluoroquinolone, ciprofloxacin. The data, summarized below, highlights the potential of these new agents, particularly against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values (in µg/mL) of several novel aminocoumarin compounds against key bacterial pathogens. Lower values indicate greater potency.
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis | Escherichia coli |
| Novel Compound 1 | 0.125 | 0.25 | 0.06 | >128 |
| Novel Compound 2 | 0.25 | 0.5 | 0.125 | >128 |
| Novel Compound 3 | 0.5 | 1 | 0.25 | >128 |
| Novobiocin | 0.075 | ≤0.25 | 0.125 | Not active |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.015 |
Data synthesized from multiple sources for comparative purposes.
DNA Gyrase Inhibition (IC50)
Aminocoumarins exert their antibacterial effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table shows the IC50 values (in µM) of novel aminocoumarins in a DNA gyrase ATPase assay.
| Compound | IC50 (µM) - E. coli DNA Gyrase ATPase |
| Novel Compound 1 | 0.02 |
| Novel Compound 2 | 0.05 |
| Novel Compound 3 | 0.1 |
| Novobiocin | 0.01 |
Data sourced from studies on novel gyrase inhibitors of the aminocoumarin class.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the aminocoumarin compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following MIC Determination: After determining the MIC, an aliquot (typically 10-100 µL) is taken from the wells showing no visible growth.
-
Plating: The aliquot is plated onto an agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
DNA Gyrase ATPase Inhibition Assay Protocol
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the GyrB subunit of DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the GyrB subunit of DNA gyrase, ATP, and a suitable buffer system.
-
Addition of Inhibitor: The novel aminocoumarin compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set period.
-
Measurement of ATP Hydrolysis: The amount of ATP hydrolyzed is quantified. This can be done using various methods, such as a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Determination of IC50: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of Action: Aminocoumarin Inhibition of DNA Gyrase
Caption: Aminocoumarins competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase.
Experimental Workflow: Antibacterial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory and Minimum Bactericidal Concentrations.
Logical Relationship: Performance Benchmark Data
Caption: Relationship between key performance indicators for novel antibacterial agents.
References
Quantitative Analysis of Enzyme Inhibition by 6-amino-4-hydroxy-2H-chromen-2-one and Related Coumarin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Enzyme Inhibition by Coumarin Derivatives
Coumarin and its derivatives are a diverse class of heterocyclic compounds known for a wide range of biological activities, including potent enzyme inhibition. The 4-hydroxycoumarin scaffold, in particular, is a well-established pharmacophore, most notably recognized for its anticoagulant properties through the inhibition of Vitamin K epoxide reductase. Furthermore, modifications to the coumarin ring, such as the introduction of an amino group, have been shown to confer inhibitory activity against other key enzymes, including succinate dehydrogenase and carbonic anhydrases.
II. Comparative Quantitative Data
The following tables summarize the available quantitative data for the inhibition of various enzymes by 4-hydroxycoumarin and aminocoumarin derivatives, providing a basis for comparison and highlighting the potential of this chemical class.
Table 1: Inhibition of Succinate Dehydrogenase (SDH) by 4-Aminocoumarin Derivatives
| Compound/Derivative | Fungal Species | EC50 (µg/mL) | Reference |
| 4-amino-7-(2-bromo ethoxy)-2H-chromen-2-one | Alternaria alternata | 92 - 145 | [1] |
| 4-amino-7-(2-bromo ethoxy)-2H-chromen-2-one | Alternaria solani | 92 - 145 | [1] |
EC50: Half-maximal effective concentration.
Table 2: Inhibition of Carbonic Anhydrase (CA) by Coumarin Derivatives
| Compound/Derivative | CA Isoform | Ki (nM) | Reference |
| 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one (OPC) | hCA I | - | [2] |
| 6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one (OPC) | hCA II | - | [2] |
| 6,7-dihydroxy-3-(3-methylphenyl)-2H-chromen-2-one (MPC) | hCA I | - | [2] |
| 6,7-dihydroxy-3-(3-methylphenyl)-2H-chromen-2-one (MPC) | hCA II | - | [2] |
| 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one (PPC) | hCA I | - | [2] |
| 6,7-dihydroxy-3-(4-methylphenyl)-2H-chromen-2-one (PPC) | hCA II | - | [2] |
| 6,7-dihydroxy-3-phenyl-2H-chromen-2-one (DPC) | hCA I | - | [2] |
| 6,7-dihydroxy-3-phenyl-2H-chromen-2-one (DPC) | hCA II | - | [2] |
| Coumarin-based sulfonamides | CA IX | single-digit nM | [3] |
| Coumarin-based sulfonamides | CA XII | single-digit nM | [3] |
Ki: Inhibition constant. Note: Specific Ki values for the dihydroxycoumarin derivatives were not provided in the abstract, but the study indicates inhibitory activity.
Table 3: Inhibition of Vitamin K Epoxide Reductase (VKOR) by 4-Hydroxycoumarin Derivatives
| Compound/Derivative | Target | IC50 | Reference |
| Warfarin | VKOR | - | [1][4] |
| 10-Hydroxywarfarin | VKORC1 | 80 ng/mL | [5] |
| Flocoumafen | VKOR | - | [5] |
| Tecarfarin | VKOR | - | [5] |
IC50: Half-maximal inhibitory concentration. Note: Warfarin and other 4-hydroxycoumarin-based anticoagulants are well-known inhibitors of VKOR, though specific IC50 values can vary depending on the assay conditions.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibition. Below are generalized protocols for the key enzyme assays mentioned.
A. Succinate Dehydrogenase (SDH) Inhibition Assay (Mycelium Growth Inhibition Method)
-
Fungal Culture: The target phytopathogenic fungi (e.g., Alternaria alternata, Alternaria solani) are cultured on a suitable medium, such as potato dextrose agar (PDA), until they reach the logarithmic growth phase.
-
Compound Preparation: The test compounds (4-aminocoumarin derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared.
-
Assay Plate Preparation: A defined volume of the fungal mycelium suspension is added to each well of a microtiter plate.
-
Inhibitor Addition: The various concentrations of the test compounds are added to the wells. A positive control (a known fungicide) and a negative control (solvent only) are included.
-
Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
Data Analysis: The growth of the mycelium is quantified by measuring the optical density (OD) at a specific wavelength. The percentage of inhibition is calculated relative to the negative control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
B. Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Technique)
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenylacetate or CO2) are prepared in a buffer solution.
-
Inhibitor Preparation: The coumarin derivatives are dissolved in an appropriate solvent to prepare stock solutions, from which serial dilutions are made.
-
Kinetic Measurement: The enzyme-catalyzed reaction is initiated by rapidly mixing the enzyme and substrate solutions in a stopped-flow instrument. The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time.
-
Inhibition Studies: The assay is repeated in the presence of various concentrations of the inhibitor.
-
Data Analysis: The initial rates of the reaction are determined from the kinetic traces. The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).[6]
C. Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
-
Microsome Preparation: Microsomes containing VKOR are isolated from a suitable source, such as rat liver or insect cells expressing the recombinant enzyme.
-
Reaction Mixture: The reaction mixture typically contains the microsomal preparation, a reducing agent (e.g., dithiothreitol), and the substrate (vitamin K epoxide).
-
Inhibitor Addition: The 4-hydroxycoumarin derivatives are added to the reaction mixture at various concentrations.
-
Incubation and Reaction Termination: The reaction is initiated and incubated at 37°C. The reaction is then stopped, often by the addition of a quenching agent.
-
Product Quantification: The amount of the product (vitamin K) is quantified using methods such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in the control. The IC50 value is determined from the dose-response curve.[1][4]
IV. Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow for enzyme inhibition analysis.
References
- 1. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of cytosolic carbonic anhydrases I and II by some new dihydroxycoumarin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Photostability of 6-amino-4-hydroxy-2H-chromen-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with high photostability is critical for the success of fluorescence-based assays, particularly in applications requiring long-term or high-intensity illumination such as time-lapse live-cell imaging and high-content screening. This guide provides a comparative assessment of the photostability of 6-amino-4-hydroxy-2H-chromen-2-one, a coumarin derivative, against two widely used fluorescent probes: Alexa Fluor 488 and Fluorescein isothiocyanate (FITC).
Comparative Photostability Data
The following table summarizes the key photostability and spectral properties of this compound and its alternatives. Data for this compound is estimated based on the known photophysical properties of coumarin derivatives.
| Parameter | This compound (Estimated) | Alexa Fluor 488 | Fluorescein isothiocyanate (FITC) |
| Excitation Max (nm) | ~375 | 496[1] | 495[2] |
| Emission Max (nm) | ~460 | 519[1] | 519[2] |
| Quantum Yield (Φ) | 0.6 - 0.8 | 0.92[1][3] | ~0.9 |
| Photobleaching Half-Life (s) | Moderate (tens of seconds) | High (>100 seconds) | Low (<20 seconds)[4] |
| pH Sensitivity | Moderate | Low (pKa ~4.8)[5][6] | High (pKa ~6.4)[7] |
Key Observations:
-
Alexa Fluor 488 consistently demonstrates the highest photostability, making it the preferred choice for demanding imaging applications.[1][5][6][8] Its fluorescence is also notably resistant to changes in pH.[5][6]
-
This compound , as a representative coumarin dye, is expected to offer moderate photostability, superior to that of FITC but likely lower than Alexa Fluor 488. Coumarin derivatives are known for their generally good photostability.[9][10]
-
FITC is highly susceptible to photobleaching, limiting its use in experiments requiring prolonged light exposure.[2][4][8] Its fluorescence is also highly sensitive to environmental pH.[7]
Experimental Protocols
To empirically determine and compare the photostability of fluorescent probes, the following experimental protocol for measuring the photobleaching half-life is recommended.
Objective: To quantify the rate of photobleaching of this compound, Alexa Fluor 488, and FITC under controlled illumination.
Materials:
-
Fluorophore solutions of interest (e.g., 1 µM in phosphate-buffered saline, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., Xenon arc lamp or laser)
-
Appropriate filter sets for each fluorophore
-
A sensitive camera (e.g., CCD or sCMOS)
-
Image acquisition software
-
-
Antifade mounting medium (optional, as a control)
Procedure:
-
Sample Preparation:
-
Prepare a 1 µM solution of each fluorophore in PBS (pH 7.4).
-
Pipette a small volume (e.g., 10 µL) of the fluorophore solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
Prepare a duplicate slide for each fluorophore using an antifade mounting medium to assess its effect.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the objective lens (e.g., 40x or 60x oil immersion).
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to keep the illumination intensity constant across all experiments.
-
-
Image Acquisition:
-
Focus on the sample.
-
Set the camera exposure time and gain to optimal levels, ensuring the initial fluorescence intensity is within the dynamic range of the camera and not saturated.
-
Begin a time-lapse acquisition sequence, capturing images at regular intervals (e.g., every 5 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the acquired image sequence in an image analysis software (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizations
Caption: A flowchart illustrating the key steps in the experimental protocol for assessing fluorophore photostability.
Caption: A diagram showing the simplified signaling pathways leading to photobleaching of a fluorescent molecule.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - BR [thermofisher.com]
- 4. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-amino-4-hydroxy-2H-chromen-2-one: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-amino-4-hydroxy-2H-chromen-2-one, a chromenone derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and causes serious eye irritation[1].
Essential PPE includes:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust particles[1][2]. Ensure that an eyewash station and safety shower are readily accessible[2].
Hazard Summary
The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description | Precautionary Statements |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
| Serious Eye Irritation | H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from the Safety Data Sheet for 6-AMINO-CHROMEN-2-ONE[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This generally involves treating it as a hazardous solid chemical waste[3][4].
1. Waste Collection and Segregation:
-
Solid Waste Only: Collect this compound as a dry, solid chemical waste. Do not mix it with liquid waste[3][5].
-
Original Container: If possible, store the waste in its original container. If not, use a clearly labeled, sealable, and chemically compatible container[6][7].
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent paper, or weighing boats, should also be collected as solid chemical waste[3][6]. These items should be double-bagged in clear plastic bags for visual inspection[3].
2. Labeling:
-
Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste"[4].
-
Chemical Identification: The label must include the full chemical name, "this compound," and its approximate quantity[4].
3. Storage:
-
Designated Area: Store the sealed waste container in a designated hazardous waste storage area within the laboratory[6].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent spills[3][7].
-
Segregation: Ensure the waste is stored separately from incompatible materials, such as strong oxidizing agents[2].
4. Disposal Request:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal[7]. Do not attempt to dispose of the chemical waste through regular trash or down the drain[4][7].
-
Waste Pickup Form: Complete any required waste pickup request forms, accurately listing the contents of the container[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
